molecular formula C40H80NO8P B1219053 DChemsPC CAS No. 76343-22-1

DChemsPC

カタログ番号: B1219053
CAS番号: 76343-22-1
分子量: 734.0 g/mol
InChIキー: TYAQXZHDAGZOEO-KXQOOQHDSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-myristoyl-2-stearoyl-sn-glycero-3-phosphocholine is a phosphatidylcholine 32:0 in which the acyl group specified at positions 1 and 2 are myristoyl and stearoyl respectively. It is a phosphatidylcholine 32:0 and a tetradecanoate ester. It is functionally related to an octadecanoic acid.
PC(14:0/18:0) is a metabolite found in or produced by Saccharomyces cerevisiae.
RN given in first source;  RN not in Chemline 12/84

特性

IUPAC Name

[(2R)-2-octadecanoyloxy-3-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H80NO8P/c1-6-8-10-12-14-16-18-19-20-21-23-25-27-29-31-33-40(43)49-38(37-48-50(44,45)47-35-34-41(3,4)5)36-46-39(42)32-30-28-26-24-22-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3/t38-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYAQXZHDAGZOEO-KXQOOQHDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H80NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60997705
Record name 2-(Octadecanoyloxy)-3-(tetradecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60997705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

734.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name PC(14:0/18:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0007871
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

76343-22-1
Record name 1-Myristoyl-2-stearoylphosphatidylcholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076343221
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Octadecanoyloxy)-3-(tetradecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60997705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-MYRISTOYL-2-STEAROYL-SN-GLYCERO-3-PHOSPHOCHOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4WU8H3TG2X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), a key phospholipid in drug delivery systems and liposome (B1194612) formulations. The information is presented to facilitate research and development in pharmaceuticals and biotechnology.

Core Physicochemical Properties of DSPC

DSPC is a synthetic, saturated phospholipid highly valued for its ability to form stable lipid bilayers, a critical characteristic for the development of nanocarriers for pharmaceuticals and gene therapies. Its structure, featuring two 18-carbon stearoyl acyl chains, contributes to its high phase transition temperature and the formation of rigid, tightly packed lipid bilayers. This stability is crucial for protecting encapsulated molecules like mRNA from degradation and for controlling the release of therapeutic payloads.[1]

Quantitative Data Summary

The following tables summarize the key quantitative physicochemical properties of DSPC.

Identifier Value Source
Chemical Name 1,2-distearoyl-sn-glycero-3-phosphocholine-
Synonyms DSPC, 1,2-Distearoyl-sn-glycero-3-PC[2]
CAS Number 816-94-4
Molecular Formula C44H88NO8P[3]
Molecular Weight 790.15 g/mol
Property Value Method Source
Transition Temperature (Tm) ~55 °CDifferential Scanning Calorimetry (DSC)
Calculated logP 15.6XLogP3
pKa (phosphate group) ~0.8 (for phosphatidylcholines)Differential Capacity Measurement
Solubility in Ethanol ~1 mg/mLExperimental
Solubility in Chloroform SolubleExperimental-
Critical Micelle Concentration (CMC) Not Experimentally Determined for pure DSPC--

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of DSPC are outlined below. These protocols are based on established techniques for lipid analysis.

Determination of Transition Temperature (Tm) by Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry is a primary technique for determining the thermotropic phase behavior of lipids like DSPC.

Principle: DSC measures the heat flow associated with thermal transitions in a material as a function of temperature. For lipids, the main phase transition from a gel-like (ordered) state to a liquid-crystalline (disordered) state is observed as an endothermic peak. The temperature at the peak of this endotherm is the transition temperature (Tm).

Detailed Protocol:

  • Sample Preparation:

    • Prepare a suspension of DSPC in the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) at a concentration of 1-5 mg/mL.

    • Hydrate the lipid film by vortexing or extrusion above the expected Tm (~55 °C) to form multilamellar vesicles (MLVs) or large unilamellar vesicles (LUVs).

  • DSC Instrument Setup:

    • Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

    • Use hermetically sealed aluminum pans for both the sample and the reference.

  • Measurement:

    • Accurately weigh 10-20 µL of the lipid dispersion into a sample pan.

    • Place an equal volume of the corresponding buffer into the reference pan.

    • Place the sample and reference pans in the DSC cell.

    • Equilibrate the system at a temperature below the expected pre-transition (e.g., 25 °C).

    • Scan the temperature at a controlled rate, typically 1-2 °C/min, up to a temperature well above the main transition (e.g., 70 °C).

    • Perform at least two heating and cooling cycles to ensure the reversibility of the transition and to obtain a stable thermogram.

  • Data Analysis:

    • The thermogram will show heat flow as a function of temperature.

    • The main phase transition (Tm) is identified as the peak temperature of the major endothermic transition.

    • The enthalpy of the transition (ΔH) can be calculated by integrating the area under the peak.

Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining the LogP of a compound.

Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a non-polar solvent (n-octanol) to its concentration in a polar solvent (water) at equilibrium. LogP is the logarithm of this ratio.

Detailed Protocol:

  • Preparation of Phases:

    • Pre-saturate n-octanol with water and water (or a suitable buffer like PBS, pH 7.4 for LogD) with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.

  • Partitioning:

    • Dissolve a known amount of DSPC in the pre-saturated n-octanol.

    • Add a known volume of the pre-saturated aqueous phase to create a two-phase system with a defined volume ratio (e.g., 1:1).

    • Shake the mixture vigorously for a set period (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.

  • Phase Separation:

    • Centrifuge the mixture to achieve a clear separation of the two phases.

  • Quantification:

    • Carefully withdraw an aliquot from both the n-octanol and the aqueous phases.

    • Determine the concentration of DSPC in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS), as phospholipids (B1166683) lack a strong UV chromophore.

  • Calculation:

    • Calculate the partition coefficient (P) as the ratio of the concentration of DSPC in the n-octanol phase to its concentration in the aqueous phase.

    • LogP is then calculated as the base-10 logarithm of P.

Determination of Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy

Fluorescence spectroscopy using a hydrophobic probe is a sensitive method for determining the CMC of surfactants and lipids.

Principle: A hydrophobic fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) or pyrene (B120774), will have low fluorescence in a polar aqueous environment. When micelles form, the probe partitions into the hydrophobic core of the micelles, resulting in a significant increase in its fluorescence intensity or a change in its fluorescence spectrum. The concentration at which this sharp change occurs is the CMC.

Detailed Protocol:

  • Preparation of DSPC Solutions:

    • Prepare a series of DSPC solutions in an aqueous buffer with concentrations spanning the expected CMC range. Due to the very low expected CMC of double-chain phospholipids, this range will be in the nanomolar to low micromolar range.

  • Addition of Fluorescent Probe:

    • Prepare a stock solution of the fluorescent probe (e.g., DPH in THF or pyrene in acetone) at a concentration that will be significantly diluted in the final DSPC solutions to avoid self-quenching.

    • Add a small aliquot of the probe stock solution to each DSPC solution to a final probe concentration in the nanomolar range.

  • Equilibration:

    • Incubate the solutions in the dark for a sufficient time (e.g., several hours) to allow for the partitioning of the probe to reach equilibrium.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity of each solution using a spectrofluorometer at the appropriate excitation and emission wavelengths for the chosen probe (e.g., for DPH, excitation at ~350 nm and emission at ~430 nm).

  • Data Analysis:

    • Plot the fluorescence intensity as a function of the DSPC concentration.

    • The plot will typically show two linear regions with different slopes. The intersection of these two lines corresponds to the CMC.

Determination of Solubility

Principle: The solubility of a lipid in a particular solvent is determined by preparing a saturated solution and then quantifying the concentration of the dissolved lipid.

Detailed Protocol for Organic Solvents:

  • Sample Preparation:

    • Add an excess amount of DSPC to a known volume of the organic solvent (e.g., ethanol, chloroform) in a sealed vial.

    • Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solute:

    • Centrifuge the saturated solution to pellet the undissolved DSPC.

  • Quantification:

    • Carefully take an aliquot of the clear supernatant.

    • Evaporate the solvent and reconstitute the lipid residue in a suitable solvent for analysis.

    • Quantify the amount of dissolved DSPC using an appropriate method, such as HPLC-ELSD or a colorimetric assay for phospholipids (e.g., Bartlett assay).

  • Calculation:

    • Express the solubility as the mass of DSPC per volume of solvent (e.g., mg/mL).

Visualizations

Experimental Workflow: Preparation of DSPC-Containing Liposomes

The following diagram illustrates a typical workflow for the preparation of DSPC-containing liposomes using the thin-film hydration method followed by extrusion.

G cluster_0 1. Lipid Film Formation cluster_1 2. Hydration cluster_2 3. Size Reduction (Extrusion) cluster_3 4. Purification and Characterization a Dissolve DSPC and other lipids (e.g., cholesterol, PEG-lipid) in organic solvent (e.g., chloroform/methanol) b Evaporate solvent using rotary evaporator under vacuum a->b c A thin lipid film forms on the wall of the round-bottom flask b->c d Add aqueous buffer (containing active pharmaceutical ingredient, if applicable) to the lipid film c->d e Hydrate above Tm of DSPC (~55°C) with gentle agitation d->e f Formation of Multilamellar Vesicles (MLVs) e->f g Load MLV suspension into extruder f->g h Extrude through polycarbonate membranes of defined pore size (e.g., 100 nm) multiple times above Tm g->h i Formation of Unilamellar Vesicles (LUVs) of uniform size h->i j Remove unencapsulated material (e.g., dialysis, size exclusion chromatography) i->j k Characterize liposomes for size, zeta potential, and encapsulation efficiency j->k

Caption: Workflow for DSPC-liposome preparation.

Logical Relationship: Role of DSPC in Lipid Nanoparticle (LNP) Formulation

This diagram illustrates the key roles of DSPC as a "helper lipid" in the widely used four-component lipid nanoparticle system for mRNA delivery.

G cluster_components LNP Components cluster_functions DSPC Functions LNP Lipid Nanoparticle (LNP) for mRNA Delivery ionizable_lipid Ionizable Cationic Lipid LNP->ionizable_lipid cholesterol Cholesterol LNP->cholesterol peg_lipid PEGylated Lipid LNP->peg_lipid dspc DSPC (Helper Lipid) LNP->dspc structural_integrity Provides Structural Integrity and Rigidity dspc->structural_integrity stability Enhances LNP Stability (High Tm) dspc->stability mrna_protection Contributes to mRNA Encapsulation and Protection dspc->mrna_protection delivery_modulation Modulates Biophysical Properties Affecting Cellular Interaction dspc->delivery_modulation structural_integrity->LNP stability->LNP mrna_protection->LNP delivery_modulation->LNP

Caption: Role of DSPC in LNP formulations.

References

An In-depth Technical Guide to Distearoylphosphatidylcholine (DSPC): Structure, Function, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) is a synthetic, saturated phospholipid that has garnered significant attention in the pharmaceutical and biotechnology industries. Its unique physicochemical properties, stemming from its distinct molecular structure, make it a critical component in the formulation of advanced drug delivery systems, most notably liposomes and lipid nanoparticles (LNPs). This technical guide provides a comprehensive overview of the structure, function, and applications of DSPC, with a focus on quantitative data, experimental methodologies, and the visualization of key processes.

Molecular Structure and Physicochemical Properties

DSPC is a phosphatidylcholine molecule characterized by a glycerol (B35011) backbone, a hydrophilic phosphocholine (B91661) head group, and two saturated 18-carbon stearoyl acyl chains. This fully saturated nature of its fatty acid chains is a key determinant of its physical properties, imparting a high degree of rigidity and stability to the lipid bilayers it forms.[1][2][3]

Chemical Structure

The chemical structure of DSPC consists of a chiral glycerol molecule esterified with stearic acid at the sn-1 and sn-2 positions and a phosphocholine moiety at the sn-3 position.

Quantitative Physicochemical Data

The distinct properties of DSPC are quantified by several key parameters, which are crucial for the design and optimization of lipid-based formulations.

PropertyValueReference(s)
Molecular Formula C₄₄H₈₈NO₈P[4]
Molecular Weight 790.15 g/mol [4]
IUPAC Name [(2R)-2,3-bis(octadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate
Main Phase Transition Temperature (Tm) ~55 °C
Melting Point (dry powder) ~236 °C

Core Functions and Biological Significance

The primary function of DSPC in biological and pharmaceutical contexts is as a structural component of lipid bilayers. Its properties directly influence the stability, permeability, and in vivo performance of drug delivery vehicles.

Key Functions:

  • Structural Integrity: The long, saturated stearoyl chains of DSPC allow for tight packing within a lipid bilayer, resulting in a rigid and stable membrane. This high rigidity is crucial for preventing the premature leakage of encapsulated drugs.

  • Enhanced Stability: DSPC-containing liposomes and LNPs exhibit high stability both in vitro and in vivo. The saturated acyl chains are less susceptible to oxidation compared to unsaturated chains, contributing to a longer shelf-life and prolonged circulation times in the body.

  • Modulation of Drug Release: The high phase transition temperature (Tm) of DSPC, approximately 55°C, means that at physiological temperature (37°C), DSPC-containing membranes are in a gel-like, ordered state. This reduces the permeability of the bilayer and allows for controlled and sustained release of the encapsulated cargo.

  • Biocompatibility and Low Toxicity: DSPC is a biocompatible and biodegradable molecule, exhibiting low toxicity and immunogenicity. This makes it a safe and effective excipient for parenteral drug delivery systems.

Applications in Drug Delivery

DSPC is a cornerstone of modern drug delivery technology, particularly in the formulation of liposomes and lipid nanoparticles for a wide range of therapeutic agents.

Liposomal Drug Delivery

DSPC is frequently used in combination with other lipids, such as cholesterol, to form stable unilamellar or multilamellar vesicles. The inclusion of cholesterol further modulates membrane fluidity and reduces permeability. These liposomes can encapsulate both hydrophilic drugs in their aqueous core and lipophilic drugs within the lipid bilayer.

Lipid Nanoparticles (LNPs) for Nucleic Acid Delivery

DSPC plays a pivotal role as a "helper lipid" in the four-component LNP systems used for the delivery of mRNA vaccines and therapeutics. In these formulations, which also include an ionizable cationic lipid, cholesterol, and a PEGylated lipid, DSPC contributes to the structural stability of the nanoparticles, protecting the encapsulated mRNA from degradation and facilitating its delivery to target cells.

Experimental Protocols

Preparation of DSPC Liposomes by Thin-Film Hydration and Extrusion

This is a widely used method for producing unilamellar liposomes with a defined size distribution.

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol (optional)

  • Chloroform or a chloroform:methanol mixture

  • Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Rotary evaporator

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Dissolution: Dissolve DSPC and cholesterol (if used) in the organic solvent in a round-bottom flask.

  • Thin-Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

  • Film Drying: Further dry the lipid film under high vacuum for at least 1-2 hours to remove any residual solvent.

  • Hydration: Add the hydration buffer, pre-heated to a temperature above the Tm of DSPC (e.g., 60-65°C), to the flask containing the lipid film.

  • Vesicle Formation: Agitate the flask to hydrate (B1144303) the lipid film, leading to the spontaneous formation of multilamellar vesicles (MLVs).

  • Extrusion: To obtain unilamellar vesicles of a specific size, pass the MLV suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) multiple times using a mini-extruder. This process should also be performed at a temperature above the Tm of DSPC.

Characterization of DSPC Liposomes by Dynamic Light Scattering (DLS)

DLS is used to determine the size distribution and polydispersity index (PDI) of the liposomal formulation.

Procedure:

  • Sample Preparation: Dilute the liposome (B1194612) suspension in the hydration buffer to an appropriate concentration.

  • Measurement: Analyze the diluted sample using a DLS instrument to obtain the hydrodynamic diameter and PDI.

Phase Transition Analysis by Differential Scanning Calorimetry (DSC)

DSC is employed to determine the phase transition temperature (Tm) of the DSPC-containing liposomes.

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the liposome suspension into a DSC pan. Prepare a reference pan with the same amount of buffer.

  • DSC Analysis: Place the sample and reference pans in the DSC instrument. Scan the temperature at a controlled rate (e.g., 1-5°C/min) over a range that encompasses the expected Tm.

  • Data Analysis: The Tm is identified as the peak of the endothermic transition in the resulting thermogram.

Visualization of Workflows and Pathways

Experimental Workflow: Liposome Preparation and Characterization

Liposome_Preparation_Workflow cluster_prep Liposome Preparation cluster_char Characterization dissolution 1. Lipid Dissolution (DSPC + Cholesterol in Chloroform) film_formation 2. Thin-Film Formation (Rotary Evaporation) dissolution->film_formation hydration 3. Hydration (Buffer at T > Tm) film_formation->hydration extrusion 4. Extrusion (e.g., 100 nm membrane) hydration->extrusion dls Dynamic Light Scattering (DLS) (Size, PDI) extrusion->dls Analysis of Physical Properties dsc Differential Scanning Calorimetry (DSC) (Phase Transition Temperature, Tm) extrusion->dsc Analysis of Thermal Properties

Workflow for DSPC liposome preparation and characterization.
Experimental Workflow: mRNA-LNP Formulation via Microfluidic Mixing

mRNA_LNP_Formulation_Workflow cluster_solutions Solution Preparation cluster_formulation LNP Formulation cluster_characterization Characterization lipid_mix Lipid Mix in Ethanol (Ionizable Lipid, DSPC, Cholesterol, PEG-Lipid) mixing Microfluidic Mixing lipid_mix->mixing mrna_solution mRNA in Aqueous Buffer (e.g., Citrate Buffer pH 4.0) mrna_solution->mixing purification Purification (e.g., Dialysis) mixing->purification dls_lnp DLS (Size, PDI) purification->dls_lnp zeta Zeta Potential purification->zeta encapsulation mRNA Encapsulation Efficiency purification->encapsulation

Workflow for mRNA-LNP formulation and characterization.
Cellular Interaction and Potential Downstream Signaling of DSPC-containing LNPs

While DSPC itself is not a direct signaling molecule, its incorporation into LNPs is critical for the delivery of cargo, such as mRNA, which then initiates downstream cellular signaling.

LNP_Cellular_Interaction cluster_extracellular Extracellular cluster_cellular Cellular cluster_signaling Potential Downstream Signaling lnp DSPC-containing LNP (encapsulating mRNA) endocytosis Endocytosis lnp->endocytosis endosome Endosome endocytosis->endosome endosomal_escape Endosomal Escape endosome->endosomal_escape mrna_release mRNA Release into Cytoplasm endosomal_escape->mrna_release translation Translation by Ribosomes mrna_release->translation protein Protein Synthesis translation->protein protein_function Protein Function (e.g., Antigen Presentation, Enzyme Activity) protein->protein_function immune_response Immune Response (e.g., via TLRs, NF-κB activation) protein_function->immune_response

Cellular uptake and potential signaling of DSPC-LNP cargo.

Conclusion

DSPC is a versatile and indispensable phospholipid in the field of drug delivery. Its well-defined chemical structure and resulting physicochemical properties, particularly its high phase transition temperature and the rigidity it imparts to lipid bilayers, are fundamental to the creation of stable and effective liposomal and lipid nanoparticle formulations. The continued exploration of DSPC in combination with novel lipids and therapeutic modalities promises to further expand its utility in addressing a wide range of diseases. This guide provides a foundational understanding for researchers and drug development professionals to effectively utilize DSPC in their formulation and research endeavors.

References

An In-depth Technical Guide to the Synthesis and Purification of High-Purity DSPC for Research

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and purification of high-purity 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), a critical component in many advanced drug delivery systems. This document offers in-depth experimental protocols, quantitative data summaries, and visual workflows to support researchers in producing DSPC of the quality required for pharmaceutical research and development.

Introduction

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) is a saturated phospholipid that plays a crucial role in the formulation of liposomes and lipid nanoparticles (LNPs) for drug delivery. Its well-defined structure, high phase transition temperature (approximately 55°C), and chemical stability contribute to the formation of rigid and stable lipid bilayers.[1] These properties are essential for enhancing the encapsulation efficiency of therapeutic agents and ensuring their controlled release. The use of high-purity DSPC is paramount to guarantee the safety, efficacy, and batch-to-batch consistency of parenteral drug products.

This guide details a prevalent and high-yield synthetic route to DSPC and outlines various purification and analytical techniques to achieve and verify the required purity for research and pharmaceutical applications.

Synthesis of DSPC

A common and efficient method for synthesizing DSPC is the direct acylation of sn-glycero-3-phosphocholine (GPC) with stearic anhydride (B1165640). This reaction is often catalyzed by 4-(pyrrolidin-1-yl)pyridine, which acts as a super-acylation catalyst, enabling large-scale synthesis in a relatively short timeframe.[2]

An alternative, though more complex, synthetic strategy begins with glycerol (B35011). This route involves a series of protection and deprotection steps for the hydroxyl groups of the glycerol backbone, followed by acylation, phosphorylation, and coupling with a choline (B1196258) headgroup.[1]

Core Synthesis Pathway: Acylation of sn-Glycero-3-phosphocholine (GPC)

The esterification of the two hydroxyl groups on the glycerol backbone of GPC with stearoyl groups from stearic anhydride is a widely used method for DSPC synthesis.[2]

GPC sn-Glycero-3-phosphocholine (GPC) Reaction Acylation Reaction GPC->Reaction StearicAnhydride Stearic Anhydride StearicAnhydride->Reaction Catalyst 4-(pyrrolidin-1-yl)pyridine (Catalyst) Catalyst->Reaction Crude_DSPC Crude DSPC Reaction->Crude_DSPC Purification Purification Crude_DSPC->Purification Pure_DSPC High-Purity DSPC Purification->Pure_DSPC

DSPC Synthesis via GPC Acylation.
Experimental Protocol: Synthesis of DSPC by Acylation of GPC

This protocol is based on the method of acylation of GPC with stearic anhydride.[2]

Materials:

  • sn-Glycero-3-phosphocholine (GPC)

  • Stearic Anhydride

  • 4-(pyrrolidin-1-yl)pyridine

  • Anhydrous Benzene (B151609)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Inert gas (e.g., Argon or Nitrogen)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer with heating capability

  • Condenser

  • Inert gas supply

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve sn-glycero-3-phosphocholine (1 molar equivalent) in a 1:1 mixture of anhydrous benzene and DMSO.

  • To the stirred solution, add stearic anhydride (2 molar equivalents per hydroxyl group on GPC) and a catalytic amount of 4-(pyrrolidin-1-yl)pyridine.

  • Heat the reaction mixture to 40-42°C and stir for 2-5 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvents under reduced pressure using a rotary evaporator to obtain the crude DSPC product.

Purification of DSPC

Achieving high purity (>99%) is critical for the use of DSPC in research and pharmaceutical applications. The primary methods for purifying crude DSPC are column chromatography and recrystallization.

Purification by Column Chromatography

Column chromatography is a widely used technique for purifying phospholipids. It separates compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel) and solubility in a mobile phase.

cluster_prep Column Preparation cluster_chrom Chromatography cluster_post Post-Purification PackColumn Pack column with silica gel slurry Equilibrate Equilibrate column with initial mobile phase PackColumn->Equilibrate LoadSample Load crude DSPC Equilibrate->LoadSample Elute Elute with solvent gradient (e.g., Chloroform (B151607):Methanol (B129727):Water) LoadSample->Elute CollectFractions Collect fractions Elute->CollectFractions TLC Analyze fractions by TLC CollectFractions->TLC PoolFractions Pool pure fractions TLC->PoolFractions Evaporate Evaporate solvent PoolFractions->Evaporate Dry Dry under vacuum Evaporate->Dry PureDSPC High-Purity DSPC Dry->PureDSPC

Workflow for DSPC Purification by Column Chromatography.

Materials:

  • Crude DSPC

  • Silica gel (230-400 mesh)

  • Chloroform

  • Methanol

  • Water

  • Glass chromatography column

Equipment:

  • Fraction collector

  • TLC plates and developing chamber

  • UV lamp or appropriate staining solution for visualization

  • Rotary evaporator

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack uniformly.

  • Equilibration: Equilibrate the packed column by running the initial mobile phase through it until the baseline is stable.

  • Sample Loading: Dissolve the crude DSPC in a minimal amount of the initial mobile phase and carefully load it onto the top of the column.

  • Elution: Begin elution with a solvent system of increasing polarity. A common mobile phase for phospholipid separation is a mixture of chloroform, methanol, and water. A typical gradient might start with a higher proportion of chloroform and gradually increase the proportion of methanol and water. A specific elution solvent mixture reported for DSPC purification is chloroform-methanol-water in a 60:30:4 ratio.

  • Fraction Collection: Collect fractions of the eluate.

  • Fraction Analysis: Analyze the collected fractions using TLC to identify those containing pure DSPC.

  • Pooling and Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Drying: Dry the purified DSPC under high vacuum to remove any residual solvent.

Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature.

Materials:

  • Crude DSPC

  • Appropriate solvent or solvent mixture (e.g., ethanol, acetone/water, heptane/ethyl acetate)

Equipment:

  • Crystallization dish or Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Solvent Selection: Choose a solvent or solvent system in which DSPC is sparingly soluble at room temperature but highly soluble at an elevated temperature.

  • Dissolution: Dissolve the crude DSPC in the minimum amount of the hot solvent to form a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly and undisturbed. As the solution cools, the solubility of DSPC decreases, leading to the formation of crystals. Forcing rapid cooling can lead to the precipitation of impurities.

  • Crystal Collection: Collect the purified crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Drying: Dry the crystals, preferably under vacuum, to remove all traces of the solvent.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the synthesis and purification of DSPC.

Table 1: Synthesis of DSPC via Acylation of GPC

ParameterValueReference
Reactants
sn-Glycero-3-phosphocholine (GPC)1 molar equivalent
Stearic Anhydride2 molar equivalents per hydroxyl group
4-(Pyrrolidin-1-yl)pyridineCatalytic amount
Reaction Conditions
Solvent1:1 mixture of Benzene-Dimethylsulfoxide (DMSO)
Temperature40-42°C
Reaction Time2-5 hours
Yield and Purity
Reported YieldHigh (specific values vary)
Purity after Column Chromatography>99%

Table 2: Comparison of Purification Methods

MethodTypical YieldAchievable PurityAdvantagesDisadvantages
Column Chromatography 60-80%>99%High resolution, effective for complex mixtures.Can be time-consuming and require large solvent volumes.
Recrystallization 70-90%>99%Simple, cost-effective, and scalable.Less effective if impurities have similar solubility to DSPC.

Analytical Techniques for Purity Assessment

A suite of analytical techniques is employed to confirm the identity, purity, and quality of the synthesized DSPC.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), is a powerful tool for assessing the purity of phospholipids, which often lack a UV chromophore.

Instrumentation:

  • HPLC system with a suitable column (e.g., C18)

  • Evaporative Light Scattering Detector (ELSD)

Typical Method Parameters:

  • Mobile Phase: A gradient of an organic solvent (e.g., methanol, acetonitrile) and an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid).

  • Flow Rate: ~1 mL/min

  • Column Temperature: 30-40°C

  • ELSD Nebulizer Temperature: 30-40°C

  • ELSD Evaporator Temperature: 50-60°C

  • Gas Flow Rate (Nitrogen): 1.5-2.5 L/min

31P Nuclear Magnetic Resonance (31P-NMR) Spectroscopy

31P-NMR is a highly specific and quantitative method for analyzing phosphorus-containing compounds like DSPC. It can be used to identify and quantify different phospholipid classes in a mixture.

Instrumentation:

  • High-field NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve a known amount of the DSPC sample in a suitable deuterated solvent (e.g., CDCl₃/MeOH mixture). An internal standard can be added for absolute quantification.

  • Data Acquisition: Acquire the 31P-NMR spectrum. A sufficient relaxation delay should be used to ensure accurate quantification.

  • Data Analysis: The purity is determined by integrating the signal corresponding to DSPC and comparing it to the signals of any phosphorus-containing impurities.

Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is used to determine the fatty acid composition of the synthesized DSPC. This is crucial to confirm that the correct stearoyl chains have been incorporated and to quantify any fatty acid impurities.

Procedure:

  • Derivatization: The fatty acids of DSPC are converted to their more volatile fatty acid methyl esters (FAMEs) through transesterification.

  • GC Separation: The FAMEs are separated on a suitable capillary column.

  • Detection: The separated FAMEs are detected by a flame ionization detector.

  • Quantification: The identity and quantity of each fatty acid are determined by comparing the retention times and peak areas to those of known standards.

Conclusion

The synthesis of high-purity DSPC is a multi-step process that requires careful control of reaction conditions and rigorous purification and analysis. The acylation of GPC offers a reliable and high-yield route to crude DSPC, which can then be purified to greater than 99% purity using either column chromatography or recrystallization. A combination of analytical techniques, including HPLC-ELSD/CAD, 31P-NMR, and GC-FID, is essential to fully characterize the final product and ensure its suitability for research and pharmaceutical applications. This guide provides the foundational knowledge and detailed protocols necessary for researchers to confidently produce and verify high-purity DSPC for their advanced drug delivery research.

References

An In-depth Technical Guide to the Thermal Phase Behavior of DSPC Lipid Bilayers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal phase behavior of 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) lipid bilayers. DSPC is a saturated phospholipid widely utilized in the formulation of liposomal drug delivery systems due to the high degree of order and stability it imparts to lipid membranes.[1] A thorough understanding of its thermotropic phase behavior is critical for the rational design and optimization of these delivery vehicles.

Introduction to DSPC and its Phase Behavior

DSPC is a C18:0 saturated phosphatidylcholine. Its molecular structure, consisting of a polar phosphocholine (B91661) headgroup and two fully saturated 18-carbon acyl chains, drives the formation of stable, well-ordered bilayer structures in aqueous environments. The thermal behavior of DSPC bilayers is characterized by a series of distinct phase transitions as a function of temperature. These transitions involve changes in the packing, ordering, and mobility of the lipid molecules, which in turn significantly influence the physicochemical properties of the bilayer, such as its permeability, fluidity, and mechanical stability.[1]

The primary phases and transitions observed for fully hydrated DSPC bilayers upon heating are:

  • Lamellar Crystalline (Subgel) Phase (Lc): At low temperatures, DSPC can exist in a highly ordered, crystalline-like subgel phase.

  • Lamellar Gel Phase (Lβ'): In this phase, the hydrocarbon chains are in a highly ordered, all-trans conformation and are tilted with respect to the bilayer normal.

  • Ripple Gel Phase (Pβ'): This is an intermediate phase characterized by a periodic, two-dimensional undulation or "ripple" in the bilayer structure.

  • Liquid Crystalline Phase (Lα): At higher temperatures, the hydrocarbon chains melt and become disordered, existing in a fluid-like state with high lateral mobility.

Quantitative Thermal Phase Transition Data

The thermotropic phase transitions of DSPC have been extensively characterized using techniques such as Differential Scanning Calorimetry (DSC). The key thermodynamic parameters are the pre-transition temperature (Tp) and the main transition temperature (Tm), along with their associated enthalpy changes (ΔH).

ParameterTransitionTypical Value (°C)Description
Sub-transition Temperature (Tsub) Lc → Lβ'~28.2 °C[2]Transition from the subgel phase to the lamellar gel phase.
Pre-transition Temperature (Tp) Lβ' → Pβ'~50.5 °C[1]Transition from the lamellar gel phase to the ripple gel phase.
Main Transition Temperature (Tm) Pβ' → Lα~54.8 - 55.6 °C[1]Main chain-melting transition from the ripple gel phase to the liquid crystalline phase.
TransitionEnthalpy Change (ΔH)Description
Pre-transition VariableThe energy absorbed during the transition from the lamellar gel to the ripple phase.
Main Transition VariableThe energy absorbed during the main phase transition, reflecting the change in molecular packing and acyl chain conformation.

Experimental Protocols

Preparation of DSPC Liposomes

A common method for preparing multilamellar vesicles (MLVs) of DSPC for thermal analysis is the thin-film hydration technique.

Materials:

  • DSPC powder

  • Chloroform (B151607) or a chloroform/methanol mixture

  • Desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Rotary evaporator

  • High-vacuum pump

  • Water bath or heating block

Procedure:

  • Dissolve the desired amount of DSPC in chloroform (or a suitable organic solvent mixture) in a round-bottom flask.

  • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

  • Further dry the lipid film under high vacuum for a minimum of 2 hours to eliminate any residual solvent.

  • Hydrate the lipid film with the desired aqueous buffer by adding the buffer to the flask and agitating it above the main transition temperature of DSPC (i.e., > 55°C). This can be achieved by vortexing or gentle shaking in a heated water bath. This process results in the spontaneous formation of multilamellar vesicles (MLVs).

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for characterizing the thermotropic phase behavior of lipid bilayers by measuring the heat flow associated with phase transitions.

Instrumentation:

  • Differential Scanning Calorimeter

Procedure:

  • Accurately transfer a known amount of the DSPC liposome (B1194612) dispersion into a DSC sample pan. An equal volume of the corresponding buffer is placed in a reference pan.

  • Seal the pans hermetically.

  • Place the sample and reference pans into the calorimeter cell.

  • Equilibrate the system at a starting temperature well below the first anticipated transition.

  • Initiate a heating scan at a controlled rate (e.g., 1-2°C/min). Record the differential heat flow as a function of temperature.

  • Perform a cooling scan at the same rate to assess the reversibility of the transitions.

  • Typically, at least two heating and cooling cycles are performed to ensure reproducibility.

Data Analysis:

  • Analyze the resulting thermogram to determine the onset temperature, peak temperature (Tp and Tm), and the area under the transition peaks.

  • The enthalpy of the transition (ΔH) is calculated from the area of the peak, normalized to the amount of lipid in the sample.

X-Ray Diffraction

X-ray diffraction is employed to determine the structural characteristics of the different lipid phases, such as the bilayer thickness and the packing of the acyl chains.

Instrumentation:

  • X-ray diffractometer with a temperature-controlled sample stage

Procedure:

  • Prepare a concentrated, hydrated DSPC sample.

  • Mount the sample in the diffractometer on a temperature-controlled stage.

  • Acquire diffraction patterns at various temperatures, corresponding to the different phases identified by DSC.

  • Both wide-angle X-ray scattering (WAXS) and small-angle X-ray scattering (SAXS) data are typically collected. WAXS provides information on the acyl chain packing, while SAXS reveals the lamellar repeat distance.

Data Analysis:

  • The lamellar repeat distance (d-spacing) is calculated from the positions of the sharp, equidistant Bragg peaks in the SAXS patterns.

  • The WAXS patterns are used to determine the packing of the hydrocarbon chains. For instance, the Lβ' phase of DSPC shows a sharp reflection at a d-spacing of 4.2 Å and a broader reflection at 4.05 Å.

Atomic Force Microscopy (AFM)

AFM allows for the direct visualization of the surface topography of supported lipid bilayers at the nanoscale, providing insights into the structure of different phases, including the ripple phase.

Instrumentation:

  • Atomic Force Microscope with a temperature-controlled fluid cell

Procedure:

  • Prepare a supported lipid bilayer of DSPC on a smooth substrate, such as mica. This can be achieved through vesicle fusion, where a solution of DSPC vesicles is incubated with the mica substrate at a temperature above the Tm.

  • Place the supported bilayer in the AFM fluid cell with the desired buffer.

  • Equilibrate the system at the desired temperature.

  • Image the surface of the bilayer in contact or tapping mode.

  • The temperature can be varied to observe phase transitions in real-time.

Data Analysis:

  • Analyze the AFM images to measure the dimensions of structural features, such as the wavelength and amplitude of the ripple phase.

  • Height profiles can provide quantitative information about the thickness of different domains.

Visualizations

DSPC_Phase_Transitions subgel Subgel Phase (Lc) gel Lamellar Gel Phase (Lβ') subgel->gel Tsub (~28.2°C) ripple Ripple Phase (Pβ') gel->ripple Tp (~50.5°C) liquid Liquid Crystalline Phase (Lα) ripple->liquid Tm (~55.2°C)

Thermal phase transitions of a fully hydrated DSPC lipid bilayer upon heating.

Experimental_Workflow start DSPC Powder liposome_prep Liposome Preparation (Thin-Film Hydration) start->liposome_prep dsc Differential Scanning Calorimetry (DSC) liposome_prep->dsc xray X-Ray Diffraction liposome_prep->xray afm Atomic Force Microscopy (AFM) liposome_prep->afm data_analysis Data Analysis & Interpretation dsc->data_analysis xray->data_analysis afm->data_analysis

A generalized experimental workflow for characterizing DSPC bilayer phase behavior.

References

The Dance of Rigidity and Fluidity: An In-depth Technical Guide to DSPC and Cholesterol Interactions in Model Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the critical interactions between 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) and cholesterol, two fundamental components in the design of advanced lipid-based drug delivery systems and in the study of biological membranes. Understanding the nuanced relationship between the saturated phospholipid DSPC and the master membrane regulator, cholesterol, is paramount for controlling the stability, permeability, and phase behavior of liposomal formulations and for deciphering the complexities of lipid raft-like domains. This document provides a comprehensive overview of their interactions, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

The Condensing Effect and Phase Behavior of DSPC-Cholesterol Membranes

Cholesterol is a well-known modulator of membrane fluidity, and its interaction with the high-melting point phospholipid DSPC is a classic example of its ordering and condensing effect. In the liquid crystalline phase, cholesterol increases the order of the acyl chains of DSPC, leading to a more tightly packed and thicker bilayer.[1][2] This "condensing effect" is characterized by a decrease in the area per lipid.[1] Conversely, below the main phase transition temperature of DSPC, cholesterol can introduce a degree of disorder, preventing the lipids from packing into a highly ordered gel phase.[3]

The thermotropic phase behavior of DSPC-cholesterol binary mixtures has been extensively studied, revealing a complex phase diagram.[4] At low cholesterol concentrations, distinct pre-transition and main transition temperatures are observable for DSPC. As the mole fraction of cholesterol increases, these transitions broaden and eventually disappear, indicating a gradual loss of cooperativity. At higher cholesterol concentrations, the system enters a liquid-ordered (Lo) phase, which is characterized by the high conformational order of a gel phase but with the lateral mobility of a liquid-disordered (Ld) phase. In ternary mixtures containing an unsaturated phospholipid like 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC), the DSPC and cholesterol-rich Lo phase can coexist with a DOPC-rich Ld phase, leading to the formation of lipid domains or "rafts".

Quantitative Data on DSPC-Cholesterol Interactions

The following tables summarize key quantitative data from various studies on the impact of cholesterol on DSPC-containing model membranes.

Table 1: Effect of Cholesterol on the Main Transition Temperature (Tm) of DSPC

Cholesterol (mol%)Main Transition Temperature (°C)TechniqueReference
054.8DSC
254.5DSC
454.2DSC
753.8DSC
1053.5DSC
1453.0DSC
20No distinct peakDSC
40No distinct peakDSC

Table 2: Influence of Cholesterol on DSPC Bilayer Properties from Molecular Dynamics Simulations

Cholesterol (mol%)Area per Lipid (Ų)Bilayer Thickness (Å)Deuterium (B1214612) Order Parameter (SCD) - Mid-chainReference
0~60Increases with cholesterolBaseline
10DecreasesIncreasesIncreases
20DecreasesIncreasesIncreases
30DecreasesIncreasesIncreases
40~40IncreasesPlateau/Slight Decrease
50~40IncreasesPlateau/Slight Decrease

Experimental Methodologies for Studying DSPC-Cholesterol Interactions

A variety of biophysical techniques are employed to characterize the interactions between DSPC and cholesterol in model membranes. Each technique provides unique insights into the structural and dynamic properties of these systems.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for studying the thermotropic phase behavior of lipid membranes. It measures the heat flow associated with phase transitions as a function of temperature.

Experimental Protocol for DSC:

  • Liposome Preparation:

    • DSPC and cholesterol are dissolved in a suitable organic solvent (e.g., chloroform/methanol mixture).

    • The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film.

    • The film is dried under vacuum for several hours to remove any residual solvent.

    • The lipid film is hydrated with a buffer solution (e.g., 50 mM KCl) by vortexing, followed by several freeze-thaw cycles to create multilamellar vesicles (MLVs).

  • DSC Measurement:

    • A known amount of the lipid dispersion is hermetically sealed in an aluminum DSC pan.

    • An identical pan containing only the buffer is used as a reference.

    • The sample and reference pans are heated and cooled at a constant rate (e.g., 1-5 °C/min) in the DSC instrument.

    • The differential heat flow between the sample and reference is recorded as a function of temperature, generating a thermogram.

  • Data Analysis:

    • The peak of the endotherm in the heating scan corresponds to the main phase transition temperature (Tm).

    • The area under the peak is proportional to the enthalpy change (ΔH) of the transition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR, particularly deuterium (²H) and carbon-13 (¹³C) NMR, provides atomic-level information about the structure and dynamics of lipid bilayers.

Experimental Protocol for Solid-State NMR:

  • Sample Preparation:

    • Isotopically labeled lipids (e.g., chain-perdeuterated DSPC) are used.

    • MLVs are prepared as described for DSC.

    • The lipid dispersion is then centrifuged to form a pellet, which is transferred to an NMR rotor.

  • NMR Spectroscopy:

    • The rotor is placed in the NMR spectrometer and spun at the magic angle for certain experiments (MAS-NMR).

    • Spectra are acquired as a function of temperature and cholesterol concentration.

  • Data Analysis:

    • For ²H NMR, the quadrupolar splitting of the deuterium signal is measured. A larger splitting indicates a higher degree of order in the lipid acyl chains.

    • For ¹³C NMR, chemical shifts and line shapes of specific carbon atoms in DSPC and cholesterol are analyzed to probe their local environment and interactions.

X-ray Diffraction

X-ray diffraction is used to determine the structural parameters of lipid bilayers, such as their thickness and the lateral packing of the lipid molecules.

Experimental Protocol for X-ray Diffraction:

  • Sample Preparation:

    • Oriented membrane samples can be prepared by depositing the lipid solution on a solid substrate and allowing the solvent to evaporate slowly.

    • Alternatively, dispersions of unilamellar or multilamellar vesicles can be used.

  • Diffraction Measurement:

    • The sample is exposed to a collimated beam of X-rays.

    • The scattered X-rays are detected at different angles.

  • Data Analysis:

    • The positions of the diffraction peaks are used to calculate the lamellar repeat distance (d-spacing), which is related to the bilayer thickness.

    • Wide-angle X-ray scattering (WAXS) provides information about the lateral packing of the lipid acyl chains.

Visualizing DSPC-Cholesterol Interactions and Experimental Workflows

Graphviz diagrams are provided below to illustrate key concepts and workflows related to the study of DSPC-cholesterol interactions.

DSPC_Cholesterol_Interaction cluster_components Molecular Components cluster_effects Effects of Cholesterol on DSPC Bilayer DSPC DSPC (Saturated Phospholipid) Condensing Condensing Effect DSPC->Condensing Cholesterol Cholesterol Cholesterol->Condensing PhaseModulation Modulation of Phase Behavior Cholesterol->PhaseModulation Ordering Increased Acyl Chain Order Condensing->Ordering Thickening Increased Bilayer Thickness Condensing->Thickening PhaseModulation->Ordering DSC_Workflow start Start: DSPC and Cholesterol step1 Dissolve in Organic Solvent start->step1 step2 Form Thin Lipid Film (Nitrogen Evaporation) step1->step2 step3 Dry under Vacuum step2->step3 step4 Hydrate with Buffer (Vortexing, Freeze-Thaw) step3->step4 step5 Prepare MLV Dispersion step4->step5 step6 Load into DSC Pans (Sample and Reference) step5->step6 step7 Perform Temperature Scan (Heating/Cooling) step6->step7 step8 Record Thermogram (Heat Flow vs. Temperature) step7->step8 end_node Analyze Tm and ΔH step8->end_node Phase_Diagram_Concept Gel Gel Phase (Lβ') Low Cholesterol, Low Temp Ld Liquid-Disordered (Ld) High Temp Gel->Ld Main Transition Gel_Ld Gel + Ld Gel->Gel_Ld Lo Liquid-Ordered (Lo) High Cholesterol Lo_Ld Lo + Ld (Domain Formation in Ternary Mix) Lo->Lo_Ld Ld->Gel_Ld Ld->Lo_Ld Temp Increasing Temperature Chol Increasing Cholesterol

References

Self-Assembly of DSPC: A Technical Guide to Liposome and Nanoparticle Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the principles and methodologies governing the self-assembly of 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) into liposomes and nanoparticles. DSPC is a saturated phospholipid widely favored in drug delivery systems for its high transition temperature (Tc ≈ 55°C), which imparts rigidity and stability to the lipid bilayer at physiological temperatures. This guide details the thermodynamic driving forces behind DSPC self-assembly, the critical factors influencing nanoparticle characteristics, comprehensive experimental protocols, and the cellular interactions of these delivery vehicles.

The Core Principles of DSPC Self-Assembly

The spontaneous formation of liposomes and nanoparticles from DSPC in an aqueous environment is a thermodynamically driven process governed by the hydrophobic effect. The amphipathic nature of DSPC, with its hydrophilic phosphocholine (B91661) head group and two hydrophobic stearoyl tails, dictates its orientation in water. To minimize the unfavorable interaction between the hydrophobic tails and water molecules, DSPC molecules arrange themselves into ordered structures, primarily lipid bilayers, which then close to form vesicular structures like liposomes.

This self-assembly is influenced by several key factors:

  • Temperature: The process must occur above the Tc of DSPC to ensure the lipid is in a fluid state, allowing for the necessary molecular rearrangement to form a stable bilayer.

  • Lipid Composition: The inclusion of other lipids, most notably cholesterol, significantly impacts the properties of the resulting nanoparticles. Cholesterol inserts into the DSPC bilayer, modulating its fluidity, permeability, and stability.[1][2] Other lipids like polyethylene (B3416737) glycol (PEG)-conjugated lipids are often included to create a hydrophilic corona that sterically hinders protein adsorption and reduces uptake by the mononuclear phagocyte system (MPS), thereby prolonging circulation time.[3][4]

  • Processing Parameters: The method of preparation and specific parameters like hydration medium, sonication energy, and extrusion pressure play a crucial role in determining the final size, lamellarity, and polydispersity of the nanoparticles.[5]

Quantitative Analysis of DSPC Nanoparticle Properties

The physicochemical characteristics of DSPC-based nanoparticles are critical to their function as drug delivery vehicles. The following tables summarize quantitative data from various studies, illustrating the impact of formulation variables on key properties.

Table 1: Effect of DSPC:Cholesterol Molar Ratio on Liposome (B1194612) Properties

DSPC:Cholesterol Molar RatioAverage Diameter (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)DrugReference
100:0360.6 ± 6.7---
80:20----
70:30--90Atenolol
70:30--88Quinine
60:40----
50:50----
85:0149.53 ± 6.180.18 ± 0.04--
50:35155.34 ± 2.570.15 ± 0.08--

Table 2: Encapsulation Efficiency of Various Drugs in DSPC-based Liposomes

Lipid Composition (molar ratio)DrugEncapsulation Efficiency (%)Reference
DSPC:Cholesterol (70:30)Atenolol (hydrophilic)90
DSPC:Cholesterol (70:30)Quinine (lipophilic)88
DSPCResazurin (hydrophilic)~50
Phosphatidylcholine:Cholesterol:CardiolipinDoxorubicin> 90
POPC:DOTAP:DOPE:DSPE-mPEG2000Doxorubicin92.8 - 94.1
DSPC:Cholesterol:PEG-DSPEDoxorubicinHigh at low drug-to-lipid ratios

Experimental Protocols

Detailed methodologies are crucial for the reproducible formulation of DSPC nanoparticles. The following are protocols for commonly employed techniques.

Thin-Film Hydration Followed by Extrusion

This is a widely used method for producing unilamellar vesicles with a controlled size.

Protocol:

  • Lipid Dissolution: Dissolve DSPC and other lipids (e.g., cholesterol) in a suitable organic solvent, such as chloroform (B151607) or a chloroform:methanol mixture, in a round-bottom flask.

  • Thin-Film Formation: Remove the organic solvent using a rotary evaporator under vacuum. The process should be conducted at a temperature above DSPC's Tc (e.g., 60-65°C) to ensure the formation of a uniform, thin lipid film on the flask's inner surface. Continue under high vacuum for at least 1-2 hours to remove residual solvent.

  • Hydration: Add an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4), pre-heated to above the Tc of DSPC, to the flask containing the dry lipid film. The volume of the buffer will dictate the final lipid concentration. Agitate the flask to facilitate the formation of multilamellar vesicles (MLVs).

  • Extrusion (Size Reduction): To obtain unilamellar vesicles with a uniform size distribution, the MLV suspension is repeatedly passed through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder. This process should also be performed at a temperature above DSPC's Tc.

  • Characterization: The resulting liposome suspension can be characterized for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

G Thin-Film Hydration and Extrusion Workflow cluster_0 Preparation cluster_1 Characterization A 1. Lipid Dissolution (DSPC, Cholesterol in Chloroform) B 2. Thin-Film Formation (Rotary Evaporation) A->B Solvent Removal C 3. Hydration (Aqueous Buffer, T > Tc) B->C Formation of MLVs D 4. Extrusion (Polycarbonate Membrane) C->D Formation of LUVs E Dynamic Light Scattering (Size, PDI, Zeta Potential) D->E Analysis

Figure 1. Workflow for DSPC liposome preparation by thin-film hydration and extrusion.
Ethanol (B145695) Injection Method

This method is rapid and reproducible, often yielding smaller unilamellar vesicles.

Protocol:

  • Lipid Solution Preparation: Dissolve DSPC and any other lipids in ethanol.

  • Injection: Rapidly inject the ethanolic lipid solution into a stirred aqueous buffer. The temperature of the aqueous phase should be maintained above the Tc of DSPC. The rapid dilution of ethanol causes the lipids to precipitate and self-assemble into liposomes.

  • Solvent Removal: Remove the ethanol from the liposome suspension, typically by dialysis or rotary evaporation.

  • Characterization: Analyze the liposomes for their physicochemical properties as described previously.

G Ethanol Injection Method Workflow cluster_0 Preparation cluster_1 Characterization A 1. Lipid Solution (DSPC in Ethanol) C 3. Injection & Self-Assembly A->C B 2. Aqueous Phase (Stirred Buffer, T > Tc) B->C D 4. Solvent Removal (Dialysis/Evaporation) C->D Formation of SUVs E Dynamic Light Scattering (Size, PDI, Zeta Potential) D->E Analysis

Figure 2. Workflow for DSPC liposome preparation by the ethanol injection method.
Microfluidic Synthesis

Microfluidics offers precise control over mixing and nanoparticle formation, leading to highly monodisperse populations.

Protocol:

  • Solution Preparation: Prepare two separate solutions: one containing the lipids (DSPC, cholesterol, etc.) dissolved in a water-miscible organic solvent like ethanol, and a second aqueous buffer.

  • Microfluidic Mixing: Pump the two solutions through a microfluidic device (e.g., a staggered herringbone micromixer) at controlled flow rates. The rapid and controlled mixing within the microchannels induces the self-assembly of lipids into nanoparticles. The final particle size is influenced by the total flow rate and the flow rate ratio of the two streams.

  • Purification: The resulting nanoparticle suspension is typically purified by dialysis to remove the organic solvent.

  • Characterization: The nanoparticles are then characterized for their physicochemical properties.

G Microfluidic Synthesis Workflow cluster_0 Preparation cluster_1 Characterization A 1. Lipid-in-Ethanol Solution C 3. Microfluidic Mixing (Controlled Flow Rates) A->C B 2. Aqueous Buffer B->C D 4. Purification (Dialysis) C->D Self-Assembly E Dynamic Light Scattering (Size, PDI, Zeta Potential) D->E Analysis

Figure 3. Workflow for DSPC nanoparticle synthesis using microfluidics.

Cellular Uptake and Intracellular Fate

The interaction of DSPC-based nanoparticles with cells is a critical determinant of their therapeutic efficacy. The primary mechanism of cellular entry for nanoparticles is endocytosis.

Key Cellular Uptake Pathways:

  • Clathrin-Mediated Endocytosis (CME): This is a receptor-mediated pathway where nanoparticles bind to specific receptors on the cell surface, triggering the formation of clathrin-coated pits that invaginate and pinch off to form vesicles.

  • Caveolae-Mediated Endocytosis: This pathway involves flask-shaped invaginations of the plasma membrane called caveolae.

  • Macropinocytosis: This is a non-specific process involving the engulfment of large amounts of extracellular fluid, including nanoparticles, into large vesicles called macropinosomes.

  • Phagocytosis: This process is primarily carried out by specialized cells of the immune system, such as macrophages, and is a major clearance mechanism for nanoparticles.

The surface properties of the nanoparticles, particularly the presence of PEG, can significantly influence their interaction with cells. PEGylation reduces opsonization (the process of marking particles for phagocytosis), thereby helping the nanoparticles to evade uptake by the MPS and prolonging their circulation time.

Once internalized, the nanoparticles are typically trafficked through the endo-lysosomal pathway. The acidic environment of the late endosomes and lysosomes can be exploited to trigger the release of the encapsulated drug.

G Cellular Uptake and Intracellular Trafficking of DSPC Nanoparticles cluster_0 Extracellular cluster_1 Cellular Uptake cluster_2 Intracellular Trafficking NP DSPC Nanoparticle CME Clathrin-Mediated Endocytosis NP->CME Caveolae Caveolae-Mediated Endocytosis NP->Caveolae Macro Macropinocytosis NP->Macro EE Early Endosome CME->EE Caveolae->EE Macro->EE LE Late Endosome EE->LE Maturation Lysosome Lysosome LE->Lysosome Fusion Release Drug Release Lysosome->Release Degradation & Payload Release

Figure 4. Generalized pathways of cellular uptake and intracellular fate of DSPC nanoparticles.

Conclusion

The self-assembly of DSPC into liposomes and nanoparticles offers a robust and versatile platform for drug delivery. A thorough understanding of the fundamental principles of self-assembly, the influence of formulation parameters, and the biological interactions of these nanocarriers is paramount for the rational design and development of effective nanomedicines. The methodologies and data presented in this guide provide a solid foundation for researchers and scientists working to harness the potential of DSPC-based delivery systems.

References

An In-depth Technical Guide to the Aggregation Behavior of 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC) in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the self-assembly behavior of 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) in aqueous solutions. Contrary to the common inquiry about its critical micelle concentration (CMC), this document clarifies that DSPC, as a diacyl phospholipid, predominantly forms bilayers and liposomes rather than micelles in aqueous media. This guide will delve into the principles governing phospholipid aggregation, the concept of critical aggregation concentration (CAC) for liposomes, and the methodologies to characterize these phenomena.

The Self-Assembly of Phospholipids (B1166683): Micelles vs. Bilayers

Phospholipids are amphipathic molecules, possessing a hydrophilic head group and one or two hydrophobic acyl chains. In aqueous environments, these molecules spontaneously self-assemble to minimize the unfavorable interactions between their hydrophobic tails and water. The geometry of the resulting aggregate is largely determined by the molecular shape of the phospholipid, which can be described by the critical packing parameter (CPP). The CPP is calculated as:

CPP = v / (a0 * lc)

where:

  • v is the volume of the hydrophobic chain(s).

  • a0 is the optimal area of the hydrophilic head group.

  • lc is the length of the hydrophobic chain(s).

The value of the CPP predicts the type of aggregate that will form, as illustrated in the diagram below.

G Critical Packing Parameter and Phospholipid Aggregate Structures cluster_cpp Critical Packing Parameter (CPP) cluster_structure Resulting Aggregate Structure cpp1 CPP < 1/3 s1 Spherical Micelles cpp1->s1 cpp2 1/3 < CPP < 1/2 s2 Cylindrical Micelles cpp2->s2 cpp3 CPP ≈ 1 s3 Bilayers (Liposomes) cpp3->s3 cpp4 CPP > 1 s4 Inverted Micelles cpp4->s4

Caption: Relationship between the Critical Packing Parameter and the resulting aggregate structure.

Single-chain phospholipids (lysophospholipids) typically have a cone-like shape (CPP < 1/2) and thus form micelles in water. In contrast, diacyl phospholipids like DSPC have a more cylindrical shape (CPP ≈ 1), which favors the formation of planar bilayers that can close upon themselves to form vesicles, also known as liposomes.[1]

Aggregation Behavior of DSPC: Liposome Formation

DSPC is a diacyl phospholipid with two saturated 18-carbon stearoyl chains. This molecular structure gives it a nearly cylindrical shape. Consequently, when dispersed in an aqueous solution above its phase transition temperature (approximately 55°C), DSPC molecules arrange themselves into extended lamellar bilayers to shield their hydrophobic tails from water.[2] These bilayers subsequently form closed, spherical structures known as liposomes.

Therefore, it is crucial to understand that pure DSPC does not form micelles in aqueous solutions and consequently does not have a measurable Critical Micelle Concentration (CMC). The analogous concept for liposome-forming lipids is the Critical Aggregation Concentration (CAC) .

Critical Aggregation Concentration (CAC) of DSPC

The CAC is the concentration of monomeric lipid in equilibrium with the aggregated bilayer structures (liposomes). For most diacyl phospholipids, including DSPC, the CAC is extremely low, often in the nanomolar range. This very low value reflects the high thermodynamic stability of the bilayer structure. Below the CAC, DSPC exists as monomers in solution, although their solubility is very limited. Above the CAC, any additional DSPC will contribute to the formation of liposomes.

Inducing Micelle Formation in DSPC-Containing Systems

While pure DSPC forms liposomes, it is possible to induce the formation of micelles by incorporating other amphiphilic molecules that alter the average molecular geometry of the system. For instance, mixing DSPC with a cone-shaped molecule, such as a lysophospholipid or a PEGylated lipid (e.g., DSPE-PEG), can lead to the formation of mixed micelles.[3] The resulting aggregate structure will depend on the ratio of the components.

The table below summarizes the expected aggregation behavior of different phospholipid types.

Phospholipid TypeExampleMolecular ShapeCPPPredominant Aggregate in Water
Single-chainLyso-PCInverted Cone< 1/3Micelle
Double-chain (saturated)DSPC , DPPCCylindrical≈ 1Bilayer (Liposome)
Double-chain (unsaturated)DOPCCylindrical≈ 1Bilayer (Liposome)

Experimental Protocols for Determining Aggregation Concentration

The concentration at which phospholipids self-assemble into larger structures (CAC for liposomes or CMC for micelles) can be determined by monitoring a physical property of the solution that changes abruptly upon aggregation. The following are detailed protocols for common methods.

This is a highly sensitive method that utilizes a fluorescent probe whose spectral properties are sensitive to the polarity of its microenvironment.

  • Principle: Pyrene (B120774) exhibits a fluorescence emission spectrum with several vibronic peaks. The ratio of the intensity of the first peak (I1) to the third peak (I3) is sensitive to the polarity of the surrounding medium. In a polar aqueous environment, the I1/I3 ratio is high. When micelles or liposomes form, pyrene partitions into the hydrophobic core of these aggregates, leading to a decrease in the I1/I3 ratio. The concentration at which this change occurs is the CMC or CAC.

  • Materials:

    • DSPC or DSPC-mixed lipid system

    • Pyrene stock solution (e.g., 0.1 mM in acetone (B3395972) or ethanol)

    • Aqueous buffer (e.g., PBS, pH 7.4)

    • Fluorometer

  • Protocol:

    • Prepare a series of aqueous dispersions of the lipid system with varying concentrations, bracketing the expected aggregation concentration.

    • To each lipid dispersion, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration in the nanomolar to low micromolar range. The final concentration of the organic solvent should be kept minimal (e.g., < 0.1%).

    • Incubate the samples to allow for equilibration and for the pyrene to partition into any existing aggregates.

    • Measure the fluorescence emission spectrum of each sample (e.g., excitation at ~335 nm, emission scan from 350 to 500 nm).

    • Determine the intensities of the first (I1 at ~373 nm) and third (I3 at ~384 nm) vibronic peaks.

    • Plot the I1/I3 ratio as a function of the logarithm of the lipid concentration.

    • The CAC/CMC is determined from the inflection point of this plot, typically by finding the intersection of the two linear portions of the curve.

  • Principle: Surfactant monomers adsorb at the air-water interface, reducing the surface tension of the solution. As the concentration increases, the interface becomes saturated with monomers. Above the CAC/CMC, the concentration of free monomers in the bulk solution remains relatively constant, and thus the surface tension also remains constant.

  • Materials:

    • DSPC or DSPC-mixed lipid system

    • Aqueous buffer

    • Tensiometer (using Du Noüy ring or Wilhelmy plate method)

  • Protocol:

    • Prepare a series of lipid dispersions in the aqueous buffer at different concentrations.

    • Measure the surface tension of each dispersion using a tensiometer, starting from the lowest concentration. Ensure the instrument is properly calibrated and the ring/plate is cleaned between measurements.

    • Plot the surface tension as a function of the logarithm of the lipid concentration.

    • The plot will show a decrease in surface tension with increasing concentration, followed by a plateau. The CAC/CMC is the concentration at the intersection of the two lines fitted to these regions.[4]

  • Principle: DLS measures the size distribution of particles in a suspension. Monomeric lipids are too small to be detected by DLS. Upon aggregation into larger structures like liposomes or micelles, there is a significant increase in the light scattering intensity.

  • Materials:

    • DSPC or DSPC-mixed lipid system

    • Aqueous buffer

    • DLS instrument

  • Protocol:

    • Prepare a series of lipid dispersions at various concentrations.

    • Filter the solutions through an appropriate filter (e.g., 0.22 µm) to remove dust and large aggregates.

    • Measure the scattering intensity of each sample using a DLS instrument.

    • Plot the scattering intensity as a function of the lipid concentration.

    • The CAC/CMC is identified as the concentration at which a sharp increase in the scattering intensity is observed.[5]

Visualization of Experimental Workflow

The following diagram illustrates a typical experimental workflow for determining the CAC/CMC using fluorescence spectroscopy.

G Experimental Workflow for CAC/CMC Determination by Fluorescence Spectroscopy cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis prep1 Prepare lipid stock solution prep2 Prepare serial dilutions of lipid in buffer prep1->prep2 prep3 Add pyrene probe to each dilution prep2->prep3 prep4 Incubate samples for equilibration prep3->prep4 meas1 Set up fluorometer (Excitation λ ~335 nm) prep4->meas1 Transfer samples meas2 Measure emission spectrum (350-500 nm) for each sample meas1->meas2 meas3 Record intensities of I1 (~373 nm) and I3 (~384 nm) peaks meas2->meas3 an1 Calculate I1/I3 ratio for each concentration meas3->an1 Export data an2 Plot I1/I3 ratio vs. log(Lipid Concentration) an1->an2 an3 Determine inflection point (CAC/CMC) an2->an3

Caption: Workflow for CAC/CMC determination by fluorescence spectroscopy.

References

The Role of 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) in Maintaining Cell Membrane Integrity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) is a saturated phospholipid that plays a paramount role in the structural integrity and functional stability of biological membranes and synthetic lipid-based systems like liposomes and lipid nanoparticles (LNPs).[1][2] Its unique molecular structure, characterized by two long, saturated 18-carbon acyl chains, confers specific biophysical properties that are instrumental in creating rigid, ordered, and impermeable membrane structures.[3] This technical guide provides an in-depth analysis of the mechanisms by which DSPC contributes to membrane integrity, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological and experimental workflows.

Core Mechanism: The Biophysical Properties of DSPC

The fundamental contribution of DSPC to membrane integrity stems from its molecular architecture. As a zwitterionic phospholipid with two fully saturated stearoyl (18:0) fatty acid chains, DSPC molecules can pack together tightly within a lipid bilayer.[3] This dense packing is facilitated by strong van der Waals interactions between the adjacent acyl chains, leading to a highly ordered and cohesive membrane structure.[3]

High Phase Transition Temperature (T_m)

The most critical property of DSPC is its high phase transition temperature (T_m) of approximately 55°C. Below this temperature, DSPC exists in a solid-ordered "gel" phase (L_β'), where the acyl chains are tightly packed and fully extended. At physiological temperature (37°C), a pure DSPC bilayer is therefore in a highly rigid and stable state. This contrasts sharply with unsaturated phospholipids (B1166683), which are typically in a fluid, disordered "liquid crystalline" phase (L_α) at this temperature. The gel state of DSPC membranes significantly reduces lipid and encapsulated cargo mobility, thereby minimizing leakage and enhancing overall stability.

Influence on Membrane Fluidity and Permeability

The tight packing in the gel phase makes DSPC-containing membranes less fluid and significantly less permeable to water and other small molecules compared to membranes composed of unsaturated lipids. This low permeability is crucial for maintaining the distinct internal environment of a cell or a drug delivery vehicle. In drug delivery systems, this characteristic leads to higher drug retention and controlled release kinetics. For instance, DSPC liposomes exhibit a markedly lower drug release rate compared to liposomes made from phospholipids with shorter or unsaturated acyl chains, such as DMPC (1,2-dimyristoyl-sn-glycero-3-phosphocholine) or DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine).

Interaction with Cholesterol

Cholesterol is a key modulator of membrane fluidity and integrity. When incorporated into DSPC membranes, it disrupts the highly ordered gel phase, inducing the formation of a "liquid-ordered" (L_o) phase. The L_o phase retains the high acyl chain order and low permeability of the gel phase while exhibiting increased lateral mobility compared to the gel state. This interaction is critical in liposomal formulations, as the inclusion of cholesterol in DSPC membranes further decreases permeability, enhances stability in biological environments by reducing protein binding, and eliminates the sharp phase transition near physiological temperatures.

Quantitative Data Summary

The following tables summarize key biophysical parameters of DSPC and provide a comparison with other common saturated phospholipids.

Table 1: Physicochemical Properties of Common Saturated Phospholipids

Property DSPC (18:0) DPPC (16:0) DMPC (14:0) Source(s)
Phase Transition Temp (T_m) ~55°C ~41°C ~23°C
Membrane Thickness (Gel Phase) ~6.2 nm ~4.8 nm ~4.5 nm
Area Per Lipid (APL) (Gel Phase) ~47 Ų ~48 Ų ~47 Ų
Bending Rigidity (κ) ~3.7-5.0 x 10⁻²⁰ J ~4.3 x 10⁻²⁰ J ~7.2 x 10⁻²⁰ J

| Area Compressibility (K_A) | ~0.57 N/m | - | - | |

Table 2: Comparative In Vitro Drug Release from Liposomes at 37°C

Liposome (B1194612) Composition Drug Released after 72h Source(s)
DSPC ~2%
DPPC ~7%

| DMPC | ~25% | |

Role in Cellular Signaling

DSPC itself is not a direct signaling molecule. However, its role in maintaining membrane integrity is crucial for the function of membrane-associated signaling pathways. Saturated phospholipids like DSPC, in conjunction with cholesterol, are essential components of lipid rafts. These are specialized microdomains within the cell membrane that serve as organizing centers for signal transduction, concentrating signaling proteins and receptors to facilitate efficient molecular interactions. By providing a stable and ordered platform, DSPC helps ensure the proper localization and function of these signaling complexes.

Signaling_Pathway Fig 1. GPCR Signaling within a Lipid Raft cluster_raft Lipid Raft (Enriched in DSPC & Cholesterol) GPCR GPCR G_Protein G-Protein GPCR->G_Protein 2. Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector 3. Modulation cAMP cAMP (Second Messenger) Effector->cAMP 4. Catalysis Ligand Ligand Ligand->GPCR 1. Binding ATP ATP ATP->Effector Response Cellular Response cAMP->Response 5. Downstream Signaling

Caption: GPCR signaling cascade localized within a stable lipid raft.

Experimental Protocols & Workflows

Investigating the role of DSPC requires robust experimental methodologies to prepare model membranes and characterize their properties.

Experimental Workflow: Liposome Preparation and Characterization

The following diagram outlines a standard workflow for creating and analyzing DSPC-based liposomes to study membrane integrity.

Workflow Fig 2. Workflow for DSPC Liposome Analysis cluster_prep Preparation cluster_char Characterization A 1. Lipid Film Formation (DSPC in Chloroform) B 2. Solvent Evaporation (Rotary Evaporator) A->B C 3. Hydration (Buffer with Fluorescent Probe) B->C D 4. Extrusion (100 nm Polycarbonate Membrane) C->D E 5a. Dynamic Light Scattering (DLS) (Size & Polydispersity) D->E F 5b. Differential Scanning Calorimetry (DSC) (Phase Transition Temp, Tm) D->F G 5c. Fluorescence Leakage Assay (Membrane Integrity & Permeability) D->G

Caption: Standard workflow for preparing and analyzing DSPC liposomes.

Protocol: Liposome Preparation by Extrusion

This method produces large unilamellar vesicles (LUVs) with a defined size, ideal for permeability and stability studies.

  • Lipid Film Formation: Dissolve DSPC and other lipid components (e.g., cholesterol) in chloroform (B151607) or a chloroform/methanol mixture in a round-bottom flask.

  • Solvent Evaporation: Use a rotary evaporator to remove the organic solvent, creating a thin, uniform lipid film on the flask's inner surface.

  • Vacuum Drying: Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Add an aqueous buffer (e.g., phosphate-buffered saline, PBS) containing the desired encapsulant (such as a fluorescent dye like calcein (B42510) for leakage assays) to the flask. The solution is then agitated above DSPC's T_m (e.g., at 60-65°C) to form multilamellar vesicles (MLVs).

  • Extrusion: Pass the MLV suspension repeatedly (e.g., 11-21 times) through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a lipid extruder heated above the T_m. This process yields LUVs of a uniform size distribution.

  • Purification: Remove the unencapsulated material from the exterior of the liposomes using size exclusion chromatography (e.g., a Sephadex G-50 column).

Protocol: Membrane Integrity via Fluorescence Leakage Assay

This assay quantifies the release of an encapsulated fluorescent probe to measure membrane permeability and stability.

  • Materials:

    • DSPC LUVs encapsulating a self-quenching concentration of a fluorescent probe (e.g., 50-100 mM calcein or 20 mM ANTS with 60 mM DPX).

    • Assay buffer (e.g., PBS, pH 7.4).

    • A fluorometer.

    • A lysis agent (e.g., 10% Triton X-100).

  • Procedure:

    • Dilute the purified liposome suspension in the assay buffer to a suitable lipid concentration (e.g., 0.5 mM) in a cuvette.

    • Monitor the baseline fluorescence (F_0) over time at the appropriate excitation/emission wavelengths (e.g., 495/515 nm for calcein). An increase in fluorescence indicates leakage of the probe from the vesicles, as its self-quenching is relieved upon dilution in the external buffer.

    • After the experimental period, add the lysis agent to completely disrupt all vesicles, releasing all encapsulated probes. Measure the maximum fluorescence (F_max).

  • Data Analysis:

    • Calculate the percentage of leakage at any given time point (t) using the formula: % Leakage = [(F_t - F_0) / (F_max - F_0)] * 100 where F_t is the fluorescence at time t.

Conclusion

The structural integrity of cell membranes is critically dependent on their lipid composition. DSPC, with its long, saturated acyl chains and high phase transition temperature, is a cornerstone lipid for creating stable, ordered, and impermeable membrane domains. Its biophysical properties not only contribute to the robustness of biological membranes and the formation of signaling platforms but also make it an indispensable component in the development of stable and effective drug delivery systems. A thorough understanding of its behavior, both alone and in concert with other lipids like cholesterol, is essential for researchers in cell biology and pharmaceutical sciences.

References

Navigating the Production of 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC): A Technical Guide to Natural Precursors and Synthetic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) is a critical synthetic phospholipid, indispensable in the formulation of liposomal drug delivery systems and lipid nanoparticles, most notably in mRNA vaccines. Despite the "natural-sounding" name, DSPC is not found in high concentrations in nature. Its production relies on the extraction of precursor molecules from natural sources, primarily egg yolk and soybeans, followed by chemical synthesis to yield the high-purity compound required for pharmaceutical applications. This guide provides a comprehensive overview of the natural sources of phosphatidylcholine, detailed methodologies for its extraction and purification, and the subsequent synthetic pathways to produce DSPC.

The Scarcity of DSPC in Natural Sources

While phosphatidylcholines (PCs) are abundant in various biological materials, the specific form of DSPC, which contains two saturated 18-carbon stearic acid chains, is rare. The fatty acid composition of PCs from natural sources is heterogeneous, consisting of a mixture of saturated and unsaturated fatty acids of varying lengths.

Table 1: Fatty Acid Composition of Phosphatidylcholine from Natural Sources

Fatty AcidEgg Yolk PC (%)Soybean PC (%)
Palmitic (16:0)~33%~13%
Stearic (18:0) ~11% ~4%
Oleic (18:1)~32%~10%
Linoleic (18:2)~9%~64%
Linolenic (18:3)-~6%

As the data indicates, stearic acid constitutes a minor fraction of the fatty acids in both egg yolk and soybean PCs. Consequently, direct extraction of DSPC from these sources is not a viable method for obtaining the high-purity compound needed for pharmaceutical use. The primary route to DSPC involves the extraction of a mixture of PCs, or their precursor sn-glycero-3-phosphocholine (GPC), followed by synthetic modification.

Extraction of Phosphatidylcholine from Natural Sources

The initial step in the production of DSPC from natural precursors is the extraction and purification of phosphatidylcholine from either egg yolk or soybeans.

Extraction from Egg Yolk

Egg yolk is a rich source of phospholipids (B1166683), with phosphatidylcholine being the most abundant. Various methods have been developed for its extraction and purification, generally involving solvent extraction followed by chromatographic separation.

Experimental Protocol: Extraction and Purification of Phosphatidylcholine from Egg Yolk

  • Preparation of Egg Yolk: Fresh egg yolks are separated from the whites and can be lyophilized (freeze-dried) to remove water, yielding a powder.

  • Solvent Extraction:

    • The egg yolk (fresh or powdered) is subjected to extraction with a polar solvent, typically 95-99% ethanol (B145695), to isolate the phospholipids. The mixture is stirred at an elevated temperature (e.g., 65°C) for a specified duration (e.g., 1 hour)[1]. This step is often repeated to maximize the yield.

    • Alternatively, a two-solvent system can be employed. For instance, a mixture of chloroform (B151607) and methanol (B129727) (1:1 v/v) can be used to extract the total lipid content. A subsequent wash with water creates a biphasic system, where the lower chloroform layer contains the lipids[2].

  • Removal of Neutral Lipids and Cholesterol:

    • The crude extract is often treated with acetone (B3395972). Phospholipids are insoluble in cold acetone, while neutral lipids (triglycerides) and cholesterol are soluble. This allows for the precipitation of the phospholipid fraction by adding cold acetone and centrifuging the mixture[3].

  • Purification by Column Chromatography:

    • For higher purity, the phospholipid mixture is further purified using column chromatography. Silica (B1680970) gel is a commonly used stationary phase.

    • The sample is loaded onto the column, and a gradient of solvents is used for elution. A common mobile phase system is a mixture of chloroform and methanol. By gradually increasing the polarity of the mobile phase, different phospholipid classes can be separated. Phosphatidylcholine is typically eluted with a higher concentration of methanol.

    • High-performance liquid chromatography (HPLC) can be used for analytical and preparative scale purification to achieve purities exceeding 99%[4][5].

Quantitative Data: Egg Yolk Phosphatidylcholine Extraction

MethodPurityYieldReference
HPLC Purification>99%98%
Column Chromatography>90%-
Ethanol Extraction & Acetone Precipitation--
Extraction from Soybeans

Soybean lecithin (B1663433), a by-product of soybean oil processing, is another major source of phosphatidylcholine. The extraction and purification process is similar to that of egg yolk, with adjustments made for the different starting material.

Experimental Protocol: Extraction and Purification of Phosphatidylcholine from Soybeans

  • Starting Material: The process typically starts with de-oiled soybean lecithin.

  • Solvent Extraction:

    • The de-oiled lecithin is extracted with ethanol (e.g., 95%) to enrich the phosphatidylcholine content. The mixture is stirred for a set time at a controlled temperature (e.g., 1 hour at 37°C) and then filtered.

    • A multi-stage countercurrent extraction process can be employed for industrial-scale production to maximize efficiency.

  • Precipitation:

    • Similar to the egg yolk protocol, acetone is used to precipitate the phospholipids from the ethanol extract, thereby removing acetone-soluble impurities.

  • Purification by Column Chromatography:

    • The crude phosphatidylcholine is dissolved in a suitable solvent and purified using a silica gel column.

    • A gradient elution with a solvent system like n-hexane, isopropanol, and water can be used to separate the different phospholipid fractions. High-purity phosphatidylcholine (>90%) can be obtained with isocratic elution using methanol.

Quantitative Data: Soybean Phosphatidylcholine Extraction

MethodPurityYieldReference
Column Chromatography>90%-
Multi-stage Countercurrent Extraction>80%>80%
Column Chromatography after Extraction84%65%

Synthesis of DSPC from Natural Precursors

Once a source of phosphatidylcholine or its backbone, sn-glycero-3-phosphocholine (GPC), is obtained, chemical synthesis is employed to produce high-purity DSPC. The most common method involves the acylation of GPC with stearic acid derivatives.

Experimental Protocol: Synthesis of DSPC via Acylation of sn-Glycero-3-phosphocholine

This method involves the direct acylation of commercially available or derived GPC with stearic anhydride (B1165640), catalyzed by 4-(pyrrolidin-1-yl)pyridine.

  • Reactant Preparation: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve sn-glycero-3-phosphocholine (1 molar equivalent) in an anhydrous solvent mixture, such as 1:1 benzene (B151609) and DMSO.

  • Addition of Reagents: To the stirred solution, add stearic anhydride (2 molar equivalents for each hydroxyl group on GPC) and a catalytic amount of 4-(pyrrolidin-1-yl)pyridine.

  • Reaction: Heat the reaction mixture to approximately 40-42°C and maintain stirring for 2-5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Solvent Removal and Purification: Once the reaction is complete, the mixture is cooled, and the solvents are removed under reduced pressure. The resulting crude DSPC is then purified, typically by column chromatography on silica gel, to yield the final high-purity product.

Quantitative Data: DSPC Synthesis

ParameterValue
Reactants sn-glycero-3-phosphocholine, Stearic Anhydride
Catalyst 4-(pyrrolidin-1-yl)pyridine
Reaction Time 2-5 hours
Reaction Temperature 40-42°C
Typical Yield High (often >80%)
Final Purity >98%

Workflow and Signaling Pathways

To visualize the overall process, the following diagrams illustrate the extraction and synthesis workflows.

G cluster_extraction Extraction of Phosphatidylcholine Natural Source Natural Source Solvent Extraction Solvent Extraction Natural Source->Solvent Extraction (Egg Yolk or Soybeans) Crude PC Crude PC Solvent Extraction->Crude PC Purification Purification Crude PC->Purification (Acetone Precipitation & Chromatography) Purified PC Purified PC Purification->Purified PC

Extraction of Phosphatidylcholine from Natural Sources.

G cluster_synthesis Synthesis of DSPC GPC sn-Glycero-3-phosphocholine (from natural PC or synthetic) Acylation Acylation GPC->Acylation Stearic Anhydride Stearic Anhydride Stearic Anhydride->Acylation Crude DSPC Crude DSPC Acylation->Crude DSPC Catalyst: 4-(pyrrolidin-1-yl)pyridine Purification Purification Crude DSPC->Purification (Column Chromatography) High-Purity DSPC High-Purity DSPC Purification->High-Purity DSPC

Synthesis of DSPC from sn-Glycero-3-phosphocholine.

Conclusion

The production of 1,2-distearoyl-sn-glycero-3-phosphocholine is a multi-step process that begins with naturally sourced materials and culminates in a highly pure synthetic phospholipid. While not a "natural product" in the traditional sense, its origins are firmly rooted in the phospholipids extracted from egg yolk and soybeans. For researchers and professionals in drug development, a thorough understanding of these extraction and synthesis pathways is essential for ensuring the quality, purity, and consistency of DSPC used in advanced pharmaceutical formulations. The methodologies outlined in this guide provide a foundational understanding of the processes involved in bringing this critical excipient from its natural precursors to its final, highly purified form.

References

An In-depth Technical Guide to Early-Stage Research on 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) as a Drug Delivery Vehicle

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) is a synthetic, saturated phospholipid that has become a cornerstone in the development of advanced liposomal drug delivery systems.[1][2] Its structure consists of a glycerol (B35011) backbone, a phosphocholine (B91661) headgroup, and two 18-carbon saturated acyl chains (stearoyl chains).[1] This high degree of saturation and long chain length are pivotal to its function in drug delivery, conferring exceptional stability and drug retention properties to liposomal formulations.[1][3] Liposomes formulated with DSPC are characterized by their rigid, ordered, and less permeable membranes at physiological temperatures, which minimizes premature drug leakage and can enhance circulation times in vivo. These characteristics make DSPC an exemplary lipid for encapsulating a wide range of therapeutic agents, from small molecules to large biologics, for controlled release and targeted delivery applications.

Core Physicochemical Properties of DSPC

The therapeutic efficacy of a liposomal formulation is critically dependent on the physicochemical properties of its constituent lipids. DSPC's unique molecular structure gives rise to properties that are highly advantageous for creating stable and robust drug carriers. The most critical of these is its high phase transition temperature (Tc), the temperature at which the lipid bilayer transitions from a rigid, well-ordered gel phase to a more fluid, liquid-crystalline phase.

For DSPC, the Tc is approximately 55°C. This means that at physiological temperature (37°C), DSPC-based membranes are in the rigid gel phase. This state is characterized by strong van der Waals interactions between the tightly packed, saturated acyl chains, leading to a thick, highly ordered, and impermeable bilayer. This rigidity is instrumental in preventing the passive leakage of encapsulated drugs, a common challenge with lipids that have a lower Tc.

Table 1: Key Physicochemical Properties of DSPC

Property Value / Description Significance in Drug Delivery Source(s)
Chemical Name 1,2-distearoyl-sn-glycero-3-phosphocholine N/A
Acyl Chains Two 18:0 (stearoyl) chains Long, saturated chains lead to strong intermolecular forces and high packing density.
Phase Transition Temp (Tc) ~55 °C Ensures the liposome (B1194612) membrane is in a rigid, stable "gel" state at body temperature (37°C), minimizing drug leakage.
Molecular Geometry Cylindrical Promotes the formation of stable bilayer structures (liposomes) in aqueous environments.

| Charge | Zwitterionic (Neutral) | Generally results in lower clearance by the reticuloendothelial system compared to charged liposomes. | |

Formulation of DSPC-Based Drug Delivery Systems

The preparation method significantly influences the final characteristics of the liposomes, including size, lamellarity, and encapsulation efficiency. The thin-film hydration method followed by extrusion is a robust and widely adopted technique for producing unilamellar vesicles with a defined size distribution.

Experimental Protocol: Thin-Film Hydration and Extrusion

This protocol describes the preparation of DSPC-based liposomes, often formulated with cholesterol to further enhance membrane stability and reduce permeability.

  • Lipid Dissolution: a. Accurately weigh the desired amounts of DSPC and cholesterol. A common molar ratio is 2:1 or 55:45 (DSPC:Cholesterol). b. Dissolve the lipids in a suitable volatile organic solvent, such as chloroform (B151607) or a chloroform:methanol mixture, in a round-bottom flask. Ensure complete dissolution to form a clear solution.

  • Thin-Film Formation: a. Attach the flask to a rotary evaporator. The water bath should be set to a temperature below the Tc of DSPC (e.g., 40-50°C) to prevent lipid degradation while allowing solvent evaporation. b. Rotate the flask and gradually apply a vacuum to evaporate the solvent. This process deposits a thin, uniform lipid film on the inner surface of the flask. c. Continue to hold the flask under a high vacuum for at least 1-2 hours to ensure the complete removal of any residual organic solvent.

  • Hydration: a. Pre-heat the aqueous hydration buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) to a temperature significantly above the Tc of DSPC (e.g., 60-65°C). If encapsulating a hydrophilic drug, it should be dissolved in this buffer. b. Add the heated buffer to the flask containing the dry lipid film. c. Agitate the flask, keeping it in the heated water bath, for approximately 30-60 minutes. This process allows the lipid film to hydrate (B1144303) and spontaneously form multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion): a. Assemble a mini-extruder device with polycarbonate membranes of a defined pore size (e.g., 100 nm). Pre-heat the extruder assembly to the same temperature as the hydration buffer (60-65°C) to ensure the lipids remain in a fluid state for efficient extrusion. b. Load the MLV suspension into a syringe and pass it through the membranes into a second syringe. c. Repeat this extrusion process for an odd number of passes (e.g., 11-21 times) to ensure a homogenous population of large unilamellar vesicles (LUVs).

  • Purification and Storage: a. To remove the unencapsulated drug, the liposome suspension can be purified via size exclusion chromatography or dialysis. b. For optimal stability, store the final liposome suspension at 4°C.

Visualization: Formulation Workflow

DSPC Liposome Preparation and Characterization Workflow.

Characterization of DSPC Liposomes

Key Performance Metrics

Thorough characterization is essential to ensure the quality, stability, and predictable in vivo performance of DSPC liposomes. Key parameters include:

  • Vesicle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS), these parameters influence biodistribution, circulation time, and cellular uptake. A typical target size is 50-200 nm with a PDI < 0.2 for a monodisperse population.

  • Zeta Potential: Also determined by DLS, this measures the surface charge of the liposomes, which affects stability in suspension and interactions with biological components.

  • Encapsulation Efficiency (EE%): This quantifies the percentage of the initial drug that is successfully entrapped within the liposomes.

  • Drug Release: This measures the rate at which the encapsulated drug is released from the liposome under specific conditions, predicting its behavior in vivo.

Data Summary: Comparative Performance

Studies consistently demonstrate the superior stability and drug retention of DSPC compared to phospholipids (B1166683) with shorter acyl chains and lower Tc values, such as DPPC (Tc = 41.5°C) and DMPC (Tc = 23°C).

Table 2: Comparative Data for Phospholipid-Based Liposomes

Formulation (Lipid + 21% Cholesterol) Encapsulation Efficiency (%) (Inulin) Particle Size (nm) (Sonication) Drug Retention (48h @ 37°C) (%) Source(s)
DSPC 2.95 ± 0.3 1395 ± 274 85.2 ± 10.1
DPPC 2.13 ± 0.04 1698 ± 30.7 60.8 ± 8.9
DMPC 2.25 ± 0.3 1729.1 ± 108.2 53.8 ± 4.3

Note: Data is derived from a specific study using sonication for size reduction and may not be representative of all formulation methods. Extruded liposomes are typically smaller and more uniform.

The data clearly shows that DSPC liposomes exhibit the highest encapsulation efficiency and by far the greatest drug retention over 48 hours at physiological temperature. Release from DMPC liposomes is rapid, while DSPC formulations show minimal leakage, highlighting their stability.

Experimental Protocol: In Vitro Drug Release Assay (Dialysis Method)

This method evaluates drug release from liposomes into a larger volume of buffer, simulating sink conditions in the body.

  • Preparation: a. Place a known volume and concentration of the drug-loaded liposome suspension into a dialysis bag with a suitable molecular weight cut-off (MWCO) that allows free drug to pass through but retains the liposomes. b. Submerge the sealed dialysis bag in a larger volume of release buffer (e.g., PBS, pH 7.4), which is continuously stirred at a constant temperature (e.g., 37°C).

  • Sampling: a. At predetermined time intervals (e.g., 0.25, 0.5, 1, 3, 6, 24, 48 hours), withdraw a small aliquot of the release buffer from the external medium. b. Immediately replace the sampled volume with fresh, pre-warmed buffer to maintain sink conditions.

  • Quantification: a. Analyze the concentration of the drug in the collected aliquots using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. b. At the end of the experiment, disrupt the liposomes remaining in the dialysis bag with a detergent (e.g., Triton X-100) to measure the total amount of drug initially encapsulated.

  • Calculation: a. Calculate the cumulative percentage of drug released at each time point relative to the total amount of drug initially in the dialysis bag.

Mechanism of Action and Performance

The Stability Advantage of DSPC

The primary mechanism behind DSPC's effectiveness is the direct relationship between its molecular structure, its high Tc, and the resulting membrane properties. At physiological temperature, the long, saturated stearoyl chains of DSPC are tightly packed in the gel phase, creating a rigid and ordered bilayer with low permeability. This contrasts with lipids like DMPC, which are in a fluid, more permeable state at the same temperature, leading to rapid drug leakage. The inclusion of cholesterol further enhances this effect by filling interstitial spaces between phospholipid molecules, a phenomenon known as the "condensing effect," which further reduces membrane flexibility and permeability.

Visualization: DSPC Stability Mechanism

G Mechanism of DSPC-Mediated Liposome Stability cluster_structure Molecular Properties cluster_physchem Physicochemical Consequence cluster_membrane Membrane State at 37°C cluster_functional Functional Outcome prop1 Long (18C) Acyl Chains physchem1 Strong van der Waals Interactions prop1->physchem1 prop2 Saturated (No Double Bonds) prop2->physchem1 physchem2 High Phase Transition Temperature (Tc ≈ 55°C) physchem1->physchem2 membrane1 Tightly Packed Bilayer physchem2->membrane1 membrane2 Rigid Gel Phase physchem2->membrane2 func1 Low Membrane Permeability membrane1->func1 membrane2->func1 func2 Reduced Drug Leakage & High Drug Retention func1->func2 func3 Enhanced In Vivo Stability & Longer Circulation Time func2->func3

Mechanism of DSPC-Mediated Liposome Stability.
Cellular Interactions and Uptake

Once administered, liposomes interact with cells, and their contents are delivered intracellularly. While specific surface modifications can be used for active targeting, the primary mechanism for the uptake of untargeted liposomes is endocytosis. This process involves the cell membrane engulfing the liposome to form an intracellular vesicle called an endosome. The exact endocytic pathway (e.g., clathrin-mediated endocytosis, macropinocytosis) can depend on liposome size, surface charge, and the specific cell type. Following internalization, the endosome typically acidifies and may fuse with a lysosome, where enzymes can degrade the liposome and its cargo. A key goal in advanced drug delivery is to design liposomes that can escape the endosome before lysosomal fusion, releasing their therapeutic payload directly into the cytoplasm.

Visualization: Cellular Uptake Pathway

G General Cellular Uptake Pathway of Liposomes cluster_fate Intracellular Fate liposome DSPC Liposome (Drug Encapsulated) cell_membrane Cell Membrane liposome->cell_membrane Binding endosome Early Endosome cell_membrane->endosome Internalization endocytosis 1. Endocytosis lysosome Lysosome (Degradation) endosome->lysosome 2a. Maturation & Fusion escape Endosomal Escape endosome->escape 2b. (Desired Pathway) cytoplasm Drug Release to Cytoplasm (Therapeutic Effect) escape->cytoplasm

General Cellular Uptake Pathway of Liposomes.

Conclusion

In early-stage research, 1,2-distearoyl-sn-glycero-3-phosphocholine stands out as a critical component for designing robust and effective drug delivery systems. Its high phase transition temperature confers a rigid and stable bilayer structure at physiological temperatures, leading to superior drug retention and enhanced stability compared to phospholipids with lower transition temperatures. The well-established formulation protocols, combined with DSPC's predictable physicochemical behavior, provide a solid foundation for researchers developing the next generation of liposomal therapeutics. The inherent stability of DSPC-based carriers makes them an ideal platform for both fundamental research and the preclinical development of controlled-release drug products.

References

Methodological & Application

Preparation of DSPC-Containing Liposomes for Drug Delivery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) is a key component in the formulation of liposomal drug delivery systems due to its high phase transition temperature (Tc ≈ 55°C), which imparts rigidity and stability to the lipid bilayer at physiological temperatures.[1] This stability makes DSPC-containing liposomes ideal vehicles for controlled and sustained drug release.[1][2] These application notes provide detailed protocols for the preparation and characterization of DSPC-containing liposomes, including methods for drug loading and key analytical techniques for quality control.

Introduction

Liposomes are microscopic vesicles composed of a lipid bilayer enclosing an aqueous core. Their biocompatibility, biodegradability, and ability to encapsulate both hydrophilic and hydrophobic drugs make them attractive drug delivery carriers.[3] DSPC, a saturated phospholipid, is favored for its ability to form stable liposomes with low drug leakage.[4] The inclusion of other lipids, such as cholesterol and polyethylene (B3416737) glycol (PEG)-conjugated lipids, can further enhance stability, circulation time, and drug retention. This document outlines the standard procedures for formulating DSPC-containing liposomes for pre-clinical research and development.

Materials and Equipment

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol (Chol)

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000) (optional)

  • Drug to be encapsulated

  • Organic solvent (e.g., chloroform (B151607), methanol)

  • Hydration buffer (e.g., phosphate-buffered saline (PBS), citrate (B86180) buffer)

Equipment:

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum pump

  • Water bath or heating block

  • Vortex mixer

  • Liposome (B1194612) extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Syringes

  • Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement

  • Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system for drug quantification

Experimental Protocols

Protocol 1: Liposome Preparation by Thin-Film Hydration and Extrusion

This is a widely used method for producing unilamellar vesicles of a defined size.

  • Lipid Film Formation:

    • Dissolve DSPC and other lipids (e.g., cholesterol, DSPE-PEG2000) in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask. A common molar ratio for stable liposomes is DSPC:Cholesterol at 55:45.

    • Attach the flask to a rotary evaporator.

    • Evaporate the organic solvent under reduced pressure at a temperature above the Tc of DSPC (e.g., 60-65°C) to form a thin, uniform lipid film on the inner wall of the flask.

    • Place the flask under high vacuum for at least 2 hours to ensure complete removal of residual solvent.

  • Hydration:

    • Pre-heat the hydration buffer (containing the hydrophilic drug for passive loading) to a temperature above the Tc of DSPC (e.g., 60-65°C).

    • Add the warm hydration buffer to the flask containing the dry lipid film. The volume of the buffer will determine the final lipid concentration.

    • Vortex the flask to detach the lipid film from the glass wall. This process results in the formation of a milky suspension of multilamellar vesicles (MLVs).

  • Extrusion (Size Reduction):

    • Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Equilibrate the extruder to a temperature above the Tc of DSPC (e.g., 60-65°C).

    • Load the MLV suspension into one of the extruder's syringes.

    • Pass the suspension through the membrane back and forth for an odd number of passes (e.g., 11-21 times). This process yields a translucent suspension of unilamellar liposomes with a size close to the membrane pore size.

  • Purification:

    • To remove the unencapsulated drug, the liposome suspension can be purified using size-exclusion chromatography (SEC) or dialysis.

Protocol 2: Drug Loading

Passive Loading:

For hydrophilic drugs, passive loading is achieved by dissolving the drug in the hydration buffer during the hydration step of liposome preparation (as described in Protocol 1). The encapsulation efficiency of passive loading can be influenced by factors such as drug solubility, vesicle size, and lipid concentration.

Active (Remote) Loading:

Active loading is an efficient method for encapsulating weakly amphipathic drugs with ionizable groups. This technique utilizes a transmembrane gradient (e.g., a pH gradient) to drive the drug into the liposome core, often achieving encapsulation efficiencies approaching 100%.

  • Establish a pH Gradient:

    • Prepare the liposomes using an acidic hydration buffer (e.g., citrate buffer, pH 4).

    • After extrusion, remove the external acidic buffer and replace it with a buffer of higher pH (e.g., PBS, pH 7.4). This can be done via dialysis or size-exclusion chromatography.

  • Drug Incubation:

    • Warm the liposome suspension and a concentrated solution of the drug to a temperature above the Tc of DSPC (e.g., 60°C).

    • Add the drug solution to the liposome suspension at the desired drug-to-lipid ratio.

    • Incubate the mixture for a specified time (e.g., 30-60 minutes) to allow the uncharged drug to cross the lipid bilayer and become protonated and trapped in the acidic core.

  • Purification:

    • Remove the unencapsulated drug using size-exclusion chromatography or dialysis.

Characterization of DSPC Liposomes

Comprehensive characterization is crucial to ensure the quality, stability, and in vivo performance of the liposomal formulation.

Vesicle Size, Polydispersity, and Zeta Potential

These parameters are critical as they influence the circulation time, biodistribution, and cellular uptake of liposomes.

  • Method: Dynamic Light Scattering (DLS)

  • Protocol:

    • Dilute a small aliquot of the liposome suspension in the appropriate buffer to avoid multiple scattering effects.

    • Measure the hydrodynamic diameter (size) and polydispersity index (PDI) using a DLS instrument. A PDI value below 0.2 is generally considered indicative of a monodisperse population.

    • For zeta potential, use a dedicated folded capillary cell and measure the electrophoretic mobility of the liposomes. The instrument's software calculates the zeta potential.

Encapsulation Efficiency and Drug Loading

Encapsulation efficiency (EE) is the percentage of the initial drug that is successfully entrapped within the liposomes.

  • Method: Spectrophotometry or HPLC

  • Protocol:

    • Separate the liposomes from the unencapsulated drug using size-exclusion chromatography or dialysis.

    • Disrupt the liposomes in the collected fraction by adding a suitable solvent (e.g., methanol) or detergent (e.g., Triton X-100).

    • Quantify the concentration of the encapsulated drug using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

    • Calculate the EE% using the following formula: EE% = (Amount of encapsulated drug / Total initial amount of drug) x 100

Data Presentation

Table 1: Typical Physicochemical Properties of DSPC-Containing Liposomes

ParameterTechniqueTypical ValuesKey Considerations
Mean Hydrodynamic DiameterDynamic Light Scattering (DLS)50 - 200 nmInfluenced by extrusion pressure, filter pore size, and lipid concentration.
Polydispersity Index (PDI)Dynamic Light Scattering (DLS)< 0.2A measure of the width of the particle size distribution.
Zeta PotentialElectrophoretic Light Scattering (ELS)Neutral to slightly negativeCan be modified by including charged lipids like DSPG to prevent aggregation.
Encapsulation Efficiency (Passive Loading)VariesTypically lowDependent on drug properties and formulation parameters.
Encapsulation Efficiency (Active Loading)VariesCan approach 100%Suitable for ionizable drugs.
Drug ReleaseIn vitro release assaySlow release profileDSPC provides a stable bilayer, minimizing leakage.

Visualization of Experimental Workflow

Liposome_Preparation_Workflow cluster_prep Liposome Preparation cluster_loading Drug Loading cluster_char Characterization start 1. Lipid Dissolution (DSPC, Chol, etc. in organic solvent) film 2. Thin-Film Formation (Rotary Evaporation) start->film hydration 3. Hydration (Aqueous buffer +/- drug) film->hydration mlv Multilamellar Vesicles (MLVs) hydration->mlv passive Passive Loading (Drug in hydration buffer) extrusion 4. Extrusion (Size Reduction) mlv->extrusion ulv Unilamellar Vesicles (ULVs) extrusion->ulv active Active Loading (pH gradient) purification 5. Purification (Remove free drug) ulv->purification analysis 6. Analysis (DLS, EE%, etc.) purification->analysis final_product Final Liposomal Formulation analysis->final_product

Caption: Workflow for the preparation and characterization of DSPC-containing liposomes.

Signaling Pathway and Logical Relationships

Liposome_Properties_Relationship cluster_composition Formulation Composition cluster_process Process Parameters cluster_properties Liposome Physicochemical Properties cluster_outcome In Vivo Performance DSPC DSPC Stability Stability & Rigidity DSPC->Stability Cholesterol Cholesterol Cholesterol->Stability Drug_Retention Drug Retention Cholesterol->Drug_Retention DSPE_PEG DSPE-PEG Circulation_Time Circulation Time DSPE_PEG->Circulation_Time Drug Drug Properties EE Encapsulation Efficiency Drug->EE Hydration_Temp Hydration Temperature Hydration_Temp->Stability Extrusion_Passes Extrusion Passes Size_PDI Size & PDI Extrusion_Passes->Size_PDI Loading_Method Loading Method (Passive vs. Active) Loading_Method->EE Stability->Drug_Retention Biodistribution Biodistribution Size_PDI->Biodistribution Surface_Charge Surface Charge Surface_Charge->Stability Efficacy Therapeutic Efficacy EE->Efficacy Drug_Retention->Efficacy Circulation_Time->Biodistribution Biodistribution->Efficacy

Caption: Factors influencing the properties and performance of DSPC liposomes.

References

Application Notes and Protocols for Incorporating Therapeutic Agents into DSPC Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) is a highly saturated phospholipid that plays a pivotal role in the formulation of stable and efficient nanoparticle-based drug delivery systems, including liposomes and lipid nanoparticles (LNPs).[1][2][3] Its high phase transition temperature imparts rigidity and stability to the lipid bilayer, which is crucial for minimizing drug leakage and controlling the release of encapsulated therapeutic agents.[2] DSPC-containing nanoparticles have been successfully utilized to deliver a wide range of therapeutic agents, from small molecules to nucleic acids like mRNA and siRNA.[1]

These application notes provide detailed protocols for the incorporation of therapeutic agents into DSPC nanoparticles, covering both passive and active loading methods. Additionally, it outlines key characterization techniques to ensure the quality and efficacy of the resulting drug-loaded nanoparticles.

Data Presentation: Physicochemical Characteristics of DSPC Nanoparticles

The following tables summarize typical quantitative data for DSPC-based nanoparticles, offering a reference for expected outcomes.

Table 1: Physicochemical Properties of Empty and Drug-Loaded DSPC Nanoparticles

FormulationTherapeutic AgentAverage Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
DSPC Liposomes-108.7 ± 13.2---
DSPC-PdNP LNAsPalladium Nanoparticles~50---
TXR-SLNsTroxerutin140.5 ± 1.020.218 ± 0.0128 ± 8.7183.62
F6 NanoemulsionBetamethasone & Vitamin D395.2 ± 5.120.18-34.7094.34 (BS), 91.34 (VD3)
mRNA-LNPsmRNA46 - 50< 0.1-> 86
siRNA-LNPssiRNA< 200< 0.15-> 85
Hybrid LNP-GNP-ASDoxorubicin---~100 (at 0.05-0.1 drug-to-lipid ratio)

Table 2: In Vitro Drug Release from DSPC Liposomes

FormulationTime PointCumulative Release (%)ConditionsReference
DSPC Liposomes with Aquated Cisplatin72 hours2PBS (pH 7.2) at 37°C

Experimental Protocols

Protocol 1: Preparation of DSPC Nanoparticles via Thin-Film Hydration-Extrusion (for Hydrophilic and Lipophilic Drugs)

This method is a common technique for preparing liposomes and is suitable for encapsulating both water-soluble (hydrophilic) and fat-soluble (lipophilic) drugs.

Materials:

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol (optional, but recommended for stability)

  • PEGylated lipid (e.g., DSPE-PEG2000, optional for increased circulation time)

  • Therapeutic agent

  • Organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture)

  • Hydration buffer (e.g., phosphate-buffered saline (PBS), citrate (B86180) buffer)

  • Round-bottom flask

  • Rotary evaporator

  • Liposome (B1194612) extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve DSPC and other lipid components (e.g., cholesterol, PEG-lipid) in the organic solvent in a round-bottom flask. If incorporating a lipophilic drug, dissolve it in the organic solvent along with the lipids at this stage.

    • Attach the flask to a rotary evaporator and evaporate the solvent under reduced pressure. The temperature should be maintained above the phase transition temperature of all lipids (e.g., 60-65°C for DSPC) to form a thin, uniform lipid film on the flask's inner surface.

    • Dry the film under a stream of nitrogen gas and then under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Pre-heat the hydration buffer to a temperature above the lipid's phase transition temperature (e.g., 60-65°C).

    • If encapsulating a hydrophilic drug, dissolve it in the hydration buffer.

    • Add the warm hydration buffer (with or without the hydrophilic drug) to the flask containing the lipid film.

    • Agitate the flask by gentle rotation or vortexing to hydrate (B1144303) the film, which will lead to the formation of multilamellar vesicles (MLVs). This process typically takes 30-60 minutes.

  • Size Reduction by Extrusion:

    • Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Maintain the extruder at a temperature above the lipid's phase transition temperature.

    • Transfer the MLV suspension to the extruder and pass it through the membrane multiple times (e.g., 10-20 times) to form unilamellar vesicles (LUVs) with a more uniform size distribution.

  • Purification:

    • Remove unencapsulated drug and other impurities by methods such as dialysis, size exclusion chromatography, or centrifugation.

Protocol 2: Preparation of DSPC-based Lipid Nanoparticles (LNPs) for Nucleic Acid Delivery via Microfluidic Mixing

This method is highly reproducible and ideal for the encapsulation of nucleic acids like mRNA and siRNA.

Materials:

  • Ionizable cationic lipid (e.g., DLin-MC3-DMA)

  • DSPC

  • Cholesterol

  • PEGylated lipid (e.g., DMG-PEG 2000)

  • Nucleic acid (e.g., mRNA, siRNA)

  • Ethanol (B145695)

  • Acidic buffer (e.g., 25 mM acetate (B1210297) buffer, pH 4 or 10 mM citrate buffer, pH 4)

  • Neutralizing buffer (e.g., PBS, pH 7.4)

  • Microfluidic mixing device

Procedure:

  • Solution Preparation:

    • Prepare a lipid mixture by dissolving the ionizable lipid, DSPC, cholesterol, and PEG-lipid in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).

    • Prepare an aqueous solution by dissolving the nucleic acid in the acidic buffer (pH 4).

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Pump the ethanolic lipid solution and the aqueous nucleic acid solution through the microfluidic device at a defined flow rate ratio (e.g., 1:3 v/v ethanol to aqueous). The rapid mixing of the two solutions leads to the self-assembly of LNPs with the nucleic acid encapsulated.

  • Dialysis and Concentration:

    • Dialyze the resulting LNP suspension against a neutralizing buffer (e.g., PBS, pH 7.4) to remove the ethanol and raise the pH. This step is crucial as it neutralizes the charge of the ionizable lipid, leading to stable encapsulation.

    • Concentrate the LNP suspension if necessary using appropriate methods like ultrafiltration.

Characterization of Drug-Loaded DSPC Nanoparticles

Thorough characterization is essential to ensure the quality, stability, and efficacy of the prepared nanoparticles.

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Method: Dynamic Light Scattering (DLS) is the most common technique used to determine the average particle size (hydrodynamic diameter), size distribution (PDI), and surface charge (zeta potential).

  • Significance: These parameters influence the stability, drug release, biodistribution, and cellular uptake of the nanoparticles. A PDI value below 0.3 is generally considered acceptable for drug delivery applications.

2. Encapsulation Efficiency (EE%):

  • Method: This is a crucial parameter to quantify the amount of drug successfully loaded into the nanoparticles. It is typically determined by separating the unencapsulated ("free") drug from the nanoparticles. The nanoparticles are then lysed using a detergent (e.g., Triton X-100) or an organic solvent (e.g., methanol) to release the encapsulated drug, which is then quantified using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • Calculation: EE% = [(Total Drug - Free Drug) / Total Drug] x 100

3. Morphology:

  • Method: Transmission Electron Microscopy (TEM) or Cryo-TEM can be used to visualize the shape and surface morphology of the nanoparticles.

  • Significance: Provides visual confirmation of the nanoparticle formation and structure.

4. In Vitro Drug Release:

  • Method: A dialysis method is commonly employed. The drug-loaded nanoparticle suspension is placed in a dialysis bag with a specific molecular weight cut-off, which is then placed in a release medium (e.g., PBS at 37°C). Aliquots of the release medium are collected at different time points and the drug concentration is measured.

  • Significance: This study provides insights into the release kinetics of the therapeutic agent from the nanoparticles, which is important for predicting their in vivo performance.

Visualizations

experimental_workflow_thin_film cluster_prep Lipid Film Preparation cluster_hydration Hydration & Size Reduction cluster_purification Purification dissolve Dissolve Lipids & Drug (in organic solvent) evaporate Rotary Evaporation dissolve->evaporate dry Dry Film (N2/Vacuum) evaporate->dry hydrate Hydrate with Buffer (forms MLVs) dry->hydrate Add warm buffer extrude Extrusion (forms LUVs) hydrate->extrude purify Remove Free Drug (e.g., Dialysis) extrude->purify

Caption: Workflow for nanoparticle preparation via thin-film hydration.

experimental_workflow_microfluidics cluster_solutions Solution Preparation cluster_mixing Nanoparticle Formation cluster_post_processing Post-Processing lipids Lipid Mixture (in Ethanol) mixer Microfluidic Mixing lipids->mixer nucleic_acid Nucleic Acid (in Acidic Buffer) nucleic_acid->mixer dialysis Dialysis vs. PBS (pH 7.4) mixer->dialysis Self-assembly final_lnp Final LNP Suspension dialysis->final_lnp

Caption: Workflow for LNP preparation using microfluidics.

References

Application Notes and Protocols for the Use of DSPC in the Formulation of mRNA Vaccines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) is a key phospholipid component in the formulation of lipid nanoparticles (LNPs) for the delivery of messenger RNA (mRNA) therapeutics and vaccines. As a saturated phospholipid, DSPC acts as a "helper lipid," contributing significantly to the structural integrity and stability of the LNP assembly.[1] Its high phase transition temperature and the rigid nature of its 18-carbon stearoyl acyl chains lead to the formation of tightly packed and stable lipid bilayers.[1] This stability is crucial for protecting the encapsulated mRNA from degradation and for controlling the release of the therapeutic payload. In the widely used four-component LNP system—comprising an ionizable cationic lipid, cholesterol, a PEGylated lipid, and a helper lipid—DSPC typically makes up around 10 mole percent of the total lipid composition.[1]

These application notes provide a comprehensive overview of the role of DSPC in mRNA-LNP formulations, including quantitative data on its impact on LNP characteristics, detailed experimental protocols for formulation and characterization, and a workflow for in vivo efficacy testing.

Data Presentation: The Impact of DSPC on LNP Characteristics

The concentration of DSPC in an LNP formulation can influence its physicochemical properties and biological activity. While the standard 10 mol% has been widely adopted, variations can impact particle size, polydispersity index (PDI), mRNA encapsulation efficiency, and in vivo protein expression.

Table 1: Comparison of LNP Formulations with Different Helper Lipids

This table compares LNP formulations where the helper lipid is varied, highlighting the properties of DSPC-containing LNPs in relation to those with other common helper lipids like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE). The data is compiled from multiple studies to provide a comparative overview.

Helper Lipid (molar ratio)Ionizable LipidParticle Size (nm)PDIEncapsulation Efficiency (%)In Vivo Luciferase Expression (relative to control)Reference
DSPC (10%) SM-10280 - 120< 0.2> 95%High[2]
DOPE (10%) SM-10280 - 120< 0.2> 95%Higher than DSPC in some models[3]
DSPC (30%) 4A3-SC8~100< 0.2> 80%High
DOPE (30%) 4A3-SC8~100< 0.2> 80%Higher than DSPC in some models

Note: The choice of ionizable lipid and other formulation parameters can also significantly impact these values. The in vivo expression can vary depending on the animal model and target organ.

Table 2: Influence of DSPC Molar Concentration on LNP Properties

This table illustrates the effect of varying DSPC concentration on LNP characteristics, demonstrating the importance of optimizing its molar ratio in the formulation.

DSPC (mol%)Ionizable LipidParticle Size (nm)PDIEncapsulation Efficiency (%)In Vitro Transfection PotencyReference
10DLin-MC3-DMA~80 - 100< 0.15> 90%Standard
40DLin-MC3-DMANot specifiedNot specified> 80%Dramatically improved

Experimental Protocols

The following protocols provide detailed methodologies for the formulation, characterization, and in vivo evaluation of DSPC-containing mRNA LNPs.

Protocol 1: mRNA-LNP Formulation using Microfluidics

This protocol describes the preparation of mRNA-LNPs using a microfluidic mixing device, a common method for producing uniform nanoparticles.

Materials:

  • Ionizable lipid (e.g., SM-102) dissolved in ethanol (B145695)

  • DSPC dissolved in ethanol

  • Cholesterol dissolved in ethanol

  • PEG-lipid (e.g., DMG-PEG2000) dissolved in ethanol

  • mRNA encoding a reporter protein (e.g., Luciferase) in a low pH buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)

  • Microfluidic mixing device and cartridges (e.g., NanoAssemblr®)

  • Dialysis cassettes (10 kDa MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare the Lipid-Ethanol Phase:

    • In a sterile, RNase-free tube, combine the ionizable lipid, DSPC, cholesterol, and PEG-lipid solutions in the desired molar ratio (e.g., 50:10:38.5:1.5).

    • Ensure the final lipid concentration in ethanol is appropriate for the microfluidic system (e.g., 12.5 mg/mL).

  • Prepare the mRNA-Aqueous Phase:

    • Dilute the mRNA stock solution in the citrate buffer to the desired concentration (e.g., 0.2 mg/mL).

  • Microfluidic Mixing:

    • Set up the microfluidic device according to the manufacturer's instructions.

    • Load the lipid-ethanol phase into one syringe and the mRNA-aqueous phase into another.

    • Set the flow rate ratio (aqueous:ethanol) to 3:1 and the total flow rate to a suitable value (e.g., 12 mL/min).

    • Initiate the mixing process to form the LNPs.

  • Purification:

    • Collect the resulting LNP dispersion.

    • Transfer the LNP solution to a dialysis cassette and dialyze against PBS (pH 7.4) for at least 6 hours at 4°C, with at least two buffer changes, to remove ethanol and raise the pH.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

    • Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: Characterization of mRNA-LNPs

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Method: Dynamic Light Scattering (DLS).

  • Procedure:

    • Dilute the LNP sample to an appropriate concentration in PBS (pH 7.4).

    • Perform the DLS measurement at 25°C.

    • Analyze the data to obtain the Z-average particle size and PDI. A PDI value below 0.2 is generally considered acceptable for monodisperse particles.

2. mRNA Encapsulation Efficiency Determination (RiboGreen Assay):

  • Method: This assay quantifies the amount of encapsulated mRNA using a fluorescent dye that binds to single-stranded RNA.

  • Procedure:

    • Prepare a standard curve of the mRNA used for encapsulation.

    • In a 96-well plate, add the LNP sample to two sets of wells.

    • To one set of wells, add Triton X-100 (to a final concentration of 0.5%) to lyse the LNPs and measure the total mRNA.

    • To the other set of wells, add PBS to measure the unencapsulated (free) mRNA.

    • Add the RiboGreen reagent to all wells and incubate in the dark for 5 minutes.

    • Measure the fluorescence at an excitation of ~480 nm and an emission of ~520 nm.

    • Calculate the encapsulation efficiency using the following formula:

      • Encapsulation Efficiency (%) = ((Total mRNA - Free mRNA) / Total mRNA) * 100

Protocol 3: In Vivo Efficacy Testing in Mice

This protocol outlines a general workflow for assessing the in vivo efficacy of an mRNA-LNP vaccine in a mouse model.

Materials:

  • mRNA-LNP vaccine formulation

  • Control LNP formulation (e.g., encapsulating a non-coding mRNA or PBS)

  • 6-8 week old female BALB/c mice

  • Syringes and needles for intramuscular injection

  • Equipment for blood collection (e.g., retro-orbital sinus or tail vein)

  • ELISA kits for antibody titer determination

  • ELISpot kits for T-cell response analysis

Procedure:

  • Immunization:

    • Divide the mice into experimental and control groups (n=5-10 per group).

    • Administer a prime immunization of the mRNA-LNP vaccine (e.g., 1-10 µg of mRNA) via intramuscular injection into the quadriceps muscle.

    • Administer a booster immunization 2-3 weeks after the prime.

  • Sample Collection:

    • Collect blood samples at specified time points (e.g., pre-immunization, 2 weeks post-prime, and 2 weeks post-boost) to analyze the antibody response.

    • At the end of the study (e.g., 2 weeks post-boost), euthanize the mice and harvest spleens for T-cell analysis.

  • Antibody Titer Measurement (ELISA):

    • Coat ELISA plates with the target antigen encoded by the mRNA vaccine.

    • Serially dilute the collected serum samples and add them to the plates.

    • Add a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a substrate and measure the resulting colorimetric change to determine the antibody titer.

  • T-Cell Response Measurement (ELISpot):

    • Isolate splenocytes from the harvested spleens.

    • Stimulate the splenocytes with peptides corresponding to the antigen encoded by the mRNA.

    • Perform the ELISpot assay according to the manufacturer's instructions to quantify the number of cytokine-secreting T-cells (e.g., IFN-γ).

  • Challenge Study (Optional):

    • If applicable, challenge the immunized mice with the pathogen against which the vaccine is designed.

    • Monitor the mice for signs of disease and survival to determine the protective efficacy of the vaccine.

Mandatory Visualizations

Signaling Pathway: LNP Cellular Uptake and Endosomal Escape

LNP_Uptake_Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm LNP mRNA-LNP Early_Endosome Early Endosome LNP->Early_Endosome Endocytosis Cell_Membrane Late_Endosome Late Endosome Early_Endosome->Late_Endosome Maturation (pH drop) Lysosome Lysosome Late_Endosome->Lysosome Fusion mRNA_Release mRNA Release Late_Endosome->mRNA_Release Endosomal Escape (Ionizable Lipid Protonation) Translation Ribosome Translation mRNA_Release->Translation Antigen Antigen Protein Translation->Antigen

Caption: Cellular uptake and endosomal escape of an mRNA-LNP.

Experimental Workflow: mRNA Vaccine Efficacy Testing

Vaccine_Efficacy_Workflow Formulation 1. mRNA-LNP Formulation (Ionizable Lipid, DSPC, Cholesterol, PEG-Lipid) Characterization 2. Physicochemical Characterization (Size, PDI, Encapsulation) Formulation->Characterization Animal_Model 3. Animal Model Selection (e.g., BALB/c Mice) Characterization->Animal_Model Immunization 4. Immunization Schedule (Prime and Boost) Animal_Model->Immunization Sample_Collection 5. Sample Collection (Blood, Spleen) Immunization->Sample_Collection Challenge 7. Challenge Study (Optional) (Pathogen Exposure) Immunization->Challenge Humoral_Response 6a. Humoral Response Analysis (ELISA for Antibody Titers) Sample_Collection->Humoral_Response Cellular_Response 6b. Cellular Response Analysis (ELISpot for T-Cell Activation) Sample_Collection->Cellular_Response Efficacy_Evaluation 8. Efficacy Evaluation (Protection, Survival) Humoral_Response->Efficacy_Evaluation Cellular_Response->Efficacy_Evaluation Challenge->Efficacy_Evaluation

Caption: Workflow for preclinical evaluation of mRNA vaccine efficacy.

References

Application of DSPC in Topical Cosmetic Formulations: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) is a highly saturated phospholipid that is increasingly utilized in topical cosmetic formulations due to its unique physicochemical properties. Its biocompatibility and ability to form stable lamellar structures make it an excellent ingredient for enhancing skin barrier function, improving hydration, and facilitating the controlled delivery of active cosmetic ingredients.[1][2] This document provides detailed application notes and experimental protocols for the use of DSPC in the development of advanced topical cosmetic products.

1. Rationale for Use of DSPC in Cosmetics

DSPC's primary role in cosmetic formulations stems from its molecular structure, which consists of a polar phosphocholine (B91661) head group and two saturated 18-carbon stearoyl fatty acid chains. This composition imparts a high phase transition temperature (approximately 55°C), resulting in the formation of rigid and ordered lipid bilayers at physiological skin temperatures.[3]

The key benefits of incorporating DSPC into topical formulations include:

  • Enhanced Skin Barrier Function: DSPC can integrate into the stratum corneum's lipid lamellae, reinforcing the skin's natural barrier. This helps to reduce transepidermal water loss (TEWL) and protect the skin from environmental aggressors.[2][4]

  • Improved Skin Hydration: By strengthening the skin barrier, DSPC helps to lock in moisture, leading to improved skin hydration. Formulations containing phospholipids (B1166683) can create an occlusive film that further aids in hydration.

  • Controlled Delivery of Active Ingredients: DSPC is a key component in the formation of liposomes and other lipid nanoparticles, which can encapsulate both hydrophilic and lipophilic cosmetic actives. The rigid nature of the DSPC bilayer allows for a sustained release of these actives into the skin.

  • Formulation Stability: Due to its saturated nature, DSPC is less prone to oxidation compared to unsaturated phospholipids, contributing to the overall stability of cosmetic formulations. It also acts as an effective emulsifier and stabilizer in creams and lotions.

  • Biocompatibility and Safety: DSPC is a biocompatible and biodegradable lipid, making it well-suited for topical applications. It is considered a GRAS (Generally Recognized as Safe) substance.

2. Quantitative Data Summary

While extensive clinical data on the specific cosmetic effects of DSPC is still emerging, the following tables summarize key physicochemical properties of DSPC-based delivery systems relevant to cosmetic applications and the expected functional outcomes based on its known properties.

Table 1: Physicochemical Properties of DSPC-Based Liposomes

Formulation ComponentsParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
DSPC:Cholesterol125 ± 20Not ReportedNot Reported>90% for hydrophobic actives
DSPC:Cholesterol1490.3-13.397% for Quercetin and Resveratrol
DSPC:Cholesterol:DSPE-PEG2000< 100Not ReportedNot Reported>90% for Doxorubicin

Note: These properties are critical for the stability, skin penetration, and efficacy of the final cosmetic product.

Table 2: Expected Impact of DSPC on Skin Parameters

ParameterExpected EffectMechanism of Action
Skin Hydration IncreaseReinforcement of the stratum corneum's lipid lamellae, reducing water loss. Formation of a hydrating film on the skin surface.
Transepidermal Water Loss (TEWL) DecreaseImproved skin barrier integrity due to the integration of DSPC into the lipid bilayers.
Delivery of Cosmetic Actives Enhanced and ControlledEncapsulation of actives within stable liposomal structures, allowing for sustained release and improved penetration.
Skin Barrier Integrity ImprovementStabilization of the lipid lamellar bilayer structure of the stratum corneum.

3. Experimental Protocols

The following protocols provide detailed methodologies for the preparation and evaluation of DSPC-containing topical formulations.

3.1. Protocol for Preparation of DSPC-Based Liposomes using Thin-Film Hydration

This protocol describes the preparation of unilamellar liposomes, which can serve as a carrier system for active ingredients in a cosmetic formulation.

  • Materials:

    • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

    • Cholesterol (optional, for modulating membrane fluidity)

    • Cosmetic active ingredient (lipophilic or hydrophilic)

    • Organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture)

    • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Equipment:

    • Round-bottom flask

    • Rotary evaporator

    • Water bath

    • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

    • Dynamic Light Scattering (DLS) instrument for particle size analysis

  • Procedure:

    • Lipid Film Formation:

      • Dissolve DSPC, cholesterol (if used), and any lipophilic active ingredient in the organic solvent in a round-bottom flask.

      • Attach the flask to a rotary evaporator.

      • Evaporate the solvent under reduced pressure at a temperature above the phase transition temperature of DSPC (e.g., 60-65°C) to form a thin, uniform lipid film on the inner surface of the flask.

      • Continue to dry the film under high vacuum for at least 1-2 hours to remove residual solvent.

    • Hydration:

      • Pre-heat the aqueous buffer to a temperature above the phase transition temperature of DSPC (e.g., 60-65°C). If encapsulating a hydrophilic active, dissolve it in this buffer.

      • Add the pre-heated buffer to the flask containing the dry lipid film.

      • Agitate the flask to hydrate (B1144303) the lipid film, which will lead to the spontaneous formation of multilamellar vesicles (MLVs).

    • Size Reduction (Extrusion):

      • Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm).

      • Pre-heat the extruder to the same temperature as the hydration buffer.

      • Pass the MLV suspension through the extruder multiple times (e.g., 11-21 passes) to form small unilamellar vesicles (SUVs) with a more uniform size distribution.

    • Characterization:

      • Cool the liposome (B1194612) suspension to room temperature.

      • Measure the particle size, polydispersity index (PDI), and zeta potential using a DLS instrument.

3.2. Protocol for In Vivo Evaluation of Skin Hydration (Corneometry)

This protocol outlines the procedure for measuring changes in skin hydration after the application of a DSPC-containing cosmetic formulation.

  • Equipment:

    • Corneometer®

  • Methodology:

    • Subject Recruitment: Recruit a panel of subjects with normal to dry skin.

    • Acclimatization: Allow subjects to acclimatize in a room with controlled temperature (20-22°C) and humidity (40-60%) for at least 20 minutes before measurements.

    • Baseline Measurement: Take baseline skin hydration readings from defined areas on the volar forearm.

    • Product Application: Apply a standardized amount (e.g., 2 mg/cm²) of the test formulation to the test area. A placebo or control formulation should be applied to a contralateral site.

    • Follow-up Measurements: Repeat the hydration measurements at specified time points (e.g., 1, 2, 4, 8, and 24 hours) after application.

    • Data Analysis: Calculate the percentage change in skin hydration from the baseline for both the test and control sites.

3.3. Protocol for In Vivo Evaluation of Transepidermal Water Loss (TEWL)

This protocol is for assessing the effect of a DSPC-containing formulation on the skin's barrier function by measuring TEWL.

  • Equipment:

    • Tewameter®

  • Methodology:

    • Subject Recruitment and Acclimatization: Follow the same procedure as for the corneometry protocol.

    • Baseline Measurement: Take baseline TEWL readings from the defined test areas.

    • Product Application: Apply the test and control formulations as described in the corneometry protocol.

    • Follow-up Measurements: Repeat TEWL measurements at specified time points. It is crucial to ensure the probe does not touch the skin during measurement.

    • Data Analysis: Calculate the percentage change in TEWL from the baseline. A decrease in TEWL indicates an improvement in skin barrier function.

4. Visualization of Workflows and Concepts

4.1. Experimental Workflow for Liposome Preparation and Characterization

G cluster_prep Liposome Preparation cluster_char Characterization Lipid Dissolution Lipid Dissolution Thin-Film Formation Thin-Film Formation Lipid Dissolution->Thin-Film Formation Rotary Evaporation Hydration Hydration Thin-Film Formation->Hydration Add Aqueous Buffer Extrusion Extrusion Hydration->Extrusion Size Reduction Particle Size Analysis (DLS) Particle Size Analysis (DLS) Extrusion->Particle Size Analysis (DLS) Zeta Potential Measurement Zeta Potential Measurement Particle Size Analysis (DLS)->Zeta Potential Measurement Encapsulation Efficiency Encapsulation Efficiency Zeta Potential Measurement->Encapsulation Efficiency G DSPC DSPC in Topical Formulation SC Stratum Corneum Lipid Lamellae DSPC->SC Integration Barrier Enhanced Skin Barrier Function SC->Barrier Hydration Improved Skin Hydration Barrier->Hydration TEWL Reduced Transepidermal Water Loss (TEWL) Barrier->TEWL

References

Characterization of DSPC-Based Lipid Nanoparticles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the comprehensive characterization of 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC)-based lipid nanoparticles (LNPs). DSPC is a critical saturated helper lipid that imparts structural integrity and stability to LNPs, making it a cornerstone in the formulation of nucleic acid delivery systems, including mRNA vaccines and therapeutics.[1][2] Robust and thorough characterization is paramount to ensure the safety, efficacy, and batch-to-batch consistency of these advanced drug delivery vehicles.

Physicochemical Characterization

The physical properties of DSPC-LNPs are critical determinants of their in vivo performance, influencing circulation time, cellular uptake, and payload delivery.[3]

Size, Polydispersity Index (PDI), and Zeta Potential

Dynamic Light Scattering (DLS) is the primary technique for determining the hydrodynamic diameter (size), size distribution (PDI), and surface charge (zeta potential) of LNPs in their native, hydrated state.[4][5]

  • Particle Size: Influences the biodistribution and cellular uptake of LNPs. A size range of 80-120 nm is often targeted to maximize cellular uptake while minimizing immune detection.

  • Polydispersity Index (PDI): A measure of the heterogeneity of particle sizes in a sample. A PDI value below 0.2 is indicative of a uniform and monodisperse population of LNPs.

  • Zeta Potential: Indicates the surface charge of the LNPs, which is a key factor in their colloidal stability. A near-neutral zeta potential is often desirable for in vivo applications to minimize non-specific interactions.

Table 1: Representative Physicochemical Properties of DSPC-based LNPs

ParameterTypical ValueTechniqueReference
Z-average Diameter (nm)80 - 120DLS
Polydispersity Index (PDI)< 0.2DLS
Zeta Potential (mV)-2 to -4DLS
Encapsulation Efficiency (%)> 90%RiboGreen Assay

Experimental Protocol: Size, PDI, and Zeta Potential Measurement by DLS

  • Sample Preparation: Dilute the LNP suspension in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4) to a suitable concentration for DLS analysis to avoid multiple scattering effects.

  • Instrument Setup: Equilibrate the DLS instrument to the desired temperature, typically 25°C.

  • Measurement:

    • For size and PDI, use a He-Ne laser at a wavelength of 632 nm and a detection angle of 173°.

    • For zeta potential, dilute the LNPs in 1x PBS and perform the measurement.

  • Data Analysis: The instrument software will calculate the Z-average diameter, PDI, and zeta potential based on the scattered light intensity fluctuations.

DLS_Workflow cluster_prep Sample Preparation cluster_measurement DLS Measurement cluster_analysis Data Analysis LNP_Suspension DSPC-LNP Suspension Dilution Dilute in PBS (pH 7.4) LNP_Suspension->Dilution DLS_Instrument DLS Instrument (e.g., Malvern Zetasizer) Dilution->DLS_Instrument Set_Parameters Set Parameters: - Temperature: 25°C - Laser: 632 nm - Angle: 173° DLS_Instrument->Set_Parameters Measure_Size_PDI Measure Size & PDI Set_Parameters->Measure_Size_PDI Measure_Zeta Measure Zeta Potential Set_Parameters->Measure_Zeta Z_Average Z-average Diameter Measure_Size_PDI->Z_Average PDI_Value Polydispersity Index (PDI) Measure_Size_PDI->PDI_Value Zeta_Potential_Value Zeta Potential Measure_Zeta->Zeta_Potential_Value

Encapsulation Efficiency

The encapsulation efficiency (EE) is a critical quality attribute that quantifies the amount of payload (e.g., mRNA) successfully encapsulated within the LNPs. The RiboGreen assay is a common method for determining mRNA encapsulation efficiency.

Experimental Protocol: mRNA Encapsulation Efficiency (RiboGreen Assay)

  • Materials: RiboGreen reagent, TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5), Triton X-100 (2% v/v in TE buffer), 96-well black plate, fluorescence plate reader.

  • Standard Curve: Prepare a standard curve of free mRNA in TE buffer.

  • Sample Preparation:

    • Total mRNA: In a 96-well plate, add the LNP sample and lyse the nanoparticles by adding Triton X-100 to release the encapsulated mRNA.

    • Free mRNA: In a separate well, add the intact LNP sample.

  • RiboGreen Addition: Add the RiboGreen reagent to all wells containing standards and samples.

  • Incubation: Incubate the plate for a specified time, protected from light.

  • Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of approximately 480 nm and an emission wavelength of approximately 520 nm.

  • Calculation:

    • Determine the concentration of total and free mRNA from the standard curve.

    • Calculate the encapsulation efficiency using the following formula: EE (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

RiboGreen_Workflow cluster_prep Preparation cluster_assay Assay cluster_calc Calculation Standard_Curve Prepare mRNA Standard Curve Add_RiboGreen Add RiboGreen Reagent Standard_Curve->Add_RiboGreen LNP_Sample DSPC-LNP Sample Lyse_LNP Lyse LNPs (Triton X-100) LNP_Sample->Lyse_LNP For Total mRNA Intact_LNP Intact LNPs LNP_Sample->Intact_LNP For Free mRNA Lyse_LNP->Add_RiboGreen Intact_LNP->Add_RiboGreen Incubate Incubate Add_RiboGreen->Incubate Read_Fluorescence Read Fluorescence (Ex: ~480 nm, Em: ~520 nm) Incubate->Read_Fluorescence Calculate_Conc Calculate mRNA Concentrations Read_Fluorescence->Calculate_Conc Calculate_EE Calculate Encapsulation Efficiency (%) Calculate_Conc->Calculate_EE

Morphology and Structure

Visualizing the morphology and understanding the internal structure of DSPC-LNPs is crucial for formulation development and quality control.

  • Cryogenic Transmission Electron Microscopy (Cryo-TEM): Provides direct visualization of the LNP morphology, size, and lamellarity.

  • Small-Angle X-ray Scattering (SAXS): Offers insights into the internal structure of LNPs, including the arrangement of lipid layers and the encapsulated payload. SAXS analysis can reveal ordered structures such as hexagonal and multilamellar phases within the LNP core.

Experimental Protocol: Cryo-TEM

  • Sample Preparation: A small aliquot of the LNP suspension is applied to a TEM grid.

  • Vitrification: The grid is rapidly plunged into a cryogen (e.g., liquid ethane) to vitrify the sample, preserving the native structure of the LNPs.

  • Imaging: The vitrified sample is then imaged under cryogenic conditions in a transmission electron microscope.

Experimental Protocol: SAXS

  • Sample Preparation: LNP samples are loaded into a sample holder suitable for X-ray exposure.

  • Data Acquisition: The sample is exposed to a collimated X-ray beam, and the scattered X-rays are detected at small angles.

  • Data Analysis: The scattering pattern provides information about the size, shape, and internal structure of the LNPs. Analysis of the scattering data can reveal characteristic peaks corresponding to different lipid phases.

Chemical Characterization

Determining the lipid composition and quantifying the encapsulated payload are essential for ensuring the correct formulation and dosage.

Lipid Composition and Quantification

High-Performance Liquid Chromatography (HPLC) coupled with detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is a powerful technique for separating and quantifying the individual lipid components of the LNP formulation, including DSPC, ionizable lipids, cholesterol, and PEGylated lipids.

Table 2: HPLC Methods for Lipid Quantification in DSPC-LNPs

TechniqueColumnMobile PhaseDetectorReference
RP-HPLCCSH Phenyl-HexylAcetonitrile/Methanol with Formic AcidELSD/CAD
UHPLCCSH C18Acetonitrile/Water with Formic AcidMass Spectrometry

Experimental Protocol: HPLC for Lipid Quantification

  • Sample Preparation: Dissociate the LNPs to release the individual lipid components. This can be achieved by diluting the LNP sample in an organic solvent such as a methanol/acetonitrile mixture.

  • Chromatographic Separation: Inject the prepared sample into an HPLC system equipped with a suitable reverse-phase column (e.g., C18 or Phenyl-Hexyl). A gradient elution program using a mixture of organic solvents (e.g., acetonitrile, methanol) and an aqueous phase, often with an additive like formic acid, is typically used to separate the different lipid species.

  • Detection: Detect the eluted lipids using an ELSD or CAD, which are universal detectors suitable for molecules lacking a UV chromophore.

  • Quantification: Quantify each lipid component by comparing its peak area to a standard curve prepared with known concentrations of each lipid standard.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_quant Quantification LNP_Sample DSPC-LNP Sample Dissociate_LNP Dissociate LNPs (e.g., with Methanol) LNP_Sample->Dissociate_LNP Lipid_Mixture Mixture of Lipids Dissociate_LNP->Lipid_Mixture HPLC_System HPLC System (Reverse-Phase Column) Lipid_Mixture->HPLC_System Gradient_Elution Gradient Elution HPLC_System->Gradient_Elution Detection Detection (ELSD/CAD) Gradient_Elution->Detection Peak_Integration Integrate Peak Areas Detection->Peak_Integration Standard_Curve Compare to Standard Curves Peak_Integration->Standard_Curve Lipid_Concentrations Lipid Concentrations Standard_Curve->Lipid_Concentrations

Quantification of mRNA

Accurate quantification of the mRNA payload is crucial for dosage determination. While the RiboGreen assay provides a measure of encapsulation, other techniques can directly quantify the mRNA content.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A highly accurate and sensitive method for the absolute quantification of mRNA within LNPs, often involving hydrolysis of the mRNA into its constituent nucleobases.

Experimental Protocol: mRNA Quantification by LC-MS

  • Sample Preparation: The LNP-mRNA sample undergoes direct acid hydrolysis to break down the mRNA into its individual nucleobases.

  • Isotope Dilution: A known amount of isotopically labeled internal standards for each nucleobase is added to the hydrolyzed sample.

  • LC-MS/MS Analysis: The hydrolyzed sample is injected into an LC-MS/MS system. The nucleobases are separated by liquid chromatography and detected by tandem mass spectrometry.

  • Quantification: The concentration of each nucleobase is determined by comparing the signal of the native nucleobase to its corresponding isotopically labeled internal standard. The total mRNA concentration is then calculated based on the known sequence of the mRNA.

Stability and Thermal Analysis

The stability of DSPC-LNPs under various storage conditions is a critical parameter for determining shelf-life and ensuring product quality. Thermal analysis provides insights into the physical state and phase behavior of the lipid components.

Stability Assessment

Stability studies involve monitoring key physicochemical parameters of the LNPs over time at different temperatures (e.g., -80°C, 4°C, 25°C).

Table 3: Parameters for LNP Stability Assessment

ParameterMethodPurpose
Particle Size and PDIDLSTo monitor for aggregation or changes in size distribution.
Encapsulation EfficiencyRiboGreen AssayTo assess payload leakage over time.
Lipid IntegrityHPLCTo detect degradation of lipid components.

Experimental Protocol: LNP Stability Study

  • Storage: Aliquot the LNP formulation and store at various temperatures (e.g., -80°C, 4°C, and 25°C).

  • Time Points: At predetermined time points (e.g., 0, 1, 3, 6 months), retrieve samples from each storage condition.

  • Analysis: Analyze the samples for particle size, PDI, encapsulation efficiency, and lipid integrity using the methods described in the previous sections.

  • Data Evaluation: Compare the results at each time point to the initial (time 0) data to assess the stability of the formulation.

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature. For DSPC-LNPs, DSC can be used to determine the phase transition temperature (Tm) of the lipid components, providing information about the physical state (e.g., gel or liquid crystalline) of the lipid bilayer and the structural integrity of the nanoparticles.

Experimental Protocol: DSC Analysis

  • Sample Preparation: A small amount of the LNP dispersion is hermetically sealed in an aluminum DSC pan. A reference pan containing the buffer is also prepared.

  • Thermal Scan: The sample and reference pans are heated at a constant rate over a defined temperature range that encompasses the expected phase transitions of the lipid components.

  • Data Analysis: The DSC thermogram shows peaks corresponding to endothermic (heat absorbing) or exothermic (heat releasing) events. The peak temperature of the main transition provides the Tm of the lipid bilayer.

In Vitro Evaluation

Assessing the biological activity of DSPC-LNPs in a cellular context is a crucial step in the development process.

Protein Expression and Cellular Uptake

For LNPs carrying mRNA encoding a reporter protein (e.g., luciferase or green fluorescent protein), in vitro transfection studies are performed to evaluate protein expression and cellular uptake.

Experimental Protocol: In Vitro Transfection and Protein Expression

  • Cell Culture: Culture a suitable cell line (e.g., HEK293T cells) in the appropriate growth medium.

  • Transfection: Seed the cells in a multi-well plate and allow them to adhere. Add the DSPC-LNP-mRNA formulation to the cells at various concentrations.

  • Incubation: Incubate the cells for a specified period (e.g., 24-48 hours) to allow for LNP uptake and protein expression.

  • Quantification of Protein Expression:

    • Luciferase: Lyse the cells and measure luciferase activity using a luciferase assay system.

    • GFP: Measure GFP fluorescence using a fluorescence microscope or flow cytometer.

  • Quantification of Cellular Uptake: If the mRNA or a lipid component is fluorescently labeled, cellular uptake can be quantified by flow cytometry.

InVitro_Workflow cluster_cell_prep Cell Preparation cluster_transfection Transfection cluster_analysis Analysis Cell_Culture Culture Cells (e.g., HEK293T) Seed_Cells Seed Cells in Plate Cell_Culture->Seed_Cells Add_LNPs Add DSPC-LNP-mRNA Seed_Cells->Add_LNPs Incubate_Cells Incubate (24-48h) Add_LNPs->Incubate_Cells Protein_Expression Quantify Protein Expression (e.g., Luciferase Assay) Incubate_Cells->Protein_Expression Cellular_Uptake Quantify Cellular Uptake (e.g., Flow Cytometry) Incubate_Cells->Cellular_Uptake

References

Application Notes and Protocols for Utilizing DSPC in Targeted Gene Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) in the formulation of lipid nanoparticles (LNPs) for targeted gene therapy applications. DSPC is a critical helper lipid that enhances the structural integrity and stability of LNPs, making it a cornerstone of modern nucleic acid delivery systems.[1][2][3]

Introduction to DSPC in Gene Therapy

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) is a saturated phospholipid that plays a pivotal role in the formulation of lipid nanoparticles for the delivery of genetic material such as messenger RNA (mRNA) and small interfering RNA (siRNA).[1][4] Its two 18-carbon stearoyl acyl chains provide a high phase transition temperature, resulting in a rigid and stable lipid bilayer at physiological temperatures. This stability is crucial for protecting the encapsulated genetic payload from degradation and controlling its release. In typical LNP formulations, DSPC is combined with an ionizable lipid, cholesterol, and a PEGylated lipid to form a highly efficient delivery vehicle.

Data Presentation: Physicochemical and In Vivo Performance of DSPC-Containing LNPs

The following tables summarize key quantitative data from studies investigating the impact of lipid composition on the physicochemical properties and in vivo efficacy of LNPs.

Table 1: Influence of Helper Lipid and Sterol Composition on LNP Physicochemical Properties

Formulation (molar ratio)PhospholipidSterol/HelperIonizable LipidPEG-LipidParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)mRNA Encapsulation Efficiency (%)
1DSPC (10%)Cholesterol (38.5%)SM-102 (50%)DMG-PEG2000 (1.5%)80-120<0.2Near-neutral>95%
2DOPC (10%)Cholesterol (38.5%)SM-102 (50%)DMG-PEG2000 (1.5%)80-120<0.2Near-neutral>95%
3DSPC (10%)β-sitosterol (38.5%)SM-102 (50%)DMG-PEG2000 (1.5%)80-120<0.2Near-neutral>95%
4DSPC (10%)DOPE (38.5%)SM-102 (50%)DMG-PEG2000 (1.5%)80-120<0.2Near-neutral>95%
5DOPC (10%)DOPE (38.5%)SM-102 (50%)DMG-PEG2000 (1.5%)80-120<0.2Near-neutral>95%

Data compiled from a comparative study. All formulations demonstrated comparable and desirable physicochemical attributes for in vivo applications.

Table 2: In Vivo Luciferase Expression after Intramuscular Injection of mRNA-LNPs in Mice

FormulationPeak Expression (6 hours post-injection)Overall Expression (AUC 0.25-48h)Liver Expression (6 hours post-injection)
DSPC/CholesterolHighest SignalHighestHigh
DSPC/β-sitosterolHighReduced vs. DSPC/CholComparable to DSPC/Chol
DOPC/CholesterolHighReduced vs. DSPC/CholComparable to DSPC/Chol
DSPC/DOPESubstantially LowerLowMinimal
DOPC/DOPESubstantially LowerLowMinimal

AUC: Area Under the Curve. This data highlights that while in vitro results may vary, the DSPC/Cholesterol combination yielded the highest in vivo protein expression at the injection site.

Experimental Protocols

Protocol 1: Formulation of DSPC-Containing mRNA Lipid Nanoparticles via Microfluidic Mixing

This protocol describes a reproducible and scalable method for formulating mRNA-LNPs using a microfluidic mixing device.

Materials:

  • Ionizable lipid (e.g., DLin-MC3-DMA, SM-102)

  • 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • PEGylated lipid (e.g., DMG-PEG 2000)

  • mRNA encoding a reporter protein (e.g., Luciferase)

  • Ethanol (B145695) (absolute, RNase-free)

  • Citrate (B86180) buffer (25 mM, pH 4.0, RNase-free)

  • Phosphate-Buffered Saline (PBS), pH 7.4 (RNase-free)

  • Microfluidic mixing device and cartridges (e.g., NanoAssemblr)

  • Syringes (1 mL and 3 mL, Luer-lock)

  • Dialysis cassette (e.g., 10 kDa MWCO)

Procedure:

  • Lipid Stock Solution Preparation:

    • Prepare individual stock solutions of the ionizable lipid, DSPC, cholesterol, and PEGylated lipid in absolute ethanol.

    • Combine the lipid stock solutions in a sterile glass vial to achieve the desired molar ratio (e.g., 50:10:38.5:1.5 for ionizable lipid:DSPC:cholesterol:PEG-lipid). The final total lipid concentration in ethanol should be between 10-20 mg/mL.

  • mRNA Solution Preparation:

    • Dilute the mRNA stock in 25 mM citrate buffer (pH 4.0) to the desired concentration. The nitrogen-to-phosphate (N:P) ratio, which is the ratio of nitrogen atoms in the ionizable lipid to phosphate (B84403) groups in the mRNA, is a critical parameter to optimize, typically ranging from 3:1 to 6:1.

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution into one syringe and the mRNA-citrate buffer solution into another syringe.

    • Set the flow rate ratio (FRR) of the aqueous to alcoholic phase (e.g., 3:1) and the total flow rate (TFR) on the microfluidic device.

    • Initiate the mixing process to allow for the self-assembly of the LNPs.

  • Purification and Concentration:

    • Dialyze the resulting LNP suspension against PBS (pH 7.4) overnight at 4°C to remove ethanol and raise the pH.

    • Concentrate the LNPs using a centrifugal filter device if necessary.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).

    • Quantify the mRNA encapsulation efficiency using a RiboGreen assay.

Protocol 2: In Vitro Transfection and Gene Expression Analysis

This protocol outlines the steps for transfecting cells with DSPC-containing mRNA-LNPs and assessing the resulting gene expression using a luciferase reporter assay.

Materials:

  • HEK293T cells (or other suitable cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • DSPC-containing mRNA-LNPs (encoding Luciferase)

  • 96-well cell culture plates

  • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

    • Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Transfection:

    • On the day of transfection, replace the old media with fresh, complete media.

    • Add the DSPC-containing mRNA-LNPs to the cells at various concentrations.

    • Incubate the cells for 24-48 hours.

  • Luciferase Assay:

    • After the incubation period, remove the media from the wells.

    • Lyse the cells according to the manufacturer's protocol for the luciferase assay reagent.

    • Add the luciferase substrate to the cell lysate.

    • Measure the luminescence using a luminometer. The light output is proportional to the amount of translated luciferase protein.

Visualizations

The following diagrams illustrate key processes involved in the delivery of genetic material using DSPC-containing LNPs.

Experimental_Workflow cluster_formulation LNP Formulation cluster_characterization Characterization cluster_invitro In Vitro Transfection Lipid Stock\n(DSPC, Ionizable, Chol, PEG) Lipid Stock (DSPC, Ionizable, Chol, PEG) Microfluidic Mixing Microfluidic Mixing Lipid Stock\n(DSPC, Ionizable, Chol, PEG)->Microfluidic Mixing mRNA Solution\n(Citrate Buffer, pH 4.0) mRNA Solution (Citrate Buffer, pH 4.0) mRNA Solution\n(Citrate Buffer, pH 4.0)->Microfluidic Mixing Purification & Concentration\n(Dialysis) Purification & Concentration (Dialysis) Microfluidic Mixing->Purification & Concentration\n(Dialysis) DLS (Size, PDI, Zeta) DLS (Size, PDI, Zeta) Purification & Concentration\n(Dialysis)->DLS (Size, PDI, Zeta) RiboGreen (Encapsulation) RiboGreen (Encapsulation) Purification & Concentration\n(Dialysis)->RiboGreen (Encapsulation) Cell Seeding Cell Seeding LNP Treatment LNP Treatment Purification & Concentration\n(Dialysis)->LNP Treatment Cell Seeding->LNP Treatment Gene Expression Analysis\n(Luciferase Assay) Gene Expression Analysis (Luciferase Assay) LNP Treatment->Gene Expression Analysis\n(Luciferase Assay)

Caption: Experimental workflow for DSPC-LNP formulation and in vitro testing.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LNP DSPC-LNP Endocytosis Endocytosis LNP->Endocytosis EarlyEndosome Early Endosome (pH ~6.2-6.8) Endocytosis->EarlyEndosome LateEndosome Late Endosome (pH ~5.0-6.0) EarlyEndosome->LateEndosome Lysosome Lysosome (pH ~4.5-5.0) LateEndosome->Lysosome mRNA_Release mRNA Release LateEndosome->mRNA_Release Endosomal Escape Degradation mRNA Degradation Lysosome->Degradation Cytosol Cytosol Translation Translation (Protein Synthesis) mRNA_Release->Cytosol mRNA_Release->Translation

Caption: Cellular uptake and endosomal escape pathway of DSPC-LNPs.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Long-Term Stability of DSPC Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the preparation and storage of 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) formulations. Our goal is to equip you with the necessary strategies to improve the long-term stability of your liposomal systems.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: My DSPC liposomes are aggregating or showing a significant increase in particle size during storage.

Possible Causes:

  • Inadequate Surface Charge: Insufficient electrostatic repulsion between liposomes can lead to aggregation.

  • Improper Storage Temperature: Storing liposomes near their phase transition temperature (Tc ≈ 55°C for DSPC) can cause instability.[1][2]

  • High Liposome (B1194612) Concentration: Concentrated suspensions are more prone to aggregation.[3]

  • Buffer Composition: The pH and ionic strength of the buffer can impact liposome stability.[3]

  • Freeze-Thaw Cycles: Freezing without appropriate cryoprotectants can disrupt the liposome structure, leading to aggregation upon thawing.[4]

Solutions:

  • Incorporate Charged Lipids: The inclusion of charged phospholipids (B1166683), such as distearoylphosphatidylglycerol (DSPG), can increase the zeta potential and enhance electrostatic repulsion between vesicles.

  • Optimize Storage Conditions: For long-term stability, store DSPC liposome formulations at 4°C. Avoid freezing unless cryoprotectants are used.

  • Adjust Liposome Concentration: If aggregation is observed, consider diluting the formulation.

  • Buffer Optimization: Ensure the buffer system is optimized for your specific formulation and maintains a stable pH during storage. A pH around 6.5 is where the hydrolysis rate of phosphatidylcholines is at a minimum.

  • Lyophilization: For extended storage, consider freeze-drying the liposomes in the presence of cryoprotectants like sucrose (B13894) or trehalose.

// Nodes start [label="Liposome Aggregation Observed", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_storage [label="Check Storage Temperature", fillcolor="#FBBC05", fontcolor="#202124"]; check_zeta [label="Measure Zeta Potential", fillcolor="#FBBC05", fontcolor="#202124"]; check_conc [label="Assess Liposome Concentration", fillcolor="#FBBC05", fontcolor="#202124"];

temp_ok [label="Is it stored at 4°C?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; zeta_ok [label="Is Zeta Potential close to neutral?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; conc_ok [label="Is concentration high?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

solution_temp [label="Store at 4°C", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_zeta [label="Incorporate Charged Lipids (e.g., DSPG)", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_conc [label="Dilute Formulation", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_peg [label="Consider PEGylation", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_lyo [label="Lyophilize with Cryoprotectants", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_storage; start -> check_zeta; start -> check_conc;

check_storage -> temp_ok; temp_ok -> solution_temp [label="No"]; temp_ok -> check_zeta [label="Yes"];

check_zeta -> zeta_ok; zeta_ok -> solution_zeta [label="Yes"]; zeta_ok -> check_conc [label="No"];

check_conc -> conc_ok; conc_ok -> solution_conc [label="Yes"]; conc_ok -> solution_peg [label="No"];

solution_zeta -> solution_peg; solution_conc -> solution_peg; solution_peg -> solution_lyo; } Troubleshooting guide for liposome aggregation.

Issue 2: I am observing significant drug leakage from my DSPC formulation over time.

Possible Causes:

  • Lipid Bilayer Permeability: The inherent permeability of the lipid bilayer can lead to the leakage of encapsulated drugs.

  • Chemical Degradation of Lipids: Hydrolysis of the ester bonds in DSPC can compromise the integrity of the liposome membrane.

  • Storage Temperature: Elevated temperatures can increase membrane fluidity and the rate of lipid degradation, leading to increased leakage.

  • Phase Transition: Storing or processing the liposomes near the phase transition temperature of DSPC can cause instability and leakage.

Solutions:

  • Incorporate Cholesterol: Cholesterol is known to decrease the permeability of the lipid bilayer, thereby improving drug retention. A lipid-to-cholesterol molar ratio of 70:30 is often cited as providing a good balance of stability and flexibility.

  • Control pH: Maintain the pH of the formulation around 6.5 to minimize the rate of phospholipid hydrolysis.

  • Optimize Storage Temperature: Store formulations at 4°C to maintain the lipids in the gel state and reduce degradation rates. DSPC liposomes show significantly better drug retention at 4°C and 25°C compared to lipids with lower phase transition temperatures like DPPC and DMPC.

  • PEGylation: The addition of PEGylated lipids (e.g., DSPE-PEG2000) can enhance stability and reduce leakage.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical degradation pathways for DSPC?

A1: The two main chemical degradation pathways for DSPC, and phospholipids in general, are hydrolysis and oxidation.

  • Hydrolysis: This involves the cleavage of the ester bonds that link the fatty acid chains to the glycerol (B35011) backbone. This process leads to the formation of lysophospholipids and free fatty acids, which can destabilize the liposomal membrane. The rate of hydrolysis is dependent on pH and temperature.

  • Oxidation: Although DSPC is a saturated phospholipid and thus less susceptible to oxidation than unsaturated phospholipids, trace impurities or other components in the formulation can be prone to oxidation. This can be mitigated by protecting the formulation from light and oxygen.

// Nodes DSPC [label="DSPC\n(1,2-distearoyl-sn-glycero-3-phosphocholine)", fillcolor="#F1F3F4", fontcolor="#202124"]; Hydrolysis [label="Hydrolysis\n(H₂O, pH, Temp)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Oxidation [label="Oxidation\n(O₂, Light, Metal Ions)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; LysoPC [label="Lysophosphatidylcholine", fillcolor="#FBBC05", fontcolor="#202124"]; FFA [label="Free Fatty Acid\n(Stearic Acid)", fillcolor="#FBBC05", fontcolor="#202124"]; OxidizedProducts [label="Oxidized Lipid Products", fillcolor="#FBBC05", fontcolor="#202124"]; Destabilization [label="Membrane Destabilization &\nIncreased Permeability", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges DSPC -> Hydrolysis [label="susceptible to"]; DSPC -> Oxidation [label="less susceptible but\ncan be initiated by impurities"];

Hydrolysis -> LysoPC; Hydrolysis -> FFA;

Oxidation -> OxidizedProducts;

LysoPC -> Destabilization; FFA -> Destabilization; OxidizedProducts -> Destabilization; } Chemical degradation pathways of DSPC.

Q2: How does cholesterol improve the stability of DSPC formulations?

A2: Cholesterol plays a crucial role in modulating the properties of the lipid bilayer and enhancing the stability of DSPC liposomes in several ways:

  • Reduces Permeability: Cholesterol inserts into the lipid bilayer, filling the gaps between the phospholipid molecules. This increases the packing density of the lipids, making the membrane less permeable to encapsulated contents.

  • Modulates Fluidity: It broadens the phase transition, making the membrane less prone to abrupt changes that can lead to leakage.

  • Increases Rigidity: By ordering the acyl chains of the phospholipids, cholesterol increases the rigidity and mechanical strength of the bilayer.

  • Improves Stability: Liposomes with higher cholesterol content are generally more stable during storage. A molar ratio of DSPC to cholesterol of 70:30 has been shown to be highly effective for creating stable formulations.

Q3: What is the role of PEGylation in the long-term stability of DSPC liposomes?

A3: PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) to the surface of liposomes, is a widely used strategy to improve their stability and in vivo performance.

  • Steric Hindrance: The PEG chains create a protective hydrophilic layer on the surface of the liposomes. This steric barrier prevents the close approach of other liposomes, thereby inhibiting aggregation.

  • Reduced Opsonization: In vivo, the PEG layer reduces the binding of plasma proteins (opsonins), which helps to evade recognition and uptake by the mononuclear phagocyte system, prolonging circulation time.

  • Improved Stability in Biological Fluids: PEGylated liposomes exhibit enhanced stability in complex biological fluids like seawater, suggesting a protective effect against ion-induced destabilization.

Q4: What are the best practices for storing DSPC formulations?

A4: For optimal long-term stability, DSPC formulations should be stored under the following conditions:

  • Temperature: Store at 4°C. This is well below the phase transition temperature of DSPC, ensuring the lipid bilayer remains in the more stable gel phase.

  • Protection from Light and Oxygen: To prevent potential oxidative degradation of any formulation components, store in amber vials or protect from light, and consider purging with an inert gas like nitrogen or argon.

  • Avoid Freezing (unless lyophilized): Freeze-thaw cycles can damage liposomes. If freezing is necessary, use cryoprotectants.

  • Lyophilization: For the longest shelf life, lyophilize the formulation with a suitable cryoprotectant (e.g., trehalose, sucrose).

Data Presentation

Table 1: Effect of Lipid Composition and Temperature on Drug Retention in Liposomes

Lipid CompositionStorage TemperatureDrug Retention after 48 hoursReference
DSPC:Cholesterol (21% mol)4°C87.1 ± 6.8%
DSPC:Cholesterol (21% mol)37°C85.2 ± 10.1%
DPPC:Cholesterol (21% mol)4°C62.1 ± 8.2% (after 3h)
DPPC:Cholesterol (21% mol)37°C60.8 ± 8.9% (after 24h)
DMPC:Cholesterol (21% mol)4°C47.3 ± 6.9% (after 15min)
DMPC:Cholesterol (21% mol)37°C53.8 ± 4.3% (after 15min)

Table 2: Influence of Cholesterol on DSPC Liposome Size

DSPC:Cholesterol Molar RatioAverage Diameter (nm)Reference
100:0Larger, less stable
80:20360.6 ± 6.7
70:30Generally smaller and more stable
60:40Size tends to increase
50:50Size tends to increase

Experimental Protocols

Protocol 1: Stability Assessment of DSPC Liposomes

This protocol outlines a general workflow for assessing the long-term stability of DSPC formulations.

// Nodes prep [label="Prepare DSPC Liposome\nFormulation", fillcolor="#F1F3F4", fontcolor="#202124"]; initial_char [label="Initial Characterization (T=0)\n- Size (DLS)\n- Zeta Potential\n- Encapsulation Efficiency (HPLC)", fillcolor="#FBBC05", fontcolor="#202124"]; storage [label="Store Aliquots under\nDifferent Conditions\n(e.g., 4°C, 25°C, 40°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; timepoint [label="Withdraw Samples at\nPre-defined Time Points\n(e.g., 1, 3, 6 months)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analysis [label="Analyze Samples:\n- Visual Inspection\n- Size & PDI (DLS)\n- Drug Leakage (HPLC)\n- Lipid Degradation (HPLC-ELSD)", fillcolor="#FBBC05", fontcolor="#202124"]; data [label="Compile and Analyze Data\n- Plot changes over time\n- Determine shelf-life", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges prep -> initial_char; initial_char -> storage; storage -> timepoint; timepoint -> analysis; analysis -> data; } Workflow for a liposome stability study.

Methodology:

  • Liposome Preparation: Prepare your DSPC liposomes using a standard method such as thin-film hydration followed by extrusion.

  • Initial Characterization (Time = 0):

    • Particle Size and Polydispersity Index (PDI): Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).

    • Zeta Potential: Determine the surface charge by measuring the zeta potential.

    • Encapsulation Efficiency (EE%): Quantify the amount of encapsulated drug. This is typically done by separating the unencapsulated drug from the liposomes (e.g., using size exclusion chromatography) and then lysing the liposomes to release the encapsulated drug for quantification by a suitable analytical method like HPLC.

  • Storage: Divide the liposome formulation into several aliquots and store them under controlled conditions (e.g., 4°C, 25°C, and an accelerated condition like 40°C). Protect the samples from light.

  • Time-Point Analysis: At predetermined intervals (e.g., 1, 3, and 6 months), withdraw an aliquot from each storage condition and re-analyze for:

    • Visual appearance: Note any changes in color, clarity, or presence of precipitates.

    • Particle Size, PDI, and Zeta Potential: As described in step 2.

    • Drug Leakage: Determine the percentage of drug that has leaked out of the liposomes.

    • Lipid Integrity: Quantify the parent DSPC and its degradation products (e.g., lyso-PC) using a method like HPLC with an Evaporative Light Scattering Detector (ELSD).

  • Data Analysis: Plot the measured parameters as a function of time for each storage condition to establish the stability profile of your formulation.

Protocol 2: Quantification of Lipid Degradation by HPLC-ELSD

This method is used to quantify DSPC and its primary hydrolysis product, lyso-PC.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system

  • Evaporative Light Scattering Detector (ELSD)

  • Reversed-phase C18 column

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile/Isopropanol with 0.1% TFA

  • DSPC and Lyso-PC standards

Procedure:

  • Sample Preparation: Disrupt the liposome sample using a suitable solvent (e.g., methanol (B129727) or isopropanol) to release the lipids.

  • Chromatographic Conditions:

    • Use a gradient elution starting with a higher proportion of Mobile Phase A and gradually increasing the proportion of Mobile Phase B to separate the more polar lyso-PC from the less polar DSPC.

    • Set the column temperature appropriately (e.g., 40-50°C).

  • ELSD Settings: Optimize the ELSD parameters (e.g., nebulizer temperature, evaporator temperature, and gas flow rate) for optimal detection of the lipids.

  • Quantification: Create a calibration curve using the standards for DSPC and lyso-PC. Integrate the peak areas from the chromatograms of your samples and quantify the amount of each lipid using the calibration curve. This will allow you to determine the percentage of DSPC that has hydrolyzed over time.

References

Technical Support Center: Minimizing Drug Leakage from DSPC-Based Carriers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and minimizing drug leakage from 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC)-based drug delivery systems.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of drug leakage from DSPC-based liposomes?

Drug leakage from DSPC liposomes is primarily influenced by the physicochemical properties of the lipid bilayer and the surrounding experimental conditions. Key contributing factors include:

  • Phase Transition Temperature (Tc): DSPC has a high phase transition temperature of 55°C.[1] Below this temperature, the lipid bilayer is in a more rigid gel state, which generally reduces permeability. However, temperature fluctuations around the Tc can lead to instability and increased leakage.[1][2]

  • Lipid Composition: The purity of DSPC and the inclusion of other lipids can significantly impact membrane packing and stability.[1]

  • Preparation Method: The method used to prepare the liposomes can affect their characteristics and propensity for leakage. Inconsistent preparation can create defects in the lipid bilayer, leading to higher leakage rates.[1]

  • Storage Conditions: Inappropriate storage temperatures can lead to liposome (B1194612) aggregation, fusion, or lipid degradation, all of which can increase drug leakage over time.

Q2: How does cholesterol incorporation affect drug leakage from DSPC carriers?

Cholesterol is a critical component for modulating the fluidity and permeability of the liposome membrane. When integrated into the DSPC bilayer, cholesterol molecules fill the spaces between the phospholipid molecules. This "condensing effect" increases the packing density of the lipids, which in turn reduces the flexibility of the acyl chains of the phospholipids. The result is a less permeable and more stable membrane, which generally leads to decreased leakage of encapsulated drugs. Optimizing the molar ratio of DSPC to cholesterol, for instance to 55:45, can be a key strategy to minimize leakage.

Q3: What is the impact of the drug-to-lipid ratio on drug leakage?

The drug-to-lipid ratio is a critical parameter that influences both the encapsulation efficiency and the release kinetics of the drug from the liposomes. An excessively high drug-to-lipid ratio can lead to drug precipitation within the liposomes or disruption of the lipid bilayer, resulting in increased leakage. The effect can be drug-dependent; for example, a higher drug-to-lipid ratio has been shown to decrease the retention of doxorubicin, while it increased the retention of vincristine (B1662923) and irinotecan.

Q4: How does the preparation method influence the stability of DSPC liposomes?

The preparation method significantly impacts the final characteristics of the liposomes, including their stability and leakage profile. The thin-film hydration method followed by extrusion is a widely used technique to produce unilamellar vesicles of a defined size. The extrusion process, which involves passing the liposomes through a membrane with a specific pore size, helps to create a more uniform population of vesicles, contributing to their overall stability. It is crucial to perform hydration and extrusion at a temperature above the Tc of DSPC (e.g., 60-65°C) to ensure the lipid bilayer is in a fluid state, which facilitates vesicle formation and proper drug encapsulation.

Q5: What are the optimal storage conditions for DSPC-based carriers to minimize leakage?

To ensure optimal stability and minimize drug leakage, DSPC liposomes should generally be stored at 4°C, which is well below the phase transition temperature of DSPC. If freezing is necessary, the inclusion of a cryoprotectant such as sucrose (B13894) or trehalose (B1683222) is recommended to prevent disruption of the liposome structure during freeze-thaw cycles. Additionally, using high-purity lipids and deoxygenated buffers can help minimize lipid hydrolysis and oxidation during storage.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High initial drug leakage Suboptimal cholesterol concentration.Optimize the molar ratio of DSPC to cholesterol (e.g., 55:45).
Inefficient drug encapsulation.Ensure the chosen drug loading method (passive or active) is appropriate for the drug's properties.
Improper buffer conditions.Use an isotonic hydration buffer with a pH that ensures the stability of both the drug and the liposomes.
Increased leakage over time during storage Liposome aggregation or fusion.Store liposomes at 4°C. Consider including a cryoprotectant if freezing is required.
Lipid hydrolysis or oxidation.Use high-purity lipids and prepare liposomes with deoxygenated buffers.
Microbial contamination.Prepare and store liposomes under sterile conditions.
Inconsistent drug release profiles between batches Variability in liposome size.Ensure consistent extrusion parameters (membrane pore size, number of passes, temperature).
Inconsistent drug-to-lipid ratio.Precisely control the initial amounts of drug and lipids during formulation.

Data Presentation

Table 1: Influence of Phospholipid Type and Temperature on Drug Retention

PhospholipidPhase Transition Temp. (Tc)Drug Retention at 4°C (48h)Drug Retention at 37°C (48h)
DSPC 55°C87.1 ± 6.8%85.2 ± 10.1%
DPPC 41.5°C62.1 ± 8.2% (after 3h)60.8 ± 8.9% (after 24h)
DMPC 23°C47.3 ± 6.9% (after 15 min)53.8 ± 4.3% (after 15 min)
Data adapted from a study using radiolabeled inulin (B196767) as a model drug in liposomes containing 21% cholesterol.

Table 2: Effect of Cholesterol on Liposome Stability

DSPC:Cholesterol Molar RatioMembrane StateGeneral Effect on Permeability
100:0Gel phase (below 55°C)Prone to defects and leakage, especially around Tc.
70:30Increased packingDecreased permeability compared to pure DSPC.
55:45"Condensed" stateSignificantly reduced permeability and enhanced stability.
50:50Highly orderedVery low permeability, but may hinder drug release at the target site.

Experimental Protocols

Protocol 1: Liposome Preparation via Thin-Film Hydration and Extrusion

This protocol describes a standard method for preparing DSPC-based liposomes with a defined size.

Materials:

  • DSPC and other lipids (e.g., cholesterol)

  • Drug to be encapsulated

  • Organic solvent (e.g., chloroform/methanol mixture)

  • Hydration buffer (e.g., phosphate-buffered saline, PBS)

  • Rotary evaporator

  • Liposome extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Nitrogen gas source

Procedure:

  • Lipid Film Formation:

    • Weigh the desired amounts of DSPC and other lipids and dissolve them in an organic solvent in a round-bottom flask.

    • Attach the flask to a rotary evaporator and evaporate the solvent under reduced pressure at a temperature above the Tc of all lipid components (e.g., 60-65°C for DSPC). This will form a thin, uniform lipid film on the inner surface of the flask.

    • Dry the film under a stream of nitrogen gas and then under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Pre-heat the hydration buffer (containing the hydrophilic drug, if applicable) to a temperature above the lipid Tc (e.g., 60-65°C).

    • Add the warm buffer to the flask containing the lipid film.

    • Agitate the flask by gentle rotation or vortexing to hydrate (B1144303) the lipid film, leading to the formation of multilamellar vesicles (MLVs). This typically takes 30-60 minutes.

  • Size Reduction by Extrusion:

    • Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Transfer the MLV suspension to the extruder, which should be maintained at a temperature above the lipid Tc.

    • Force the suspension through the membrane multiple times (e.g., 11-21 passes) to form unilamellar vesicles of a uniform size.

Protocol 2: Carboxyfluorescein (CF) Leakage Assay

This assay measures the release of the fluorescent dye carboxyfluorescein from liposomes. At high concentrations inside the liposomes, CF fluorescence is self-quenched. Upon leakage and dilution in the external buffer, fluorescence increases.

Materials:

  • CF-loaded liposome suspension

  • HEPES buffer (10 mM HEPES, 107 mM NaCl, pH 7.4) or other suitable buffer

  • Triton X-100 solution (0.5% v/v)

  • 96-well black microplate

  • Plate reader with fluorescence detection (Excitation: ~485 nm, Emission: ~520 nm)

Procedure:

  • Prepare CF-loaded liposomes by hydrating the lipid film with a solution of 50-100 mM CF in buffer.

  • Remove unencapsulated CF using a size-exclusion chromatography column (e.g., Sephadex G-50).

  • Add a small volume (e.g., 5 µL) of the purified CF-loaded liposome suspension to a larger volume (e.g., 95 µL) of buffer in a well of the 96-well plate.

  • To induce leakage, add the test compound or create the desired experimental condition (e.g., change in temperature, pH). For a negative control, add only buffer.

  • Incubate the plate at the desired temperature (e.g., 37°C) with shaking.

  • Measure the fluorescence intensity (F) at various time points.

  • At the end of the experiment, add Triton X-100 to the wells to lyse all liposomes and release all encapsulated CF. Measure the maximum fluorescence intensity (F_max).

  • Calculate the percentage of leakage at each time point using the following formula: % Leakage = [(F_t - F_0) / (F_max - F_0)] * 100 where F_t is the fluorescence at time t, and F_0 is the initial fluorescence.

Visualizations

Liposome_Preparation_Workflow cluster_prep Liposome Preparation A 1. Lipid Dissolution (DSPC, Cholesterol in Organic Solvent) B 2. Thin-Film Formation (Rotary Evaporation > Tc) A->B C 3. Hydration (Add Drug/Buffer > Tc) B->C D 4. Size Reduction (Extrusion > Tc) C->D E 5. Purification (Remove Free Drug) D->E F Final Product: DSPC-based Carrier E->F

Caption: Workflow for preparing DSPC-based carriers.

Cholesterol_Effect cluster_membrane Mechanism of Cholesterol Stabilization A DSPC Bilayer without Cholesterol B Increased Fluidity & Defects A->B C Higher Drug Leakage B->C D DSPC Bilayer with Cholesterol E Increased Packing Density (Condensing Effect) D->E F Reduced Permeability & Increased Stability E->F G Lower Drug Leakage F->G

Caption: Cholesterol's role in stabilizing the DSPC bilayer.

Troubleshooting_Leakage rect rect start High Drug Leakage Detected? q1 Is leakage high initially? start->q1 ans1_yes Optimize Formulation: - Adjust DSPC:Cholesterol ratio - Check drug-to-lipid ratio - Verify buffer pH and osmolarity q1->ans1_yes Yes ans1_no Proceed to Q2 q1->ans1_no No q2 Does leakage increase over time? ans2_yes Optimize Storage & Handling: - Store at 4°C - Use cryoprotectants if frozen - Ensure sterile conditions q2->ans2_yes Yes ans2_no Re-evaluate Preparation Method: - Ensure temperature > Tc - Standardize extrusion process q2->ans2_no No ans1_no->q2

Caption: Troubleshooting flowchart for excessive drug leakage.

References

Technical Support Center: Optimizing DSPC:Cholesterol Ratios for Membrane Fluidity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) and cholesterol liposomal formulations. Here, you will find information to address common challenges in achieving optimal membrane fluidity for various applications.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of cholesterol in a DSPC lipid bilayer?

Cholesterol is a critical component in liposome (B1194612) formulations, acting as a bidirectional regulator of membrane fluidity.[1][2] Its primary functions are:

  • Increases Packing Density: Cholesterol molecules intercalate between DSPC molecules, leading to a "condensing effect." This increases the packing density of the lipids in the bilayer.[3][4]

  • Modulates Phase Transition: DSPC has a high phase transition temperature (Tc) of approximately 55°C.[5] Below this temperature, the membrane is in a rigid gel state. Above it, it is in a more fluid liquid-crystalline state. Cholesterol broadens and can even eliminate this sharp phase transition, creating a "liquid-ordered" (Lo) phase that is less fluid than the liquid-crystalline phase but more fluid than the gel phase.

  • Reduces Permeability: By increasing lipid packing, cholesterol reduces the permeability of the membrane to encapsulated molecules, which is crucial for drug delivery applications to minimize leakage.

  • Enhances Stability: The presence of cholesterol generally improves the stability of liposomes by preventing aggregation and fusion.

Q2: What is the optimal DSPC to cholesterol molar ratio for my experiment?

The optimal DSPC:cholesterol ratio is application-dependent and often needs to be determined empirically. However, some general guidelines are:

  • Common Starting Ratios: A molar ratio of approximately 2:1 (e.g., 67:33 or 70:30) is a frequently used starting point that provides a good balance of stability and fluidity for many applications.

  • High Stability/Low Permeability: For applications requiring high stability and minimal drug leakage, cholesterol concentrations up to 40-50 mol% are often used. A DSPC:cholesterol ratio of 55:45 is also common for creating highly stable membranes.

  • Modulating Fluidity: The fluidity of the membrane can be tuned by adjusting the cholesterol concentration. Increasing cholesterol in a DSPC membrane below its Tc will increase fluidity, while adding it to a membrane above its Tc will decrease fluidity.

Q3: How does temperature affect the fluidity of my DSPC:cholesterol liposomes?

Temperature is a critical factor. The hydration of the lipid film to form liposomes must be performed at a temperature above the Tc of DSPC (~55°C), typically around 60-65°C. This ensures the lipids are in a fluid state, which is necessary for proper vesicle formation. Once formed, the storage temperature should generally be below the Tc to maintain a more stable, less permeable state. Fluctuations in temperature around the Tc can lead to instability and leakage.

Troubleshooting Guide

Issue 1: My liposomes are larger than expected and/or have a high Polydispersity Index (PDI).

  • Possible Cause: Inadequate energy input during sizing (sonication or extrusion).

    • Solution: Increase the number of extrusion cycles (e.g., >15 passes) or optimize the sonication time and power to ensure uniform energy distribution.

  • Possible Cause: Hydration temperature is too low.

    • Solution: Ensure the hydration of the lipid film is conducted at a temperature above the phase transition temperature of DSPC (55°C).

  • Possible Cause: The DSPC to cholesterol ratio is not optimal, leading to the formation of larger structures.

    • Solution: Systematically vary the cholesterol concentration to find the optimal ratio for your desired size.

  • Possible Cause: Liposome aggregation.

    • Solution: Evaluate your buffer conditions (pH, ionic strength) and consider diluting the formulation, as highly concentrated suspensions are more prone to aggregation.

Issue 2: The encapsulation efficiency of my drug is low and inconsistent.

  • Possible Cause: Inefficient drug loading method.

    • Solution: For hydrophilic drugs, passive loading can be inefficient. Consider active loading methods if your drug has an ionizable group. For hydrophobic drugs, ensure they are completely solubilized with the lipids in the organic solvent during film preparation.

  • Possible Cause: Incorrect hydration temperature.

    • Solution: Hydrate the lipid film above the Tc of DSPC (~55°C) to ensure the bilayer is in a fluid state, which facilitates drug encapsulation.

  • Possible Cause: Suboptimal DSPC:cholesterol ratio.

    • Solution: High cholesterol concentrations can sometimes reduce the encapsulation of hydrophobic drugs that compete for space in the bilayer. An empirical optimization of the ratio is recommended.

Issue 3: I am observing high leakage of the encapsulated drug.

  • Possible Cause: Insufficient cholesterol concentration.

    • Solution: A lack of cholesterol can result in a more fluid and permeable membrane. Increasing the molar ratio of cholesterol can enhance lipid packing and reduce leakage. A common starting point for optimization is a DSPC:cholesterol ratio of 55:45.

  • Possible Cause: Improper storage conditions.

    • Solution: Store liposomes at a temperature below the Tc of the lipids, typically at 4°C, to maintain a less permeable membrane state. Avoid freeze-thaw cycles unless cryoprotectants are used.

  • Possible Cause: Defects in the lipid bilayer from the preparation method.

    • Solution: Ensure a consistent and validated preparation method. Thin-film hydration followed by extrusion is a common method for producing unilamellar vesicles with good stability.

Data Presentation: DSPC:Cholesterol Ratio and Membrane Properties

DSPC:Cholesterol Molar RatioPhase at Room Temperature (~25°C)General Effect on FluidityMain Transition Temperature (Tm)Key Characteristics
100:0 Gel (Lβ')Low~55°CHighly ordered, rigid bilayer.
90:10 Gel + Liquid Ordered (Lβ' + Lo)Increases relative to pure DSPCBroadened and slightly loweredCoexistence of gel and liquid-ordered domains.
80:20 Gel + Liquid Ordered (Lβ' + Lo)Further increase in fluiditySignificantly broadenedIncreased proportion of liquid-ordered phase.
70:30 Liquid Ordered (Lo)Decreased compared to liquid-disorderedMain transition may be abolishedA commonly used ratio for stable liposomes with reduced permeability.
60:40 Liquid Ordered (Lo)Further decrease in fluidityMain transition is abolishedHighly ordered yet fluid membrane, good for stability.
50:50 Liquid Ordered (Lo)LowMain transition is abolishedVery stable, rigid membrane; may see cholesterol crystal formation at higher concentrations.

Experimental Protocols

Protocol 1: Liposome Preparation by Thin-Film Hydration and Extrusion

This method is widely used to produce unilamellar vesicles of a defined size.

  • Lipid Film Formation: a. Dissolve DSPC and cholesterol in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) in a round-bottom flask. b. Attach the flask to a rotary evaporator. c. Immerse the flask in a water bath heated to above the Tc of DSPC (e.g., 60-65°C). d. Rotate the flask and gradually reduce the pressure to evaporate the solvent, creating a thin, uniform lipid film on the flask's inner surface. e. Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: a. Warm the hydration buffer (e.g., phosphate-buffered saline, pH 7.4) to the same temperature as the lipid film formation (60-65°C). If using passive loading for a hydrophilic drug, it should be dissolved in this buffer. b. Add the warm buffer to the flask containing the dry lipid film. c. Vortex the flask to detach the lipid film, resulting in a suspension of multilamellar vesicles (MLVs).

  • Extrusion (Sizing): a. Assemble an extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). b. Transfer the MLV suspension to the extruder, which should be pre-heated to above the Tc of DSPC. c. Force the suspension through the membrane multiple times (typically 11-21 passes) to form unilamellar vesicles of a more uniform size.

  • Purification and Storage: a. If necessary, remove any unencapsulated drug via methods like dialysis or size exclusion chromatography. b. Store the final liposome suspension at 4°C.

Protocol 2: Measuring Membrane Fluidity with Laurdan GP

Laurdan is a fluorescent probe whose emission spectrum is sensitive to the polarity of its environment, which changes with the packing of lipid headgroups. This allows for the quantification of membrane fluidity.

  • Liposome Preparation: Prepare DSPC:cholesterol liposomes as described in Protocol 1.

  • Laurdan Staining: a. Add Laurdan to the liposome suspension to a final concentration of 1-5 µM. b. Incubate at the desired temperature for 30-60 minutes, protected from light.

  • Fluorescence Measurement: a. Transfer the stained liposome suspension to a cuvette or a microplate. b. Measure the fluorescence intensity at two emission wavelengths, typically around 440 nm (characteristic of the gel phase) and 490 nm (characteristic of the liquid-crystalline phase), using an excitation wavelength of 350 nm.

  • GP Calculation: Calculate the Generalized Polarization (GP) value using the following formula: GP = (I_440 - I_490) / (I_440 + I_490)

    • A higher GP value indicates a more ordered (less fluid) membrane, while a lower GP value signifies a more fluid membrane.

Protocol 3: Assessing Phase Transition with Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of the phase transition temperature (Tc) and enthalpy (ΔH).

  • Sample Preparation: a. Prepare a concentrated suspension of DSPC:cholesterol liposomes. b. Accurately weigh a small amount of the liposome suspension into a DSC pan. c. Seal the pan hermetically. d. Prepare a reference pan containing the same amount of buffer.

  • DSC Measurement: a. Place the sample and reference pans into the DSC instrument. b. Equilibrate the system at a temperature below the expected transition. c. Scan the temperature at a controlled rate (e.g., 1-5°C/min) over a range that encompasses the phase transition of DSPC. d. Record the heat flow as a function of temperature.

  • Data Analysis: a. The phase transition will appear as an endothermic peak on the thermogram. b. The peak temperature corresponds to the Tc, and the area under the peak is proportional to the enthalpy of the transition (ΔH). c. The presence of cholesterol will typically broaden the peak and decrease its enthalpy.

Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_analysis Membrane Fluidity Analysis cluster_results Outcome film 1. Lipid Film Formation (DSPC + Cholesterol in Organic Solvent) hydration 2. Hydration (Add Buffer > Tc) film->hydration sizing 3. Sizing (Extrusion) (Form Unilamellar Vesicles) hydration->sizing laurdan Laurdan GP Assay sizing->laurdan Measure Fluidity dsc Differential Scanning Calorimetry (DSC) sizing->dsc Determine Phase Transition optimization Optimal DSPC:Cholesterol Ratio laurdan->optimization dsc->optimization

Caption: Experimental workflow for liposome preparation and fluidity analysis.

logical_relationship cluster_input Input Parameters cluster_properties Membrane Properties cluster_output Liposome Performance ratio DSPC:Cholesterol Ratio packing Lipid Packing ratio->packing affects temp Temperature fluidity Membrane Fluidity temp->fluidity affects packing->fluidity permeability Permeability packing->permeability inversely related stability Stability packing->stability influences fluidity->permeability inversely related fluidity->stability influences leakage Drug Leakage permeability->leakage determines

Caption: Relationship between formulation parameters and liposome performance.

References

Troubleshooting guide for cryo-TEM imaging of DSPC structures.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cryo-TEM imaging of 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) structures.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why do my DSPC vesicles appear aggregated or clustered in the cryo-TEM images?

A1: Vesicle aggregation is a common issue that can arise from several factors during sample preparation and vitrification.

  • Low Surface Charge: DSPC vesicles are neutral, which can lead to aggregation.[1] Lowering the temperature of DSPC vesicles can also induce aggregation.[2]

  • High Vesicle Concentration: A high concentration of liposomes in the suspension increases the likelihood of particle aggregation.[1]

  • Improper Buffer Conditions: The pH and ionic strength of the buffer can significantly impact liposome (B1194612) stability. Suboptimal buffer conditions can lead to aggregation.[1][3]

  • Inadequate Homogenization: Insufficient energy input during sizing steps like extrusion or sonication can result in a heterogeneous population of vesicles, some of which may be more prone to aggregation.

Troubleshooting Steps:

  • Modify Lipid Composition: Incorporate a small percentage (5-10 mol%) of a charged lipid, such as 1,2-distearoyl-sn-glycero-3-phospho-L-serine (DSPS) or 1,2-distearoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DSPG), to introduce electrostatic repulsion between vesicles.

  • Optimize Vesicle Concentration: Prepare samples at a lower lipid concentration. A common starting point is in the range of 0.1-1.0 mg/mL total lipid.

  • Buffer Optimization: Ensure the buffer used for hydration and dilution is optimized for pH and ionic strength to maintain liposome stability.

  • Improve Homogenization: Increase the number of passes through the extruder (e.g., >15 passes) to ensure a uniform size distribution.

Q2: My cryo-TEM grids show significant ice contamination. What are the causes and how can I prevent it?

A2: Ice contamination is a frequent artifact in cryo-TEM that can obscure or damage your sample. It primarily occurs in two forms: crystalline ice and amorphous ice layers.

  • Crystalline Ice: This often results from slow freezing, exposure of the grid to atmospheric moisture, or using liquid nitrogen that is contaminated with ice crystals. Handling samples in humid environments and breathing on liquid nitrogen-cooled surfaces are common sources of contamination.

  • Amorphous Ice Growth: Even in the high vacuum of the microscope, water molecules can deposit on the cold sample, forming a thin layer of amorphous ice. This can happen at a rate of around 50 nm per hour.

Troubleshooting Steps:

  • Optimize Plunge-Freezing: Ensure rapid and efficient plunging of the grid into the cryogen (e.g., liquid ethane) to promote vitrification.

  • Controlled Environment: Work in a low-humidity environment to prepare your grids.

  • Fresh Liquid Nitrogen: Use freshly dispensed liquid nitrogen for cooling the cryogen and for grid transfer to minimize crystalline ice contamination.

  • Proper Grid Handling: Handle grids carefully to avoid warming and devitrification. Keep samples under liquid nitrogen as much as possible.

  • Use a Vitrification Robot: Employ an automated vitrification system (e.g., Vitrobot) to control humidity and blotting parameters precisely.

Q3: The DSPC liposomes in my images appear deformed or non-spherical. What could be the reason?

A3: The morphology of DSPC liposomes can be influenced by their composition and the preparation temperature.

  • Gel Phase State: DSPC has a high phase transition temperature (Tc) of approximately 55°C. If the liposomes are prepared and vitrified below this temperature, the lipid bilayer will be in a more rigid, gel-like state, which can result in a polygonal or faceted appearance.

  • Presence of Other Lipids: The inclusion of other lipids, such as cholesterol or PEGylated lipids, can alter the shape of the vesicles. For instance, the addition of cholesterol tends to lead to more spherical particles. High concentrations of PEG-lipids can even induce the formation of discoidal structures (lipodisks) instead of vesicles.

Troubleshooting Steps:

  • Control Temperature: Ensure that the hydration and extrusion steps are performed at a temperature above the Tc of DSPC (e.g., 60-65°C) to form spherical vesicles.

  • Review Lipid Composition: Be aware of how the molar ratios of your lipid components can affect the final morphology of the structures.

Q4: I am having trouble getting enough DSPC vesicles in the holes of the grid for imaging.

A4: Achieving an optimal particle density on the grid is crucial for efficient data collection.

  • Low Sample Concentration: The most straightforward reason is that the liposome suspension is too dilute.

  • Poor Adsorption to the Grid: Liposomes may not adhere well to the grid support film.

  • Blotting Issues: The blotting process can wick away most of the sample if not optimized.

Troubleshooting Steps:

  • Increase Sample Concentration: If possible, increase the concentration of your liposome suspension.

  • Glow Discharge the Grids: Glow discharging the TEM grids before sample application can make the carbon support film more hydrophilic, which can improve sample spreading and adhesion.

  • Optimize Blotting Parameters: Adjust the blotting time and force on your vitrification robot. Sometimes, a gentler blot is necessary to retain enough sample.

  • Multiple Application Method: Apply the sample to the grid, incubate for a short period (10-20 seconds), and then blot. Repeating this process multiple times can increase the particle density in the holes.

Quantitative Data Summary

ParameterRecommended Value/RangeSignificanceReference(s)
DSPC Phase Transition Temp. (Tc)~55°CHydration and extrusion should be performed above this temperature.
Hydration/Extrusion Temperature60-65°CEnsures the lipid bilayer is in a fluid state for proper vesicle formation.
Liposome Storage Temperature4°CPrevents aggregation and degradation. Avoid freezing without cryoprotectants.
Polydispersity Index (PDI)< 0.2Indicates a uniform liposome population.
Zeta Potential (with charged lipids)> |+/-20 mV|Indicates colloidal stability due to electrostatic repulsion.
Electron Dose for Imaging< 20 electrons/ŲMinimizes radiation damage to the sample.

Experimental Protocols

Protocol 1: DSPC Liposome Preparation by Thin-Film Hydration and Extrusion

This protocol is adapted from standard methods for preparing unilamellar vesicles.

  • Lipid Film Formation: a. Dissolve DSPC and other lipid components (e.g., cholesterol) in a suitable organic solvent like chloroform (B151607) in a round-bottom flask. b. Attach the flask to a rotary evaporator. c. Evaporate the solvent under vacuum at a temperature above DSPC's Tc (e.g., 60-65°C) to form a thin, uniform lipid film on the flask's inner surface. d. Continue to dry the film under high vacuum for at least 1-2 hours to remove residual solvent.

  • Hydration: a. Pre-heat the hydration buffer (e.g., phosphate-buffered saline, pH 7.4) to a temperature above the Tc of DSPC (e.g., 60-65°C). b. Add the pre-heated buffer to the flask containing the lipid film. c. Agitate the flask to hydrate (B1144303) the lipid film, which will lead to the formation of multilamellar vesicles (MLVs).

  • Extrusion (Size Reduction): a. Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). b. Pre-heat the extruder to the same temperature as the hydration buffer (60-65°C). c. Pass the MLV suspension through the membrane multiple times (e.g., 15-21 passes) to form large unilamellar vesicles (LUVs) with a more uniform size distribution.

Protocol 2: Cryo-TEM Grid Preparation (Vitrification)

This protocol outlines the general steps for preparing a vitrified sample for cryo-TEM imaging.

  • Grid Preparation: Glow discharge a holey carbon TEM grid to render the surface hydrophilic.

  • Sample Application: In a controlled environment (e.g., a vitrification robot set to a specific temperature and humidity), apply 3-4 µL of the DSPC liposome suspension to the grid.

  • Blotting: Blot the grid with filter paper to remove excess liquid, leaving a thin film of the suspension spanning the holes of the carbon grid. The blotting time and force are critical parameters to optimize.

  • Plunging: Rapidly plunge the grid into a cryogen (typically liquid ethane) cooled by liquid nitrogen. This vitrifies the thin film, trapping the liposomes in a near-native, hydrated state.

  • Storage and Transfer: Store the vitrified grid in liquid nitrogen until it is transferred to the cryo-electron microscope for imaging.

Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_vit Vitrification cluster_img Imaging p1 Lipid Film Formation p2 Hydration (MLVs) p1->p2 p3 Extrusion (LUVs) p2->p3 v1 Sample Application p3->v1 Sample v2 Blotting v1->v2 v3 Plunge Freezing v2->v3 i1 Cryo-TEM Imaging v3->i1 Vitrified Grid i2 Data Analysis i1->i2

Caption: Experimental workflow for cryo-TEM imaging of DSPC liposomes.

troubleshooting_flow start Image Artifact Observed q1 Vesicle Aggregation? start->q1 s1 Incorporate charged lipids Optimize concentration Check buffer conditions q1->s1 Yes q2 Ice Contamination? q1->q2 No end Improved Image Quality s1->end s2 Use fresh liquid N2 Work in low humidity Optimize plunge freezing q2->s2 Yes q3 Deformed Vesicles? q2->q3 No s2->end s3 Prepare above DSPC Tc Review lipid composition q3->s3 Yes q4 Low Particle Density? q3->q4 No s3->end s4 Increase concentration Glow discharge grid Optimize blotting q4->s4 Yes s4->end

Caption: Troubleshooting decision tree for common cryo-TEM imaging issues.

References

Technical Support Center: Enhancing the Biocompatibility of DSPC Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) based drug delivery systems. Here you will find troubleshooting guidance and frequently asked questions to address common challenges in enhancing the biocompatibility of your formulations.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing potential causes and recommended solutions.

Issue 1: High In Vitro Cytotoxicity Observed

  • Question: My DSPC liposomes are showing significant cytotoxicity in cell viability assays. What could be the cause and how can I mitigate it?

  • Answer: High in vitro cytotoxicity can stem from several factors. Residual organic solvents from the preparation process can be toxic to cells. Ensure complete removal of solvents by employing a thorough drying method, such as using a rotary evaporator under vacuum.[1] The purity of the lipids used is also crucial, as impurities can induce cellular toxicity. Using high-purity lipids is recommended.[2] Furthermore, the overall composition of the liposomes, including the drug-to-lipid ratio and the presence of other excipients, can influence their cytotoxic profile. It may be necessary to optimize the formulation by adjusting these parameters. Blank liposomes should be tested as a control to determine if the cytotoxicity is inherent to the carrier itself.[3]

Issue 2: Rapid Clearance of DSPC Liposomes In Vivo

  • Question: My DSPC liposomes are being cleared from circulation too quickly in animal models. How can I improve their in vivo persistence?

  • Answer: Rapid clearance is often due to opsonization, where plasma proteins bind to the liposomes, marking them for uptake by the mononuclear phagocyte system (MPS).[2] To reduce opsonization and prolong circulation time, surface modification with hydrophilic polymers like polyethylene (B3416737) glycol (PEG) is a widely adopted strategy.[2] This process, known as PEGylation or creating "stealth liposomes," forms a protective layer that sterically hinders protein binding. The density and molecular weight of the PEG chains can be optimized to maximize circulation half-life.

Issue 3: Evidence of Immune Response or Complement Activation

  • Question: I am observing an immune response, such as cytokine production or complement activation, after administering my DSPC liposomes. What are the potential triggers and how can this be minimized?

  • Answer: Liposomes can activate the complement system, leading to inflammatory responses and rapid clearance. The composition of the liposome (B1194612), particularly the surface charge, can influence this interaction. Cationic liposomes, for instance, are known to be more likely to induce an immune response compared to neutral or anionic liposomes. The inclusion of certain lipids or drugs can also trigger complement activation. PEGylation can help to shield the liposome surface and reduce these interactions. Careful selection of lipids and ensuring high purity can also mitigate these effects. It is advisable to perform in vitro assays to screen for complement activation potential before proceeding to in vivo studies.

Issue 4: Aggregation and Instability of Liposomal Formulation

  • Question: My DSPC liposome formulation is showing signs of aggregation and instability upon storage. What are the common causes and how can I improve its stability?

  • Answer: Aggregation can be a sign of colloidal instability, which can compromise the quality and efficacy of the liposomal formulation. Insufficient surface charge can lead to a lack of electrostatic repulsion between vesicles, causing them to aggregate. The zeta potential of the liposomes can be measured to assess their surface charge; a value greater than |+/-20 mV| generally indicates good electrostatic stability. The ionic strength and pH of the storage buffer can also impact stability. Additionally, storing liposomes at an appropriate temperature, typically at 4°C, is crucial to maintain their integrity. The inclusion of cholesterol in the formulation can also enhance membrane rigidity and stability.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the enhancement of DSPC drug delivery system biocompatibility.

  • Question: What is the role of cholesterol in DSPC liposomes and how does it affect biocompatibility?

  • Answer: Cholesterol is a critical component in many DSPC liposomal formulations. It modulates the fluidity and permeability of the lipid bilayer. By intercalating between the phospholipid molecules, cholesterol increases the packing density of the lipids, leading to a more rigid and less permeable membrane. This enhanced stability minimizes premature drug leakage and improves the retention of the encapsulated drug. The inclusion of cholesterol can also reduce the immunogenicity of the liposomes.

  • Question: What is PEGylation and how does it improve the biocompatibility of DSPC liposomes?

  • Answer: PEGylation is the process of attaching polyethylene glycol (PEG) chains to the surface of liposomes. This modification creates a hydrophilic protective layer that reduces the adsorption of plasma proteins (opsonization), thereby decreasing uptake by the mononuclear phagocyte system (MPS). This "stealth" effect leads to a significantly prolonged circulation time in the bloodstream, allowing for more effective drug delivery to target tissues. PEGylation can also improve the stability of the liposomes.

  • Question: How can I assess the biocompatibility of my DSPC drug delivery system?

  • Answer: A comprehensive biocompatibility assessment involves a combination of in vitro and in vivo studies.

    • In Vitro Cytotoxicity Assays: These assays, such as the MTT assay, are used to evaluate the effect of the liposomes on cell viability and proliferation.

    • Hemocompatibility Assays: These tests assess the interaction of liposomes with blood components, including red blood cell lysis (hemolysis) and effects on coagulation.

    • In Vivo Toxicity Studies: These studies involve administering the liposomal formulation to animal models to evaluate for any adverse effects, including changes in behavior, body weight, and organ function. Histopathological analysis of major organs is also typically performed.

    • Immunotoxicity Assays: These assays measure the potential of the liposomes to induce an immune response, such as cytokine release or complement activation.

  • Question: What are the key formulation parameters to consider for optimizing the biocompatibility of DSPC liposomes?

  • Answer: Several formulation parameters can be optimized to enhance biocompatibility:

    • Lipid Composition: The choice of lipids, including the use of charged lipids and the molar ratio of DSPC to other components like cholesterol, can significantly impact biocompatibility.

    • Surface Modification: As discussed, PEGylation is a key strategy for improving biocompatibility by increasing circulation time and reducing immunogenicity.

    • Particle Size and Polydispersity Index (PDI): The size of the liposomes affects their biodistribution and cellular uptake. A uniform size distribution (low PDI) is generally desirable.

    • Surface Charge: The zeta potential of the liposomes influences their interaction with cells and proteins. Neutral or slightly anionic liposomes are often preferred to minimize non-specific interactions and immune responses.

Quantitative Data Summary

Table 1: Effect of Formulation Parameters on DSPC Liposome Characteristics

ParameterTypical Range/ValueImpact on BiocompatibilityReference(s)
Size (Z-average) 50 - 200 nmAffects circulation time, biodistribution, and cellular uptake.
Polydispersity Index (PDI) < 0.2Indicates the uniformity of the liposome population. A lower PDI is generally preferred for consistent in vivo performance.
Zeta Potential > |+/-20 mV|Indicates colloidal stability due to electrostatic repulsion. Near-neutral or slightly negative values are often associated with reduced immunogenicity.
Cholesterol Content 30-50 mol%Increases membrane rigidity, reduces drug leakage, and enhances stability.
PEG-Lipid Content 5-10 mol%Provides steric stabilization, prolongs circulation time, and reduces immunogenicity.

Table 2: Comparison of In Vivo Performance of Different Phosphatidylcholine-Based Liposomes

PhosphatidylcholinePhase Transition Temperature (Tc)In Vivo Circulation Half-LifeDrug LeakageReference(s)
DMPC23°CShorterHigher
DPPC41.5°CIntermediateIntermediate
DSPC 54.5°C Longer Lower

Experimental Protocols

Protocol 1: Thin-Film Hydration and Extrusion for DSPC Liposome Preparation

This is a widely used method for producing unilamellar vesicles with a controlled size.

  • Lipid Dissolution: Dissolve DSPC and other lipids (e.g., cholesterol, DSPE-PEG2000) in a suitable organic solvent, such as chloroform (B151607) or a chloroform:methanol mixture, in a round-bottom flask.

  • Film Formation: Remove the organic solvent using a rotary evaporator under vacuum. The process should be conducted at a temperature above DSPC's transition temperature (Tc ≈ 55°C) to ensure a uniform and thin lipid film.

  • Hydration: Hydrate the dry lipid film with the desired aqueous buffer (e.g., phosphate-buffered saline, PBS). The buffer should be pre-heated to a temperature above the Tc of the lipids (e.g., 60-65°C). Agitate the flask to facilitate the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion): To obtain unilamellar vesicles with a defined size, pass the MLV suspension through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a liposome extruder. This step should also be performed at a temperature above the lipid Tc. Repeat the extrusion process 10-20 times to ensure a narrow size distribution.

  • Purification: Remove any unencapsulated drug or other components by methods such as dialysis, size exclusion chromatography, or ultracentrifugation.

  • Storage: Store the final liposome suspension at 4°C for optimal stability.

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines a common method to evaluate the cytotoxicity of DSPC liposomes on a cell line.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Treatment: Prepare serial dilutions of the DSPC liposome formulation and a control (e.g., blank liposomes, free drug) in cell culture medium. Replace the existing medium in the wells with the prepared dilutions. Include untreated cells as a negative control.

  • Incubation: Incubate the cells with the treatments for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondrial reductase will convert the MTT into formazan (B1609692) crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_char Characterization cluster_bio Biocompatibility Assessment dissolution Lipid Dissolution film_formation Film Formation dissolution->film_formation hydration Hydration film_formation->hydration extrusion Size Reduction (Extrusion) hydration->extrusion purification Purification extrusion->purification size_pdi Size & PDI purification->size_pdi zeta Zeta Potential purification->zeta ee Encapsulation Efficiency purification->ee invitro In Vitro Cytotoxicity ee->invitro invivo In Vivo Toxicity invitro->invivo immuno Immunotoxicity invivo->immuno

Caption: Experimental workflow for DSPC liposome preparation and biocompatibility assessment.

stealth_liposome_pathway cluster_conventional Conventional Liposome cluster_stealth Stealth Liposome lipo DSPC Liposome opsonization Opsonization (Protein Adsorption) lipo->opsonization macrophage Macrophage Uptake (MPS) opsonization->macrophage peg_lipo PEGylated DSPC Liposome reduced_opsonization Reduced Opsonization peg_lipo->reduced_opsonization circulation Prolonged Circulation reduced_opsonization->circulation clearance Rapid Clearance macrophage->clearance

Caption: Mechanism of action of PEGylated "stealth" liposomes in avoiding rapid clearance.

References

Validation & Comparative

A Comparative Guide to DSPC-Based Nanoparticles for In Vivo Targeted Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vivo performance comparison of 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC)-based nanoparticles with common alternatives for targeted therapeutic delivery. The information herein is supported by experimental data to inform the selection of optimal drug delivery platforms.

Executive Summary

DSPC-based nanoparticles, particularly liposomes, are a cornerstone of targeted drug delivery due to their exceptional biocompatibility and stability. The saturated nature of DSPC's acyl chains results in a high phase transition temperature, leading to the formation of rigid and less permeable bilayers at physiological temperatures. This inherent rigidity translates to superior in vivo performance, characterized by prolonged circulation times, reduced premature drug leakage, and favorable biodistribution profiles. While alternatives such as liposomes formulated with 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC) or 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), and polymeric nanoparticles like poly(lactic-co-glycolic acid) (PLGA) nanoparticles offer distinct advantages, DSPC-based systems consistently demonstrate a robust performance profile for targeted in vivo applications.

Data Presentation: A Comparative Analysis

The following tables summarize key quantitative data for DSPC-based nanoparticles and their alternatives, focusing on in vitro drug release, pharmacokinetics, and biodistribution. It is important to note that these values are representative and can vary based on the specific formulation, encapsulated drug, and experimental conditions.

Table 1: In Vitro Drug Release

Nanoparticle FormulationEncapsulated DrugRelease Profile (at 72h, 37°C)Reference
DSPC Liposomes Aquated Cisplatin~2%[1]
DPPC Liposomes Aquated Cisplatin~7%[1]
DMPC Liposomes Aquated Cisplatin~25%[1]

Table 2: In Vivo Pharmacokinetics

Nanoparticle FormulationEncapsulated DrugAnimal ModelHalf-life (t1/2)Area Under the Curve (AUC)Reference
DSPC-based Liposomes (Doxil®) Doxorubicin (B1662922)Human~72 hoursHigh[2][3]
PLGA-PEG Nanoparticles DocetaxelMice~19.03 hoursIncreased vs. free drug
PLGA Nanoparticles DocetaxelMice~8.15 hoursIncreased vs. free drug

Table 3: In Vivo Biodistribution (Organ Accumulation)

Nanoparticle FormulationPayloadAnimal ModelPrimary Accumulation Site(s)Key FindingsReference
DSPC-containing LNPs siRNA/mRNAMiceSpleen2-fold (siRNA) and 5-fold (mRNA) higher accumulation in the spleen compared to DOPE-LNPs.
DOPE-containing LNPs siRNA/mRNAMiceLiverHigher accumulation in the liver compared to DSPC-LNPs.
Doxil® (DSPC-based) DoxorubicinMiceTumors, Liver, SpleenEnhanced tumor accumulation compared to free doxorubicin.
PLGA-PEG Nanoparticles DocetaxelMiceLiverIncreased liver accumulation compared to free drug.

Mandatory Visualization

experimental_workflow Experimental Workflow for In Vivo Nanoparticle Validation cluster_formulation Nanoparticle Formulation cluster_invivo In Vivo Studies cluster_analysis Data Analysis formulation Formulate Nanoparticles (e.g., DSPC, DOPE, PLGA) characterization Physicochemical Characterization (Size, Zeta Potential, Drug Load) formulation->characterization animal_model Tumor-bearing Animal Model characterization->animal_model injection Intravenous Injection animal_model->injection imaging In Vivo Imaging (e.g., IVIS) injection->imaging pharmacokinetics Pharmacokinetic Analysis (Blood Sampling) injection->pharmacokinetics biodistribution Biodistribution Analysis (Organ Harvesting) injection->biodistribution efficacy Tumor Growth Inhibition imaging->efficacy pk_data Calculate PK Parameters (t1/2, AUC, Clearance) pharmacokinetics->pk_data bd_data Quantify Organ Accumulation (%ID/g) biodistribution->bd_data pk_data->efficacy bd_data->efficacy

Caption: Workflow for in vivo validation of targeted nanoparticles.

EGFR_signaling_pathway Targeted Therapy of the EGFR Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_raf RAS-RAF-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation DSPC_NP DSPC Nanoparticle (with EGFR Inhibitor) DSPC_NP->EGFR Inhibition

Caption: EGFR signaling pathway targeted by DSPC nanoparticles.

Experimental Protocols

Nanoparticle Formulation and Characterization
  • Liposome Preparation (Thin-film hydration method):

    • DSPC or other lipids (DMPC, DOPE) and cholesterol are dissolved in an organic solvent (e.g., chloroform/methanol mixture).

    • The solvent is evaporated under reduced pressure to form a thin lipid film.

    • The film is hydrated with an aqueous buffer (containing the hydrophilic drug, if applicable) at a temperature above the lipid's phase transition temperature.

    • The resulting multilamellar vesicles are downsized by extrusion through polycarbonate membranes of defined pore size to form unilamellar vesicles of a specific diameter.

  • PLGA Nanoparticle Preparation (Emulsion-evaporation method):

    • PLGA and a hydrophobic drug are dissolved in an organic solvent (e.g., dichloromethane).

    • This organic phase is emulsified in an aqueous phase containing a surfactant (e.g., polyvinyl alcohol) using high-speed homogenization or sonication.

    • The organic solvent is then evaporated, leading to the formation of solid nanoparticles.

    • Nanoparticles are collected by centrifugation and washed to remove excess surfactant and unencapsulated drug.

  • Characterization:

    • Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS).

    • Zeta Potential: Measured using Laser Doppler Velocimetry.

    • Encapsulation Efficiency and Drug Loading: Quantified using techniques like UV-Vis spectrophotometry or HPLC after separating the unencapsulated drug.

In Vivo Biodistribution and Pharmacokinetic Studies
  • Animal Model:

    • Female athymic nude mice (6-8 weeks old) are typically used.

    • Tumors are induced by subcutaneous injection of a cancer cell line (e.g., MCF-7 for breast cancer) into the flank.

    • Studies commence when tumors reach a palpable size (e.g., 100-200 mm³).

  • Administration:

    • Nanoparticle formulations are administered via intravenous (tail vein) injection.

    • A typical injection volume is 100-200 µL.

  • Pharmacokinetic Analysis:

    • Blood samples are collected at predetermined time points (e.g., 5 min, 1h, 4h, 8h, 24h, 48h) via retro-orbital or tail vein sampling.

    • Plasma is separated by centrifugation.

    • Drug concentration in the plasma is quantified by a validated analytical method (e.g., LC-MS/MS).

    • Pharmacokinetic parameters (t1/2, AUC, clearance) are calculated using non-compartmental analysis.

  • Biodistribution Analysis:

    • At the end of the study (e.g., 48 hours post-injection), mice are euthanized.

    • Major organs (liver, spleen, kidneys, lungs, heart, brain) and the tumor are harvested, weighed, and homogenized.

    • The amount of drug in each tissue is quantified.

    • Results are typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).

In Vivo Efficacy Studies
  • Treatment Groups:

    • Control (saline or empty nanoparticles).

    • Free drug.

    • DSPC nanoparticle formulation.

    • Alternative nanoparticle formulations (e.g., DMPC, DOPE, PLGA).

  • Dosing and Monitoring:

    • Treatments are administered intravenously at a predetermined schedule (e.g., once every three days for a total of four doses).

    • Tumor volume and body weight are measured regularly (e.g., every 2-3 days).

    • Tumor volume is calculated using the formula: (Length × Width²)/2.

  • Endpoint:

    • The study is terminated when tumors in the control group reach a maximum allowable size.

    • Tumors are excised and weighed.

    • Tumor growth inhibition is calculated for each treatment group relative to the control group.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for DSPC Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), a critical component in many pharmaceutical formulations such as liposomes and lipid nanoparticles (LNPs), is paramount for ensuring product quality, stability, and efficacy. The cross-validation of analytical methods is a crucial step in demonstrating the robustness and reliability of quantification data across different analytical platforms. This guide provides an objective comparison of common analytical methods for DSPC quantification, supported by experimental data and detailed protocols, to aid researchers in selecting and validating the most appropriate method for their needs.

The validation of these analytical procedures is guided by the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) and U.S. Food and Drug Administration (FDA) guidelines, which emphasize a lifecycle approach to analytical procedure development and validation.[1][2][3][4][5]

Workflow for Cross-Validation of Analytical Methods

The cross-validation process involves a systematic comparison of two or more analytical methods to ensure that they produce comparable and reliable results. This is particularly important when transferring methods between laboratories or when a new method is intended to replace an existing one.

Cross-Validation Workflow cluster_0 Method Selection & Development cluster_1 Individual Method Validation (ICH Q2(R2)) cluster_2 Cross-Validation Study cluster_3 Acceptance & Implementation ms Define Analytical Target Profile (ATP) dev1 Develop Method A (e.g., HPLC-ELSD) ms->dev1 dev2 Develop Method B (e.g., LC-MS/MS) ms->dev2 val1 Validate Method A (Accuracy, Precision, Linearity, etc.) dev1->val1 val2 Validate Method B (Accuracy, Precision, Linearity, etc.) dev2->val2 sample_prep Prepare Standard Solutions & Quality Control (QC) Samples val1->sample_prep val2->sample_prep analysis1 Analyze Samples with Method A sample_prep->analysis1 analysis2 Analyze Samples with Method B sample_prep->analysis2 data_comp Compare Results (Statistical Analysis) analysis1->data_comp analysis2->data_comp conclusion Conclusion on Method Comparability data_comp->conclusion acceptance Define Acceptance Criteria acceptance->data_comp

Caption: Workflow for the cross-validation of two analytical methods.

Comparison of Analytical Methods for DSPC Quantification

Several analytical techniques are employed for the quantification of DSPC. The choice of method often depends on the required sensitivity, selectivity, sample matrix, and available instrumentation. The most common methods include High-Performance Liquid Chromatography (HPLC) with various detectors like Evaporative Light Scattering Detector (ELSD) and Charged Aerosol Detector (CAD), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Performance Data

The following table summarizes the performance characteristics of different analytical methods for DSPC quantification based on published data. It is important to note that performance metrics can vary based on the specific instrumentation, experimental conditions, and sample matrix.

Parameter HPLC-ELSD HPLC-CAD LC-MS/MS NMR
Principle Nebulization of eluent followed by light scattering detection of non-volatile analytes.Nebulization, charging of aerosol particles, and detection by an electrometer.Chromatographic separation followed by mass-based detection and fragmentation for specific identification and quantification.Measures the nuclear magnetic resonance of specific nuclei (e.g., ¹H or ³¹P) to quantify molecules.
Linearity (R²) ≥ 0.99> 0.996> 0.99High linearity, often with R² > 0.99.
Accuracy (% Recovery) 90-110%92.9% - 108.5%Typically within 85-115%.High accuracy, with reported deviations within 5% of theoretical values.
Precision (%RSD) ≤ 5%< 5%< 15%High precision, with %RSD values typically below 5%.
LOD 0.02 - 0.11 mg/mL< 1.85 µg/mLLow ng/mL to pg/mL range.Dependent on concentration and acquisition time.
LOQ 0.04 - 0.36 mg/mL< 6.16 µg/mLLow ng/mL range.Typically in the µg/mL range.
Specificity Moderate; detects any non-volatile analyte.Moderate to High; detects any non-volatile analyte.Very High; can distinguish between different lipid species and their fragments.High; provides structural information for specific identification.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for the quantification of DSPC using common analytical techniques.

HPLC-ELSD/CAD Method for DSPC Quantification

This method is widely used for the analysis of lipids due to its universality for non-volatile compounds.

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, and column oven.

  • Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).

Chromatographic Conditions:

  • Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water and methanol/acetonitrile (B52724) with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 50°C.

  • Injection Volume: 2-20 µL.

Detector Settings (ELSD):

  • Drift Tube Temperature: 48-50°C.

  • Nebulizer Temperature: Optimized for mobile phase composition.

  • Gas Flow Rate (Nitrogen): 1.5 - 3.5 L/min.

Detector Settings (CAD):

  • Evaporation Temperature: 35°C.

  • Power Function Value (PFV): Optimized for the analyte (e.g., 1.3).

Sample Preparation:

  • Disrupt lipid nanoparticles or liposomes by diluting the sample in an organic solvent like ethanol (B145695) or a chloroform/methanol mixture (2:1 v/v) to a final concentration within the linear range of the method (e.g., 1 mg/mL).

  • Vortex thoroughly to ensure complete dissolution.

  • Filter the sample through a 0.22 µm syringe filter before injection.

Data Analysis:

  • Quantification is based on the peak area of DSPC relative to a calibration curve prepared with DSPC reference standards. The purity can be calculated as the peak area of DSPC relative to the total peak area of all components.

LC-MS/MS Method for DSPC Quantification

LC-MS/MS provides high sensitivity and selectivity, making it ideal for complex matrices and low-level quantification.

Instrumentation:

  • LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C4 or C18 reversed-phase column.

  • Mobile Phase: Gradient elution using mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile/isopropanol with 0.1% formic acid).

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for DSPC and an internal standard (e.g., a deuterated analog).

    • DSPC Transition: m/z 790.6 → m/z 184.1 (phosphorylcholine headgroup).

  • Source Parameters: Optimize ion source gas, curtain gas, collision gas, and temperature for maximum signal intensity.

Sample Preparation:

  • Spike samples with an internal standard (e.g., deuterated DSPC).

  • Perform protein precipitation and lipid extraction using a solvent like cold acetonitrile or by a liquid-liquid extraction method.

  • Centrifuge to pellet precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the sample in the initial mobile phase.

Data Analysis:

  • Quantify DSPC by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

NMR Method for DSPC Quantification

NMR is a powerful tool for both structural elucidation and quantification, offering a non-destructive analysis without the need for chromatographic separation.

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Lyophilize the liposomal formulation to remove water.

  • Resuspend the dried sample in a deuterated solvent (e.g., CDCl₃) to disrupt the liposomal structure.

  • Add a known amount of an internal standard (e.g., maleic acid) for quantification.

NMR Acquisition:

  • Acquire ¹H or ³¹P NMR spectra. For ¹H NMR, the signal from the choline (B1196258) headgroup of DSPC is often used for quantification.

  • Ensure sufficient relaxation delay between scans for accurate integration.

Data Analysis:

  • Quantify DSPC by comparing the integral of a specific DSPC signal to the integral of the internal standard signal. The concentration can be calculated using the known concentration of the internal standard.

Signaling Pathway and Experimental Workflow Diagrams

While DSPC is a structural lipid and not directly involved in signaling pathways, its purity and physical properties are critical for the function of membrane-associated proteins and the delivery of active pharmaceutical ingredients that may modulate such pathways.

General Experimental Workflow for Method Comparison

Method Comparison Workflow cluster_methods Analytical Methods start DSPC Sample (Liposome/LNP Formulation) sample_prep Sample Preparation (Dilution/Extraction/Lyophilization) start->sample_prep hplc HPLC-ELSD/CAD sample_prep->hplc lcms LC-MS/MS sample_prep->lcms nmr NMR sample_prep->nmr data_analysis Data Acquisition & Analysis hplc->data_analysis lcms->data_analysis nmr->data_analysis comparison Comparison of Results (Accuracy, Precision, etc.) data_analysis->comparison conclusion Select Optimal Method comparison->conclusion

Caption: General workflow for comparing different analytical methods.

References

Comparative study of different manufacturing methods for DSPC liposomes.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate manufacturing method is a critical step in the successful formulation of 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) liposomes. DSPC is a widely used phospholipid in drug delivery due to its high phase transition temperature (approximately 55°C), which results in stable and rigid liposomal structures at physiological temperatures.[1][2] This guide provides a comparative overview of common manufacturing methods for DSPC liposomes, including thin-film hydration, reverse-phase evaporation, ethanol (B145695) injection, and microfluidics. The performance of each method is evaluated based on key physicochemical properties such as particle size, polydispersity index (PDI), and encapsulation efficiency.

Comparative Performance of DSPC Liposome (B1194612) Manufacturing Methods

The choice of manufacturing technique significantly influences the final characteristics of the DSPC liposomes. The following table summarizes experimental data from various studies to provide a quantitative comparison of different methods.

Manufacturing MethodTypical Particle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Key AdvantagesKey Disadvantages
Thin-Film Hydration 50 - 200 (post-extrusion)[1][2]< 0.2[1]Variable, generally lower for hydrophilic drugs without active loadingRobust, widely used, suitable for various lipid compositionsCan be time-consuming, may require additional downsizing steps (e.g., extrusion, sonication)
Reverse-Phase Evaporation Can produce micron-sized vesicles, requires downsizingVariableGenerally higher for hydrophilic drugs compared to thin-film hydrationHigh encapsulation efficiency for aqueous-soluble moleculesUse of organic solvents that need to be removed, potential for residual solvent
Ethanol Injection 80 - 170Generally low~16% for hydrophilic drugs, up to 100% for hydrophobic drugsRapid, simple, easy to scale upResidual ethanol may be present, particle size can be sensitive to process parameters
Microfluidics 50 - 200< 0.2, highly monodisperseHigh, e.g., 94.34% for eugenol (B1671780) in DSPC liposomesPrecise control over particle size and PDI, high reproducibility, suitable for automation and scalabilityCan be limited by the solubility of lipids in the chosen solvent system, requires specialized equipment

Experimental Protocols and Workflows

Detailed methodologies are crucial for reproducing and comparing liposome formulations. Below are the experimental protocols for the key manufacturing methods discussed.

Thin-Film Hydration Method

This is a conventional and widely adopted technique for liposome preparation.

Protocol:

  • Lipid Dissolution: Dissolve DSPC and other lipid components (e.g., cholesterol) in a suitable organic solvent, such as chloroform (B151607) or a chloroform:methanol mixture, in a round-bottom flask.

  • Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

  • Drying: Further dry the lipid film under a high vacuum for at least 1-2 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) pre-heated to a temperature above the phase transition temperature of DSPC (e.g., 60-65°C). This process leads to the spontaneous formation of multilamellar vesicles (MLVs).

  • Size Reduction (Optional but Recommended): To obtain unilamellar vesicles (LUVs) with a uniform size distribution, the MLV suspension is typically subjected to a downsizing process like extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).

Thin_Film_Hydration A Dissolve DSPC and Cholesterol in Chloroform B Rotary Evaporation to Form Thin Lipid Film A->B C High Vacuum Drying B->C D Hydration with Aqueous Buffer (> DSPC Tc) to form MLVs C->D E Extrusion through Polycarbonate Membrane D->E F Unilamellar DSPC Liposomes (LUVs) E->F

Fig. 1: Thin-Film Hydration Workflow
Reverse-Phase Evaporation Method

This method is known for achieving higher encapsulation efficiency for hydrophilic molecules.

Protocol:

  • Lipid Dissolution: Dissolve DSPC and other lipids in a mixture of organic solvents (e.g., chloroform and diethyl ether).

  • Emulsion Formation: Add the aqueous phase to the lipid-containing organic phase and sonicate to form a water-in-oil microemulsion.

  • Solvent Evaporation: Connect the flask to a rotary evaporator and remove the organic solvent under reduced pressure. As the solvent evaporates, a viscous gel forms, which eventually collapses to form liposomes.

  • Final Suspension: The resulting paste is dispersed in the remaining aqueous phase to obtain the liposome suspension.

Reverse_Phase_Evaporation A Dissolve DSPC in Organic Solvent B Add Aqueous Phase and Sonicate to Form Emulsion A->B C Rotary Evaporation to Remove Organic Solvent B->C D Formation of Viscous Gel C->D E Dispersion in Aqueous Phase D->E F DSPC Liposomes E->F

Fig. 2: Reverse-Phase Evaporation Workflow
Ethanol Injection Method

A rapid and straightforward method that is easily scalable.

Protocol:

  • Lipid Dissolution: Dissolve DSPC and other lipids in absolute ethanol. The solution should be heated above the phase transition temperature of DSPC (e.g., 55°C).

  • Injection: Rapidly inject the ethanolic lipid solution into a stirred aqueous phase, which is also maintained at a temperature above the DSPC transition temperature.

  • Liposome Formation: The rapid diffusion of ethanol into the aqueous phase causes the lipids to precipitate and self-assemble into liposomes.

  • Ethanol Removal: The ethanol is typically removed from the final suspension by a method such as dialysis or diafiltration.

Ethanol_Injection A Dissolve DSPC in Ethanol (> DSPC Tc) B Inject Ethanolic Lipid Solution into Stirred Aqueous Phase A->B C Spontaneous Formation of Liposomes B->C D Removal of Ethanol C->D E DSPC Liposomes D->E

Fig. 3: Ethanol Injection Workflow
Microfluidics Method

A modern technique that offers precise control over liposome properties.

Protocol:

  • Solution Preparation: Prepare two separate solutions: one with the lipids (including DSPC) dissolved in a water-miscible organic solvent (e.g., ethanol or isopropanol), and the other being the aqueous phase (e.g., PBS).

  • Microfluidic Mixing: Pump the two solutions through a microfluidic chip. The chip is designed with microchannels that induce rapid and controlled mixing of the organic and aqueous streams.

  • Self-Assembly: The rapid mixing leads to a change in solvent polarity, causing the lipids to self-assemble into liposomes with a narrow size distribution.

  • Collection: The resulting liposome suspension is collected from the outlet of the microfluidic chip.

Microfluidics A Prepare Lipid-in-Organic Solvent Solution C Pump Solutions through Microfluidic Chip A->C B Prepare Aqueous Phase B->C D Controlled Mixing and Self-Assembly C->D E Collect DSPC Liposomes D->E F Highly Monodisperse DSPC Liposomes E->F

Fig. 4: Microfluidics Workflow

Conclusion

The selection of a manufacturing method for DSPC liposomes should be guided by the specific requirements of the intended application. Thin-film hydration is a versatile and well-established method, though it often requires subsequent processing for size control. Reverse-phase evaporation offers advantages in encapsulating hydrophilic drugs. Ethanol injection provides a simple and rapid production route, while microfluidics stands out for its ability to produce highly uniform liposomes with excellent reproducibility, making it particularly suitable for large-scale production and clinical applications. Researchers should consider the trade-offs between these methods in terms of particle size control, encapsulation efficiency, scalability, and the potential for residual solvents to best suit their drug delivery goals.

References

A Comparative Safety and Toxicity Profile of DSPC Formulations for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the safety and toxicity profile of 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC)-based formulations against common alternatives used in drug delivery systems. The information presented is supported by experimental data to facilitate informed decisions in formulation development.

Executive Summary

DSPC is a widely used saturated phospholipid in liposomal and lipid nanoparticle (LNP) formulations, valued for its high transition temperature (Tm) which imparts rigidity and stability to the lipid bilayer. This stability often translates to a favorable in vivo performance, including prolonged circulation times and reduced drug leakage. While generally considered to have low toxicity, its safety profile is not without nuances, particularly concerning its potential immunogenicity. This guide evaluates DSPC in comparison to other phospholipids (B1166683) such as 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), soy phosphatidylcholine (Soy PC), and hydrogenated soy phosphatidylcholine (HSPC), highlighting their relative performance in key safety and toxicity-related parameters.

Data Presentation: Quantitative Comparison of Toxicity

The following tables summarize the available quantitative data on the cytotoxicity and in vivo toxicity of DSPC and its alternatives. It is important to note that direct head-to-head comparative studies are not always available, and data is compiled from various sources. Experimental conditions such as cell line, animal model, and formulation specifics can significantly influence the results.

Table 1: In Vitro Cytotoxicity Data (IC50/LC50)

Lipid FormulationCell LineAssayIC50/LC50 ValueCitation
DSPC (anionic liposomes)F98 gliomaNot specified> 509 μM[1]
DPPC (cationic liposomes)F98 gliomaNot specified6.07 μM[1]
Cationic Liposomes (general)HepG2MTT120 µg/ml[2]
Erlotinib-loaded LiposomesA549MTT31.87 µg/mL (24h), 10.07 µg/mL (48h)[3]
Doxorubicin-loaded PEGylated LiposomesHepG2MTT110 µM (72h)[4]
Doxorubicin-loaded PEGylated LiposomesMCF-7MTT760 µM (24h)

Table 2: In Vivo Acute Toxicity Data (LD50)

FormulationAnimal ModelRoute of AdministrationLD50 ValueCitation
Doxorubicin in DSPC /Cholesterol LiposomesMiceIntravenous32 mg/kg
Doxorubicin in Egg PC/Cholesterol LiposomesMiceIntravenousIncreased by approx. 2-fold vs free drug
Free DoxorubicinMiceIntravenous17 mg/kg
Nisin-loaded Phosphatidylcholine NanoliposomesC. elegansNot applicableNot determinable due to low toxicity
Free NisinC. elegansNot applicable0.239 mg/mL

Immunotoxicity Profile

The immunogenicity of lipid-based formulations is a critical safety consideration. The choice of phospholipid can significantly influence the interaction of the nanoparticle with the immune system.

Complement Activation:

  • HSPC-based liposomes have been shown to have a minimal impact on complement activation.

  • In contrast, PEGylated liposomes , which often use a DSPC anchor, can lead to a 2.5–4-fold increase in the soluble complement complex SC5b-9 compared to non-PEGylated HSPC liposomes. This activation is associated with hypersensitivity reactions.

Cytokine and Chemokine Induction:

  • HSPC liposomes have been demonstrated to induce the expression of both pro- and anti-inflammatory cytokines and chemokines in rat alveolar macrophages in a concentration-dependent manner. Uncharged HSPC liposomes induced the most significant production of cytokines like IL-2, IL-4, and IL-18.

  • Liposomes composed of phosphatidylcholine (PC) , such as Soy PC, can reprogram macrophages towards an inflammatory phenotype, leading to the activation of the NF-κB pathway and increased expression of TNF-α, IL-6, and IL-10.

  • The higher phase transition temperature of lipids like DSPC may contribute to a greater immunogenic response compared to lipids with lower transition temperatures.

Experimental Protocols

Detailed methodologies for key toxicological assays are provided below to ensure reproducibility and facilitate comparative analysis.

In Vitro Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of the liposomal formulations in cell culture medium. Remove the existing medium from the wells and add 100 µL of the diluted formulations. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the logarithm of the concentration of the liposomal formulation to determine the IC50 value (the concentration that inhibits 50% of cell growth).

In Vivo Acute Toxicity Study: LD50 Determination

This protocol outlines a general procedure for determining the median lethal dose (LD50) of a liposomal formulation in a rodent model. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Materials:

  • Test animals (e.g., mice or rats of a specific strain, age, and sex)

  • Liposomal formulation

  • Vehicle control (e.g., sterile saline or PBS)

  • Syringes and needles for administration

  • Animal balance

Procedure:

  • Animal Acclimatization: Acclimate the animals to the laboratory conditions for at least one week before the experiment.

  • Dose Selection: Based on preliminary studies or literature data, select a range of at least five doses of the liposomal formulation expected to cause mortality between 0% and 100%.

  • Group Allocation: Randomly assign animals to different dose groups, including a vehicle control group. Each group should consist of a sufficient number of animals (e.g., 8-10).

  • Administration: Administer a single dose of the liposomal formulation or vehicle control to each animal via the intended clinical route (e.g., intravenous injection).

  • Observation: Observe the animals for clinical signs of toxicity and mortality at regular intervals (e.g., 1, 4, 24 hours, and then daily) for a period of 14 days. Record body weight changes.

  • Necropsy: At the end of the observation period, euthanize all surviving animals and perform a gross necropsy.

  • Data Analysis: Use a statistical method, such as probit analysis, to calculate the LD50 value and its 95% confidence interval from the mortality data.

Mandatory Visualization

Experimental Workflow for Comparative Cytotoxicity Analysis

G cluster_prep Formulation Preparation cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis prep_dspc DSPC Formulation serial_dil Prepare Serial Dilutions prep_dspc->serial_dil prep_alt Alternative Formulations (DPPC, DOPE, Soy PC, HSPC) prep_alt->serial_dil cell_culture Select & Culture Target Cell Lines seed_plate Seed Cells in 96-Well Plates cell_culture->seed_plate treat_cells Incubate Cells with Formulations (24-72h) seed_plate->treat_cells serial_dil->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_abs Measure Absorbance solubilize->read_abs calc_viability Calculate % Cell Viability read_abs->calc_viability det_ic50 Determine IC50 Values calc_viability->det_ic50 compare Compare Toxicity Profiles det_ic50->compare

Caption: Workflow for comparing the in vitro cytotoxicity of DSPC and alternative lipid formulations using the MTT assay.

Signaling Pathways in Lipid Nanoparticle-Induced Inflammation

G cluster_cell Macrophage / Dendritic Cell cluster_cytokines Pro-inflammatory Cytokine Production cluster_response Inflammatory Response lnp Lipid Nanoparticle (e.g., DSPC-containing) tlr Toll-like Receptors (TLR) lnp->tlr Recognition nlrp3 NLRP3 Inflammasome lnp->nlrp3 Activation nfkb_path NF-κB Signaling Pathway tlr->nfkb_path caspase1 Caspase-1 Activation nlrp3->caspase1 il6 IL-6 nfkb_path->il6 tnfa TNF-α nfkb_path->tnfa il1b IL-1β caspase1->il1b inflammation Local & Systemic Inflammation il1b->inflammation il6->inflammation tnfa->inflammation

Caption: Simplified signaling pathways involved in the inflammatory response to lipid nanoparticles.

References

The Role of DSPC in Nanomedicine: A Comparative Analysis of Performance and Applications

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) in various nanomedicine formulations reveals its superior stability and controlled-release properties compared to other phospholipids (B1166683). This guide offers a comprehensive comparison with alternatives such as dipalmitoylphosphatidylcholine (DPPC) and soy phosphatidylcholine (Soy PC), supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

1,2-distearoyl-sn-glycero-3-phosphocholine, or DSPC, is a saturated phospholipid that has become a critical component in the formulation of various nanomedicines, including liposomes and lipid nanoparticles (LNPs) for drug and gene delivery.[1] Its structure, characterized by two saturated 18-carbon stearoyl chains, imparts a high phase transition temperature (approximately 55°C). This results in a rigid and stable lipid bilayer at physiological temperatures, a key factor in its performance.[2][3] This stability minimizes premature drug leakage and prolongs circulation times in the body, making DSPC-based nanoparticles highly suitable for controlled-release applications.[2][3]

Comparative Analysis of Physicochemical Properties

The choice of phospholipid is a crucial factor that dictates the physicochemical characteristics and, consequently, the in vivo behavior of nanomedicines. DSPC's properties are often compared with other phospholipids like DPPC, which has shorter 16-carbon acyl chains, and Soy PC, a mixture of saturated and unsaturated phospholipids.

PropertyDSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine)Soy PC (Soy Phosphatidylcholine)
Acyl Chain Composition Two saturated C18 stearoyl chainsTwo saturated C16 palmitoyl (B13399708) chainsMixture of saturated and unsaturated fatty acid chains
Phase Transition Temp. (Tm) ~55°C~41°CLow (typically below 0°C)
Membrane Rigidity at 37°C High (gel-like state)Approaching Tm, less rigid than DSPCLow (fluid, liquid-crystalline state)
Oxidative Stability HighHighProne to oxidation due to unsaturated chains

Performance in Drug Delivery Applications

The distinct physicochemical properties of DSPC translate into significant performance advantages in drug delivery systems, particularly in terms of encapsulation efficiency, stability, and drug release kinetics.

Encapsulation Efficiency

Liposomes formulated with DSPC, often in combination with cholesterol, generally demonstrate higher encapsulation efficiencies for a range of drugs compared to those made with Soy PC. The rigid and well-ordered bilayer of DSPC-based liposomes effectively entraps and retains drug molecules.

Lipid CompositionEncapsulated DrugEncapsulation Efficiency (%)
DSPC:CholesterolDoxorubicin>90%
Soy PC:CholesterolDoxorubicin~83.68%
DSPCInulin2.95%
DPPCInulin2.13%
Stability and Drug Retention

Liposomes composed of saturated phospholipids with high phase transition temperatures, such as DSPC, are generally more stable and exhibit lower drug leakage compared to those made from unsaturated lipids or saturated lipids with shorter acyl chains. At physiological temperature (37°C), the DSPC membrane is in a rigid, gel-like state, which minimizes the leakage of the encapsulated drug.

FormulationStorage ConditionDurationDrug Leakage (%)
DSPC Liposomes37°C4 Weeks~45%
DPPC Liposomes37°C4 Weeks~90%
FormulationStorage ConditionDurationDrug Retention (%)
DSPC Liposomes37°C48 Hours85.2%
DPPC Liposomes37°C48 Hours60.8% (after 24h)
In Vitro Drug Release

The rigid nature of DSPC-based liposomes leads to a slower and more sustained release of the encapsulated drug. This is often a desirable characteristic for developing long-acting drug formulations. In contrast, the more fluid membranes of DPPC and Soy PC liposomes tend to release their cargo more rapidly.

Liposome (B1194612) FormulationDrugTimeCumulative Release (%)
DSPCAquated Cisplatin72 h~2%
DPPCAquated Cisplatin72 h~7%
DMPCAquated Cisplatin72 h~25%

Role in mRNA Vaccines and Gene Delivery

DSPC is a key component in the lipid nanoparticle (LNP) formulations of the FDA-approved mRNA vaccines for COVID-19 developed by Pfizer-BioNTech and Moderna. In these LNPs, DSPC acts as a helper lipid, contributing to the structural integrity and stability of the nanoparticles.

Recent studies have also compared DSPC with other helper lipids like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) for mRNA delivery. While DSPC-containing LNPs provide stability, DOPE-containing LNPs have been shown to enhance endosomal escape of the mRNA, a critical step for its translation into protein. This suggests that the choice of helper lipid can be tailored to optimize LNPs for specific applications, balancing stability and delivery efficiency. For instance, DSPC-containing LNPs have shown preferential accumulation in the spleen, which is relevant for vaccine development, while DOPE-containing LNPs tend to accumulate more in the liver.

Experimental Methodologies

Standardized protocols are essential for the objective comparison of different nanomedicine formulations. Below are representative experimental protocols for the preparation and characterization of DSPC-based nanomedicines.

Liposome Preparation by Thin-Film Hydration and Extrusion

This is a common method for producing unilamellar liposomes of a defined size.

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • Organic solvent (e.g., chloroform:methanol 2:1 v/v)

  • Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Drug to be encapsulated

Procedure:

  • Lipid Film Formation: Dissolve DSPC and cholesterol in the organic solvent in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the flask's inner wall. Dry the film under high vacuum for at least 2 hours to remove residual solvent.

  • Hydration: Hydrate the lipid film with the aqueous buffer (which may contain a hydrophilic drug) by agitating the flask at a temperature above the phase transition temperature of DSPC (~60-65°C). This process forms multilamellar vesicles (MLVs).

  • Extrusion: To obtain unilamellar vesicles of a uniform size, pass the MLV suspension repeatedly through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a high-pressure extruder.

LNP Formulation for mRNA Delivery using Microfluidics

Microfluidic mixing is a reproducible method for the large-scale production of LNPs.

Materials:

Procedure:

  • Lipid Phase Preparation: Dissolve the lipids (ionizable lipid, DSPC, cholesterol, and PEG-lipid) in ethanol.

  • Aqueous Phase Preparation: Dilute the mRNA stock solution in the acidic buffer.

  • Microfluidic Mixing: Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes and inject them into a microfluidic mixing chamber at a controlled flow rate. The rapid mixing causes a change in polarity, leading to the self-assembly of lipids around the mRNA to form LNPs.

  • Purification: Remove the ethanol and buffer exchange to a neutral pH using methods like dialysis or tangential flow filtration.

In Vitro Drug Release Assay using Dialysis

This method is commonly used to assess the release kinetics of a drug from a nanoparticle formulation.

Procedure:

  • Place a known amount of the drug-loaded liposome suspension into a dialysis bag with a specific molecular weight cut-off that allows the free drug to pass through but retains the liposomes.

  • Immerse the dialysis bag in a larger volume of a release medium (e.g., PBS at 37°C) with constant stirring.

  • At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium to maintain sink conditions.

  • Quantify the amount of drug in the collected samples using a suitable analytical method such as HPLC or UV-Vis spectroscopy.

In Vivo Biodistribution and Stability Study

This protocol outlines a typical procedure to evaluate the in vivo fate of radiolabeled liposomes.

Procedure:

  • Radiolabeling: Incorporate a lipid-soluble radiotracer into the liposome formulation during preparation.

  • Administration: Administer the radiolabeled liposomes to laboratory animals (e.g., mice or rats) via intravenous injection.

  • Blood Sampling: Collect blood samples at various time points to determine the pharmacokinetic profile.

  • Organ Harvesting: At the end of the study, euthanize the animals and harvest major organs (liver, spleen, kidneys, lungs, heart, and tumor, if applicable).

  • Radioactivity Measurement: Measure the radioactivity in the blood and homogenized organs using a gamma counter.

  • Data Analysis: Express the results as the percentage of the injected dose per gram of tissue (%ID/g) to determine the biodistribution profile.

Signaling Pathways and Cellular Uptake

The lipid composition of nanoparticles can influence their interaction with cells and modulate intracellular signaling pathways. For instance, DSPC-based nanoparticles, due to their rigidity, may exhibit different cellular uptake mechanisms compared to more fluid nanoparticles. While specific signaling pathways directly modulated by DSPC in a comparative context are still under investigation, it is known that nanoparticles can influence pathways such as the NF-κB pathway, which is central to inflammation. The composition of the nanocarrier can determine the nature and extent of this immunomodulation. For example, nanoparticles can be engineered to deliver siRNA that targets components of the NF-κB pathway, like c-Rel, to immune cells.

Endosomal_Escape_Comparison cluster_DSPC DSPC-containing LNP cluster_DOPE DOPE-containing LNP DSPC_LNP DSPC LNP DSPC_Endosome Endosome DSPC_LNP->DSPC_Endosome Endocytosis DSPC_Lysosome Lysosome (Sequestration) DSPC_Endosome->DSPC_Lysosome Fusion & Sequestration DOPE_LNP DOPE LNP DOPE_Endosome Endosome DOPE_LNP->DOPE_Endosome Endocytosis DOPE_Cytosol Cytosol (mRNA Release) DOPE_Endosome->DOPE_Cytosol Enhanced Endosomal Escape NFkB_Signaling_Modulation cluster_pathway NF-κB Signaling Pathway cluster_intervention Nanoparticle Intervention IKK IKK IkB IκBα IKK->IkB phosphorylates NFkB_IkB NF-κB/IκBα Complex NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus translocation NFkB_IkB->NFkB IκBα degradation Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes activates LNP_siRNA Lipid Nanoparticle (e.g., DSPS-based) + c-Rel siRNA LNP_siRNA->NFkB inhibits c-Rel (a NF-κB member) Stimulus Inflammatory Stimulus (e.g., LPS) Stimulus->IKK activates Liposome_Preparation_Workflow start Start lipids Dissolve Lipids (DSPC, Cholesterol) in Organic Solvent start->lipids film Form Thin Lipid Film (Rotary Evaporation) lipids->film hydrate Hydrate Film with Aqueous Buffer (+ Drug) film->hydrate mlv Formation of Multilamellar Vesicles (MLVs) hydrate->mlv extrude Extrusion through Polycarbonate Membranes mlv->extrude ulv Formation of Unilamellar Vesicles (ULVs) extrude->ulv characterize Characterization (Size, Zeta Potential, EE%) ulv->characterize end End characterize->end

References

Safety Operating Guide

Proper Disposal Procedures for Laboratory Chemicals: A General Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific disposal instructions for a chemical labeled "DChemsPC" are not publicly available. The following procedures are based on established best practices for the safe disposal of hazardous laboratory chemicals. It is imperative for all laboratory personnel to consult the manufacturer-provided Safety Data Sheet (SDS) for "this compound" and their institution's Environmental Health and Safety (EHS) department for specific guidelines and requirements before handling or disposing of this substance.[1][2][3]

Essential Safety and Logistical Information

The responsible disposal of laboratory chemicals is fundamental to ensuring personnel safety and environmental protection.[1][4] The process of waste management begins the moment a chemical is identified as a waste product and must adhere to all federal, state, and local regulations.

Step-by-Step Disposal Protocol

1. Hazard Assessment and Waste Characterization: The initial step is to determine the hazards associated with the chemical waste. The SDS for "this compound" is the primary source for this information, detailing its characteristics such as:

  • Ignitability: Flammable liquids or substances that can cause fire.

  • Corrosivity: Aqueous solutions with a pH less than or equal to 2, or greater than or equal to 12.5.

  • Reactivity: Unstable substances that can undergo violent change.

  • Toxicity: Harmful or fatal if ingested, inhaled, or absorbed through the skin.

Laboratories should actively practice waste minimization by ordering only the necessary quantities of chemicals.

2. Personal Protective Equipment (PPE): Always wear appropriate PPE when handling chemical waste. The specific requirements will be outlined in the SDS, but generally include:

  • Safety Goggles or a Face Shield

  • Chemical-Resistant Gloves

  • Laboratory Coat

3. Waste Segregation: Proper segregation of chemical waste is crucial to prevent dangerous reactions.

  • Do not mix incompatible wastes. For instance, acids should be stored separately from bases, and oxidizing agents should be kept apart from organic compounds.

  • Avoid mixing non-hazardous waste with hazardous waste.

  • Solid and liquid wastes must be collected in separate, appropriate containers.

4. Waste Container Selection and Labeling:

  • Use only clean, leak-proof containers that are compatible with the chemical waste being stored. Plastic containers are often preferred over glass to minimize the risk of breakage.

  • The container must be clearly labeled with the words "Hazardous Waste".

  • The label must include the full chemical name(s) of the contents (no abbreviations or formulas), the date of waste generation, the place of origin (department and room number), and the Principal Investigator's name and contact information.

5. Storage of Chemical Waste:

  • Waste containers must be kept securely closed at all times, except when adding waste.

  • Store waste containers in a designated, well-ventilated secondary containment area to prevent spills and leaks.

  • Do not allow hazardous waste to accumulate in the laboratory.

6. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.

  • Complete any required hazardous waste information forms, providing a detailed list of the chemical constituents and their quantities.

  • Never dispose of hazardous chemicals down the sanitary sewer unless you have written permission from the EHS department.

7. Empty Container Management:

  • Empty chemical containers should be triple-rinsed with an appropriate solvent.

  • The rinsate from a container that held a toxic chemical must be collected and treated as hazardous waste.

  • After proper rinsing, the container may be disposed of in the regular trash or recycled, according to institutional policy.

Quantitative Data for Hazardous Waste Management

The following table summarizes general quantitative guidelines found in hazardous waste management protocols. Refer to your institution's specific policies for exact limits.

ParameterGuidelineSource
Corrosivity (pH) ≤ 2 or ≥ 12.5 for aqueous solutions
Container Fill Level Do not exceed 90% of the container's capacity
Acutely Toxic Waste Limit 1 quart (liquid) or 1 kg (solid) in a satellite accumulation area
Maximum Storage Time Varies by generator status; consult EHS
Empty Container Rinsing Triple rinse with a solvent equal to ~5% of the container volume

Visualizing the Disposal Workflow

The following diagram illustrates the general workflow for the proper disposal of laboratory chemical waste.

A Identify Chemical as Waste B Consult Safety Data Sheet (SDS) A->B C Determine Hazard Characteristics (Ignitable, Corrosive, Reactive, Toxic) B->C D Select Appropriate Personal Protective Equipment (PPE) C->D E Choose Compatible & Labeled Waste Container C->E G Add Waste to Container (Do not exceed 90% full) D->G F Segregate from Incompatible Wastes E->F F->G H Store in Designated Secondary Containment Area G->H I Complete Hazardous Waste Manifest/Form H->I J Contact EHS for Waste Pickup I->J K Waste Removed by Authorized Personnel J->K

Caption: General workflow for the proper disposal of laboratory chemical waste.

References

Navigating the Safe Handling of DChemsPC: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Personal Protective Equipment (PPE)

Proper personal protective equipment is paramount to ensure safety when handling DChemsPC. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Use
Eye Protection Safety glasses with side shields or gogglesShould be worn at all times in the laboratory to protect against splashes or airborne particles.
Hand Protection Nitrile or latex glovesInspect gloves for integrity before use and change them frequently, especially if contaminated.
Body Protection Laboratory coatA standard lab coat should be worn to protect skin and clothing from potential contamination.
Respiratory Protection Not generally requiredUse in a well-ventilated area. If fine dust is generated, a NIOSH-approved particulate respirator may be necessary.

Operational Plan: Handling and Storage

Adherence to proper handling and storage protocols is critical for maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling Procedures
  • Preparation : Before handling, ensure that the work area is clean and uncluttered. Have all necessary equipment and materials, including waste containers, readily accessible.

  • Weighing and Aliquoting : Handle this compound, which is typically a solid, in a designated area. Avoid generating dust. If the compound is a powder, use a chemical fume hood or a balance with a draft shield.

  • Dissolving : When preparing solutions, add the solvent to the this compound slowly to avoid splashing.

  • General Hygiene : Avoid inhalation, ingestion, and contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.

Storage Plan
ParameterRecommendation
Temperature Store at -20°C for long-term stability.
Container Keep in a tightly sealed, original container.
Environment Store in a dry, well-ventilated area away from incompatible materials.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Method
Unused this compound Dispose of as chemical waste in accordance with local, state, and federal regulations. Do not allow it to enter the drainage system.
Contaminated Materials (e.g., gloves, wipes) Place in a sealed bag and dispose of as chemical waste.
Empty Containers Rinse thoroughly with an appropriate solvent. The rinsate should be collected and treated as chemical waste. Dispose of the clean container according to institutional guidelines.

Experimental Workflow for Safe Handling

The following diagram outlines the procedural steps for the safe handling of this compound in a laboratory setting.

DChemsPC_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare Work Area don_ppe Don PPE prep_area->don_ppe Ensure safety gear is on weigh Weigh this compound don_ppe->weigh Proceed to handling dissolve Prepare Solution weigh->dissolve Use in experiment decontaminate Decontaminate Work Area dissolve->decontaminate After experiment completion dispose Dispose of Waste decontaminate->dispose remove_ppe Remove PPE dispose->remove_ppe

Procedural workflow for the safe handling of this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
DChemsPC
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
DChemsPC

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。